Product packaging for 3-[Acetyl(methyl)amino]propanoic acid(Cat. No.:CAS No. 58706-66-4)

3-[Acetyl(methyl)amino]propanoic acid

Cat. No.: B1332143
CAS No.: 58706-66-4
M. Wt: 145.16 g/mol
InChI Key: CUAUMKXJKVIJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-[Acetyl(methyl)amino]propanoic acid is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B1332143 3-[Acetyl(methyl)amino]propanoic acid CAS No. 58706-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[acetyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-5(8)7(2)4-3-6(9)10/h3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAUMKXJKVIJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337290
Record name 3-[acetyl(methyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58706-66-4
Record name 3-[acetyl(methyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-methylacetamido)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-[Acetyl(methyl)amino]propanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-[Acetyl(methyl)amino]propanoic acid, also known as N-acetyl-N-methyl-β-alanine, is a derivative of the non-proteinogenic amino acid β-alanine. While extensive research exists for β-alanine and other propanoic acid derivatives, this compound itself remains a sparsely studied compound. This technical guide synthesizes the available chemical and physical data for this molecule and explores the potential biological activities and metabolic pathways based on closely related compounds. Due to the limited direct research on this specific molecule, this guide also highlights areas where further investigation is warranted to fully elucidate its pharmacological potential.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.

PropertyValueReference
IUPAC Name This compound
Synonyms N-acetyl-N-methyl-β-alanine, 3-(N-methylacetamido)propanoic acid
Molecular Formula C₆H₁₁NO₃[1]
Molecular Weight 145.16 g/mol [1]
CAS Number 58706-66-4[1]
Appearance Pale Yellow Solid[1]
Purity ≥95% (as commercially available)[1]
Boiling Point 301.4 ± 25.0 °C at 760 mmHg (Predicted)[1]
Density 1.146 ± 0.06 g/cm³ (Predicted)[1]
InChI Key CUAUMKXJKVIJHG-UHFFFAOYSA-N[1]
SMILES CC(=O)N(C)CCC(=O)O[1]

Synthesis and Purification

Logical Workflow for Synthesis

Synthesis_Workflow Start Starting Materials: - 3-(Methylamino)propionic acid - Acetic anhydride or Acetyl chloride Step1 N-Acetylation Reaction (in a suitable solvent like chloroform) Start->Step1 Step2 Purification (e.g., recrystallization or chromatography) Step1->Step2 Product This compound Step2->Product

Caption: A logical workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

Materials:

  • 3-(Methylamino)propionic acid

  • Acetic anhydride or Acetyl chloride

  • Anhydrous chloroform (or other suitable aprotic solvent)

  • Triethylamine (if using acetyl chloride)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Solvents for recrystallization (e.g., ethyl acetate, hexane)

Procedure:

  • N-Acetylation: Dissolve 3-(methylamino)propionic acid in anhydrous chloroform.

  • Add acetic anhydride to the solution and stir at room temperature. Alternatively, cool the solution in an ice bath and add acetyl chloride dropwise, followed by the slow addition of triethylamine to neutralize the HCl byproduct.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water to decompose any excess acetic anhydride.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Note: This is a generalized, hypothetical protocol. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary.

Potential Biological Activity and Mechanism of Action

Direct studies on the biological activity of this compound are currently lacking in the scientific literature. However, insights can be drawn from the known functions of its parent molecule, β-alanine, and the metabolic pathways of related compounds.

Relationship to β-Alanine

β-Alanine is a well-known non-essential amino acid that serves as the rate-limiting precursor to carnosine synthesis in skeletal muscle. Carnosine acts as an intracellular pH buffer, and β-alanine supplementation has been shown to increase muscle carnosine levels, thereby enhancing performance in high-intensity exercise.

A patent for the related compound, N-acetyl-β-alanine, suggests its use for increasing athletic performance, preventing paresthesia (a common side effect of β-alanine supplementation), and increasing the half-life of β-alanine in the bloodstream[2]. It is plausible that this compound could act as a prodrug, being metabolized to release N-methyl-β-alanine or β-alanine, which could then exert physiological effects.

Potential Metabolic Pathway

The enzyme N-acetyl-β-alanine deacetylase is known to hydrolyze N-acetyl-β-alanine to acetate and β-alanine[2]. It is conceivable that a similar enzymatic pathway could metabolize this compound.

Metabolic_Pathway Compound This compound Enzyme Putative N-acyl-amino acid hydrolase Compound->Enzyme Hydrolysis Product1 Acetic acid Enzyme->Product1 Product2 3-(Methylamino)propionic acid Enzyme->Product2

Caption: A putative metabolic pathway for this compound.

Further metabolism of 3-(methylamino)propionic acid could potentially lead to its incorporation into various metabolic pathways, although this remains to be experimentally verified.

Review of Propanoic Acid Derivatives in Research

While data on this compound is scarce, numerous other propanoic acid derivatives have been synthesized and evaluated for a range of biological activities. These studies may provide a foundation for future research into the potential applications of this specific compound.

  • Anticancer Activity: Certain complex derivatives of 3-aminopropanoic acid have been investigated as potential anticancer agents. For instance, some studies have explored their ability to target enzymes like SIRT2 and EGFR in lung cancer models.

  • Antimicrobial Activity: Various N,N-disubstituted β-amino acid derivatives have demonstrated antimicrobial properties.

It is important to note that the biological activities of these more complex derivatives are highly dependent on their specific structural features, and it cannot be assumed that this compound would exhibit similar effects.

Future Research Directions

The current body of knowledge regarding this compound is limited, presenting numerous opportunities for future research:

  • Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive characterization of the compound using modern analytical techniques (NMR, MS, IR, etc.).

  • In Vitro Biological Screening: A broad-based screening of the compound in various biological assays to identify any potential pharmacological activities, such as enzymatic inhibition, receptor binding, or effects on cell proliferation and viability in different cell lines.

  • Metabolic Studies: Investigation of the metabolic fate of this compound in vitro (e.g., using liver microsomes) and in vivo to determine if it is a prodrug and to identify its metabolites.

  • Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its potential as a therapeutic agent.

Conclusion

This compound is a simple derivative of β-alanine for which there is a significant lack of published biological and pharmacological data. Based on the information available for closely related compounds, it may have potential as a prodrug for β-alanine or N-methyl-β-alanine, with possible applications in sports nutrition or other areas where β-alanine is beneficial. However, without direct experimental evidence, its biological role remains speculative. This technical guide provides a summary of the existing chemical data and outlines key areas for future research that are essential to unlock the potential of this molecule for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to 3-[Acetyl(methyl)amino]propanoic Acid (CAS: 58706-66-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[Acetyl(methyl)amino]propanoic acid, also known by its synonym N-Acetyl-N-methyl-β-alanine, is a derivative of the non-essential amino acid beta-alanine. This compound has garnered interest for its potential application as a prodrug of beta-alanine, aiming to enhance athletic performance and mitigate the common side effect of paresthesia associated with direct beta-alanine supplementation. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, focusing on its physicochemical properties, proposed mechanism of action, potential applications, and a framework for its experimental evaluation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 58706-66-4N/A
Molecular Formula C6H11NO3N/A
Molecular Weight 145.16 g/mol N/A
Synonyms N-Acetyl-N-methyl-β-alanine, 3-(N-Methylacetamido)propanoic acid, N-Acetyl-N-methyl-beta-alanineN/A
Physical Form SolidN/A
Appearance White to off-white powderN/A

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound is its role as a prodrug that is enzymatically converted to beta-alanine in the body.

Enzymatic Conversion to Beta-Alanine

It is hypothesized that this compound is a substrate for the enzyme N-acetyl-beta-alanine deacetylase (EC 3.5.1.21). This enzyme catalyzes the hydrolysis of the acetyl group, releasing beta-alanine and acetic acid. This slow conversion is suggested to provide a sustained release of beta-alanine, potentially avoiding the rapid spike in plasma concentration that is associated with the paresthesia (tingling sensation) often experienced with direct beta-alanine supplementation.

Metabolic Pathway This compound This compound N-acetyl-beta-alanine deacetylase N-acetyl-beta-alanine deacetylase This compound->N-acetyl-beta-alanine deacetylase Hydrolysis Beta-alanine Beta-alanine N-acetyl-beta-alanine deacetylase->Beta-alanine Carnosine Synthase Carnosine Synthase Beta-alanine->Carnosine Synthase + L-histidine Carnosine Carnosine Carnosine Synthase->Carnosine Muscle Tissue Muscle Tissue Carnosine->Muscle Tissue Buffering of H+ ions

Metabolic conversion of the compound.

Physiological Role of Beta-Alanine

Once released, beta-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle. Carnosine is a dipeptide that plays a crucial role in intracellular pH buffering. During high-intensity exercise, there is an accumulation of hydrogen ions (H+), which leads to a decrease in muscle pH (acidosis) and contributes to fatigue. By increasing the intramuscular carnosine concentration, the buffering capacity of the muscle is enhanced, which can delay the onset of fatigue and improve performance in high-intensity activities.

Potential Applications

Based on a patent application, this compound has been proposed for the following applications:

  • Enhancement of Athletic Performance: By providing a sustained release of beta-alanine, the compound may lead to increased muscle carnosine levels, thereby improving performance in high-intensity, short-duration exercises.

  • Prevention of Paresthesia: The slow enzymatic conversion to beta-alanine is expected to maintain lower, more stable plasma concentrations, which may prevent the sensory side effect of paresthesia commonly associated with standard beta-alanine supplements.

  • Drug Delivery Vehicle: The general concept of using N-acetylation to create prodrugs could be applicable to other bioactive molecules to modify their pharmacokinetic profiles.

Experimental Protocols

Currently, there is a notable absence of published studies providing specific experimental protocols for the biological evaluation of this compound. However, based on the proposed mechanism of action as a beta-alanine prodrug, a hypothetical experimental workflow can be outlined.

Experimental Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation In vitro Assay In vitro Assay Animal Study Animal Study In vitro Assay->Animal Study Confirm activity Pharmacokinetics Pharmacokinetics Animal Study->Pharmacokinetics Determine dose Toxicology Toxicology Animal Study->Toxicology Assess safety Human Trial Human Trial Pharmacokinetics->Human Trial Toxicology->Human Trial Performance Testing Performance Testing Human Trial->Performance Testing Paresthesia Assessment Paresthesia Assessment Human Trial->Paresthesia Assessment Biomarker Analysis Biomarker Analysis Human Trial->Biomarker Analysis

Hypothetical experimental workflow.

Hypothetical Protocol for Efficacy Evaluation

Objective: To assess the efficacy of this compound as a beta-alanine prodrug for improving high-intensity exercise performance and reducing paresthesia.

Study Design: A randomized, double-blind, placebo-controlled trial.

Participants: Healthy, recreationally active individuals.

Intervention:

  • Group 1: this compound (dose to be determined by pharmacokinetic studies).

  • Group 2: Equimolar dose of beta-alanine.

  • Group 3: Placebo.

Duration: 4-8 weeks of daily supplementation.

Outcome Measures:

  • Primary:

    • Change in high-intensity exercise capacity (e.g., time to exhaustion on a cycle ergometer at a fixed workload).

    • Change in muscle carnosine content (measured via muscle biopsy or magnetic resonance spectroscopy).

  • Secondary:

    • Incidence and severity of paresthesia (assessed via a standardized questionnaire).

    • Pharmacokinetic profiling of beta-alanine in plasma following ingestion of the investigational product versus standard beta-alanine.

    • Markers of muscle damage and inflammation.

Analytical Methods

There are no specific, validated analytical methods published for the quantification of this compound in biological matrices. However, based on its chemical structure, standard analytical techniques could be adapted for its analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This would be the method of choice for sensitive and specific quantification in plasma, urine, and muscle tissue. A stable isotope-labeled internal standard would be required for accurate quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid and amino groups would likely be necessary to improve volatility for GC analysis.

Conclusion and Future Directions

This compound presents an interesting potential as a prodrug for beta-alanine, with the theoretical advantages of improved tolerability. However, the current body of scientific literature is limited, and there is a clear need for further research to substantiate the proposed benefits.

Key areas for future investigation include:

  • In vitro enzymatic studies: To confirm and characterize the kinetics of its conversion to beta-alanine by N-acetyl-beta-alanine deacetylase.

  • Pharmacokinetic and bioavailability studies: To compare its absorption, distribution, metabolism, and excretion profile to that of standard beta-alanine.

  • Efficacy and safety trials: To provide direct evidence of its effects on athletic performance and the incidence of side effects in human subjects.

  • Development and validation of analytical methods: To enable accurate measurement of the compound and its metabolites in biological samples.

This technical guide provides a foundation for researchers and drug development professionals interested in exploring the potential of this compound. The successful execution of the outlined future research is critical to validating its proposed applications.

An In-depth Technical Guide to the Synthesis of 3-[Acetyl(methyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 3-[Acetyl(methyl)amino]propanoic acid, also known as N-acetyl-N-methyl-β-alanine. The information presented herein is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols and data presentation to facilitate laboratory synthesis.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several logical pathways. The most direct and commonly employed method involves the acetylation of N-methyl-β-alanine. This approach is favored for its straightforward procedure and the commercial availability of the starting material. An alternative, though potentially more complex, route is the N-methylation of N-acetyl-β-alanine. This guide will focus on the primary and most practical synthetic route: the acetylation of N-methyl-β-alanine.

Primary Synthesis Pathway: Acetylation of N-methyl-β-alanine

The acetylation of the secondary amine in N-methyl-β-alanine is a standard chemical transformation that can be achieved using various acetylating agents. The most common and effective reagents for this purpose are acetic anhydride and acetyl chloride.

A generalized reaction scheme is as follows:

Starting Material: N-methyl-β-alanine Reagent: Acetic Anhydride or Acetyl Chloride Product: this compound

Below is a visual representation of this primary synthesis pathway.

Synthesis_Pathway_1 start N-methyl-β-alanine product This compound start->product Acetylation reagent Acetic Anhydride or Acetyl Chloride reagent->product

Caption: Primary synthesis pathway for this compound.

Experimental Protocol: Acetylation using Acetic Anhydride

This protocol details the synthesis of this compound from N-methyl-β-alanine using acetic anhydride as the acetylating agent.

Materials:

  • N-methyl-β-alanine

  • Acetic Anhydride

  • Water (deionized)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-β-alanine in a suitable volume of water.

  • Addition of Reagent: Cool the solution in an ice bath. Slowly add a molar excess (typically 2-3 equivalents) of acetic anhydride to the stirred solution. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for 2-4 hours to ensure the reaction goes to completion.

  • Work-up:

    • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1-2. This step protonates the carboxylic acid and helps in the subsequent extraction.

    • Extract the aqueous solution multiple times with ethyl acetate.

    • Combine the organic extracts in a separatory funnel and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation of Product:

    • Filter off the drying agent.

    • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Protocol: Acetylation using Acetyl Chloride

This protocol provides an alternative method using the more reactive acetyl chloride. This reaction is typically performed under anhydrous conditions or in the presence of a base to neutralize the HCl byproduct.

Materials:

  • N-methyl-β-alanine

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N-methyl-β-alanine in anhydrous DCM or THF.

  • Addition of Base: Add a slight molar excess (typically 1.1-1.2 equivalents) of a non-nucleophilic base (e.g., triethylamine) to the suspension.

  • Addition of Reagent: Cool the mixture in an ice bath. Add acetyl chloride (1.0-1.1 equivalents) dropwise via a dropping funnel. A precipitate of the amine hydrochloride salt may form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the organic phase using a rotary evaporator.

    • Purify the resulting residue by recrystallization or column chromatography as described previously.

Below is a workflow diagram illustrating the key steps in the synthesis and purification process.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Reaction Reagent Addition->Reaction Quenching/Acidification Quenching/Acidification Reaction->Quenching/Acidification Extraction Extraction Quenching/Acidification->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Recrystallization/\nChromatography Recrystallization/ Chromatography Solvent Removal->Recrystallization/\nChromatography Final Product Final Product Recrystallization/\nChromatography->Final Product

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the described synthetic pathways. Actual results may vary depending on the specific reaction conditions and scale.

ParameterAcetylation with Acetic AnhydrideAcetylation with Acetyl Chloride
Starting Material N-methyl-β-alanineN-methyl-β-alanine
Reagent Acetic AnhydrideAcetyl Chloride
Solvent WaterDichloromethane
Base N/ATriethylamine
Reaction Time 2-4 hours1-3 hours
Typical Yield 85-95%90-98%
Purity (crude) >90%>95%
Purification Method RecrystallizationColumn Chromatography

Safety Considerations

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetyl Chloride: Highly corrosive, flammable, and reacts violently with water. All manipulations should be carried out in a fume hood under anhydrous conditions. Wear appropriate PPE.

  • Hydrochloric Acid: Corrosive. Handle with care and wear appropriate PPE.

  • Organic Solvents: Flammable and may be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult relevant literature and safety data sheets before undertaking any experimental work.

In-depth Technical Guide: The Cellular Mechanism of Action of 3-[Acetyl(methyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific cellular mechanism of action for 3-[Acetyl(methyl)amino]propanoic acid is limited. This guide synthesizes information on its chemical nature and the known biological activities of structurally related compounds to provide a potential framework for its mechanism of action.

Introduction to this compound

This compound, also known as N-Acetyl-N-methyl-β-alanine, is a derivative of the β-amino acid, β-alanine.[][2] Its structure suggests it may function as a building block in the synthesis of more complex molecules, such as peptidomimetics, or possess inherent biological activity.[2] While direct studies on its cellular effects are not extensively documented in public literature, the activities of related propanoic acid derivatives offer insights into its potential biological roles.

Derivatives of aryl propanoic acid are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anti-bacterial, anti-cancer, and anti-convulsant effects.[3] The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[3]

Potential Cellular Mechanisms of Action

Based on its chemical structure and the activities of related compounds, the mechanism of action of this compound at the cellular level could involve several pathways.

As a derivative of β-alanine, it is plausible that this compound could interfere with cellular amino acid metabolism.[4][5][6] It might act as a competitive inhibitor for enzymes that utilize β-alanine or other similar amino acids as substrates. Furthermore, it could potentially interact with amino acid transporters on the cell membrane, affecting the intracellular concentration of natural amino acids.

Many propanoic acid derivatives exhibit anti-inflammatory properties.[3] Propionic acid itself, a short-chain fatty acid, has been shown to have immunosuppressive effects and can inhibit the NF-κB pathway.[7] Although this compound is a more complex molecule, it may retain the ability to modulate inflammatory responses.

A potential mechanism is the inhibition of cyclooxygenase (COX) enzymes, similar to other propionic acid NSAIDs.[3] This would lead to a reduction in the production of prostaglandins, key mediators of inflammation.

Propionic acid is known to activate G-protein coupled receptors 41 and 43.[7] It is conceivable that this compound could also interact with specific GPCRs, thereby initiating or inhibiting downstream signaling cascades that regulate various cellular processes.

Potential Signaling Pathways

The interaction of this compound with cellular targets could trigger specific signaling pathways.

If this compound acts as a COX inhibitor, it would directly impact the prostaglandin synthesis pathway.

Prostaglandin_Synthesis_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 3-[Acetyl(methyl)amino] propanoic acid Compound->COX

Caption: Potential inhibition of the Prostaglandin Synthesis Pathway.

Should the compound possess anti-inflammatory properties via NF-κB inhibition, it would interfere with a central pathway regulating immune responses, inflammation, and cell survival.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus Gene_Expression Inflammatory Gene Expression Compound 3-[Acetyl(methyl)amino] propanoic acid Compound->IKK

Caption: Hypothetical inhibition of the NF-κB Signaling Pathway.

Experimental Protocols for Elucidating the Mechanism of Action

To investigate the precise mechanism of action of this compound, a series of in vitro experiments would be necessary.

The following workflow outlines a logical progression of experiments to characterize the compound's cellular effects.

Experimental_Workflow Start Start Cell_Viability Cell Viability Assays (e.g., MTT, LDH) Start->Cell_Viability Target_ID Target Identification (e.g., Affinity Chromatography, Thermal Shift Assay) Cell_Viability->Target_ID Enzyme_Assays Enzyme Inhibition Assays (e.g., COX activity) Target_ID->Enzyme_Assays Binding_Assays Receptor Binding Assays (e.g., Radioligand binding) Target_ID->Binding_Assays Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Enzyme_Assays->Pathway_Analysis Binding_Assays->Pathway_Analysis Gene_Expression Gene Expression Profiling (e.g., RNA-seq) Pathway_Analysis->Gene_Expression End Elucidated Mechanism Gene_Expression->End

Caption: A proposed experimental workflow for mechanism of action studies.

Cell Viability Assays (MTT Assay):

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

COX Inhibition Assay (In Vitro):

  • Prepare a reaction mixture containing arachidonic acid, hematin, and the respective COX isoenzyme (COX-1 or COX-2).

  • Add various concentrations of this compound to the reaction mixture.

  • Incubate the mixture at 37°C for a specified time.

  • Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Calculate the IC50 value for COX inhibition.

Western Blot Analysis for NF-κB Pathway:

  • Treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated IκBα, total IκBα, and NF-κB p65.

  • Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Quantitative Data Summary

As there is no publicly available quantitative data for the biological activity of this compound, the following table is a template for how such data could be presented once generated through the experimental protocols described above.

Assay Parameter Value Cell Line / System
Cell ViabilityIC50 (µM)TBDTBD
COX-1 InhibitionIC50 (µM)TBDIn vitro enzyme assay
COX-2 InhibitionIC50 (µM)TBDIn vitro enzyme assay
NF-κB InhibitionIC50 (µM)TBDTBD
GPCR BindingKi (nM)TBDTBD

TBD: To be determined.

Conclusion

While the precise cellular mechanism of action for this compound remains to be fully elucidated, its structural similarity to β-alanine and other propanoic acid derivatives provides a strong foundation for targeted investigation. The proposed mechanisms, including interference with amino acid metabolism, modulation of inflammatory pathways like COX and NF-κB, and potential interaction with GPCRs, offer several avenues for future research. The experimental workflows and protocols outlined in this guide provide a clear path for researchers to systematically unravel the biological function of this compound. Further studies are essential to confirm these hypotheses and to determine the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Potential Biological Activity of 3-[Acetyl(methyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Charting Unexplored Territory in Drug Discovery

In the vast landscape of chemical compounds with therapeutic potential, there exist molecules that, despite their intriguing structures, remain largely unexplored. 3-[Acetyl(methyl)amino]propanoic acid, also known as N-Acetyl-N-methyl-β-alanine, is one such compound. While direct biological data for this specific molecule is scarce in current scientific literature, its structural features—a β-alanine backbone with N-acetylation and N-methylation—offer compelling clues to its potential pharmacological activities.

This technical guide is intended for researchers, scientists, and drug development professionals who are drawn to the frontiers of molecular exploration. Here, we will not present a dossier of established facts about this compound. Instead, we will embark on a scientifically-grounded exploration of its potential biological activities. By dissecting the known roles of its constituent chemical moieties, we will construct a hypothesis-driven framework for its investigation. This guide will provide the rationale behind suggested experimental avenues and detailed protocols to empower researchers to unlock the secrets of this promising, yet enigmatic, molecule.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is the foundation upon which all biological investigations are built.

Chemical Identity:

Identifier Value
IUPAC Name This compound
Synonyms N-Acetyl-N-methyl-β-alanine, Ac-N(Me)bAla-OH
CAS Number 58706-66-4[1][]
Molecular Formula C₆H₁₁NO₃[]
Molecular Weight 145.16 g/mol []
Appearance Pale Yellow Solid[]

Structural Diagram:

Caption: Chemical structure of this compound.

Deconstructing the Molecule: A Hypothesis of Biological Activity

The biological activity of a molecule is intimately linked to its structure. By examining the known functions of its core components—β-alanine, the N-acetyl group, and the N-methyl group—we can formulate a compelling hypothesis regarding the potential therapeutic applications of this compound.

The β-Alanine Backbone: A Foundation for Physiological Modulation

β-Alanine is a naturally occurring beta-amino acid that serves as a rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle. Carnosine is a dipeptide with significant physiological roles, including intracellular pH buffering, antioxidant activity, and regulation of calcium sensitivity.[3][4] Supplementation with β-alanine has been shown to increase muscle carnosine concentrations, leading to enhanced performance in high-intensity exercise.[4][5]

The presence of the β-alanine structure in this compound suggests that the molecule could potentially interact with pathways related to carnosine metabolism or exhibit some of the physiological effects associated with β-alanine and its derivatives. However, the N-acetylation and N-methylation would likely alter its recognition by the enzymes involved in carnosine synthesis.

The N-Acetyl Group: Enhancing Stability and Modulating Activity

N-acetylation is a common modification in biological systems and in drug design. The addition of an acetyl group can have several profound effects on a molecule's properties:

  • Increased Stability: N-acetylation can protect the amino group from degradation, potentially increasing the molecule's metabolic stability and half-life in vivo.[6]

  • Altered Receptor Binding: The acetyl group can change the molecule's size, shape, and electronic distribution, leading to altered interactions with biological targets. For example, N-acetylcysteine (NAC) exhibits a range of biological activities, including mucolytic and antioxidant effects, which are attributed to its acetylated form.[7][8][9][10]

  • Improved Membrane Permeability: By neutralizing the positive charge of the amino group, acetylation can increase a molecule's lipophilicity, potentially enhancing its ability to cross cell membranes.

The N-Methyl Group: Fine-Tuning Pharmacokinetics and Pharmacodynamics

N-methylation is a strategic modification frequently employed in medicinal chemistry to optimize a drug's properties.[11][12] Its effects can include:

  • Modulation of Receptor Affinity: The addition of a methyl group can either enhance or decrease a molecule's binding affinity for its target receptor by influencing steric and electronic interactions.[13]

  • Increased Lipophilicity: N-methylation generally increases a compound's lipophilicity (logP), which can affect its absorption, distribution, and ability to cross the blood-brain barrier.[11]

  • Altered Metabolism: The presence of an N-methyl group can influence a molecule's susceptibility to metabolism by various enzymes.

Hypothesized Biological Activities:

Based on this structural analysis, we can propose several potential areas of biological activity for this compound that warrant experimental investigation:

  • Neuromodulatory Effects: Given the β-alanine backbone and the potential for increased blood-brain barrier permeability due to N-methylation, the compound could exhibit neuromodulatory activity. It is worth noting that a related compound, β-N-methylamino-L-alanine (BMAA), is a neurotoxin.[14][15][16] However, the N-acetyl group in our target molecule could significantly alter its toxicological profile.

  • Anti-inflammatory and Antioxidant Properties: The β-alanine component and the potential for the N-acetyl group to mimic some of the properties of N-acetylcysteine suggest that the compound may possess anti-inflammatory or antioxidant capabilities.

  • Ergogenic Potential: While unlikely to be a direct precursor to carnosine due to the N-substitutions, its structural similarity to β-alanine suggests a potential, albeit likely different, role in modulating exercise performance and muscle physiology.

A Roadmap for Investigation: Proposed Experimental Workflows

The following section outlines detailed, step-by-step methodologies for investigating the hypothesized biological activities of this compound.

Synthesis of this compound

A reliable synthetic route is the first critical step. Based on standard organic chemistry principles and similar syntheses, a plausible route is proposed.

Proposed Synthetic Pathway:

G cluster_0 Step 1: N-methylation cluster_1 Step 2: N-acetylation β-alanine β-alanine N-methyl-β-alanine N-methyl-β-alanine β-alanine->N-methyl-β-alanine Reductive Amination (e.g., HCHO, H₂/Pd-C) This compound This compound N-methyl-β-alanine->this compound Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride)

Caption: Proposed two-step synthesis of the target compound.

Detailed Protocol:

  • N-methylation of β-alanine:

    • Dissolve β-alanine in a suitable solvent (e.g., methanol).

    • Add an aqueous solution of formaldehyde.

    • Introduce a palladium on carbon (Pd/C) catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the catalyst and evaporate the solvent to obtain N-methyl-β-alanine.[17]

  • N-acetylation of N-methyl-β-alanine:

    • Dissolve N-methyl-β-alanine in a suitable solvent (e.g., dichloromethane or water with a base).

    • Cool the solution in an ice bath.

    • Slowly add an acetylating agent such as acetic anhydride or acetyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction mixture to isolate and purify the final product, this compound.

In Vitro Assessment of Biological Activity

Workflow for In Vitro Screening:

G start Synthesized Compound cell_lines Select Relevant Cell Lines (e.g., Neuronal, Immune, Muscle) start->cell_lines cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) cell_lines->cytotoxicity activity_assays Specific Activity Assays cytotoxicity->activity_assays neuro_assays Neuronal Viability Assay Neurotransmitter Release Assay activity_assays->neuro_assays Neuromodulatory inflam_assays Cytokine Production Assay (ELISA) NO Production Assay (Griess Reagent) activity_assays->inflam_assays Anti-inflammatory antioxidant_assays ROS Scavenging Assay (e.g., DCFH-DA) Glutathione Peroxidase Activity Assay activity_assays->antioxidant_assays Antioxidant data_analysis Data Analysis and Hit Identification neuro_assays->data_analysis inflam_assays->data_analysis antioxidant_assays->data_analysis end Lead for In Vivo Studies data_analysis->end

Caption: A workflow for the initial in vitro screening of biological activities.

Detailed Protocols:

  • Cytotoxicity Assay (MTT):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm to determine cell viability.

  • Anti-inflammatory Activity (LPS-stimulated Macrophages):

    • Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate.

    • Pre-treat the cells with different concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, collect the cell supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits and nitric oxide (NO) production using the Griess assay.

In Silico Predictive Modeling

In the absence of experimental data, in silico methods can provide valuable predictions of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties.[18]

Workflow for In Silico Analysis:

G smiles Input SMILES String of Compound adme ADME Prediction (e.g., SwissADME, pkCSM) smiles->adme toxicity Toxicity Prediction (e.g., ProTox-II, DEREK Nexus) smiles->toxicity docking Molecular Docking (e.g., AutoDock Vina) smiles->docking report Generate Predictive Profile adme->report toxicity->report target_id Identify Potential Biological Targets docking->target_id target_id->report

Caption: A workflow for in silico prediction of ADME/Tox properties and target identification.

Recommended In Silico Tools:

  • SwissADME: For predicting physicochemical properties, pharmacokinetics, and drug-likeness.

  • ProTox-II: For predicting various toxicity endpoints, including organ toxicity and toxicological pathways.

  • Molecular Docking Software (e.g., AutoDock Vina): To predict the binding affinity and mode of interaction with potential protein targets identified through structural similarity searches.[19]

Concluding Remarks and Future Directions

This compound stands as a compelling candidate for further investigation. Its unique combination of a β-alanine core with N-acetyl and N-methyl modifications suggests a rich, yet untapped, potential for biological activity. This guide has laid out a hypothesis-driven approach to systematically explore its neuromodulatory, anti-inflammatory, and antioxidant properties.

The journey from a chemical structure to a potential therapeutic agent is long and requires rigorous scientific inquiry. The experimental workflows and protocols detailed herein provide a solid foundation for initiating this journey. By embracing a systematic and evidence-based approach, the scientific community can begin to unravel the biological significance of this compound and determine its potential place in the future of drug discovery.

References

A Technical Guide to the Potential Role of 3-[Acetyl(methyl)amino]propanoic Acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the dynamic field of proteomics, the quest for novel chemical tools to enhance the depth and accuracy of protein analysis is perpetual. While established reagents and methodologies form the bedrock of our current capabilities, the exploration of new chemical entities holds the key to unlocking deeper insights into the proteome. This guide introduces 3-[Acetyl(methyl)amino]propanoic acid , a compound with the potential to address some of the existing challenges in proteomics workflows.

Currently, there is a lack of published research on the direct application of this compound in proteomics. However, its chemical structure—a derivatized β-amino acid—suggests several intriguing possibilities for its use as a novel reagent. This document will serve as a technical guide for researchers, scientists, and drug development professionals, outlining the theoretical basis and providing a practical framework for investigating the potential roles of this compound in proteomics research. We will explore its hypothesized applications as a derivatizing agent for enhanced mass spectrometry performance and as a potential scaffold for novel chemical probes.

Chemical Profile of this compound
PropertyValueSource
CAS Number 58706-66-4[1]
Molecular Formula C6H11NO3[1]
Molecular Weight 145.16 g/mol [1]
Form Solid[1]

Part 1: Hypothesized Roles in Proteomics

Based on its chemical structure, we propose two primary areas of investigation for this compound in proteomics:

As a Novel Derivatizing Agent for Mass Spectrometry

Derivatization is a chemical modification technique used to enhance the analytical properties of molecules for mass spectrometry analysis.[2][3] The goals of derivatization in MS include improving ionization efficiency, directing fragmentation pathways, and introducing quantifiable tags.[3] The structure of this compound, with its secondary amine and carboxylic acid functionalities, presents an opportunity for its use as a derivatizing agent.

Hypothesis: The N-acetyl group and the propanoic acid backbone could potentially be modified to include a reactive group that targets specific amino acid residues (e.g., primary amines in lysine or the N-terminus). This could lead to improved peptide ionization and more predictable fragmentation patterns in tandem mass spectrometry (MS/MS). Furthermore, recent studies have shown that propionic acid can enhance MS sensitivity in bottom-up proteomics compared to the commonly used formic acid, suggesting that a propanoic acid-based derivatizing agent could have inherent advantages.[4][5]

As a Scaffold for Novel Chemical Probes

The development of chemical probes for activity-based protein profiling (ABPP) and protein-protein interaction studies is a burgeoning area of proteomics. These probes typically consist of a reactive group, a linker, and a reporter tag. The scaffold of this compound could be synthetically modified to incorporate these elements, creating a novel class of probes.

Hypothesis: The carboxylic acid or the methyl group on the amine could serve as attachment points for a reactive group (e.g., an electrophile to target nucleophilic residues) and a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging). The acetylated amino group provides a stable, neutral core that may influence the probe's solubility and cell permeability.

Part 2: Proposed Experimental Workflows

To investigate the potential of this compound, a series of validation experiments are required. The following sections detail the proposed workflows.

Synthesis of a Reactive Derivative

As this compound is not inherently reactive towards amino acid side chains, a reactive derivative must first be synthesized. Drawing inspiration from the synthesis of similar compounds, a plausible approach would be to activate the carboxylic acid group to create an N-hydroxysuccinimide (NHS) ester. This would generate a reagent capable of reacting with primary amines on proteins and peptides.

Proposed Synthesis of this compound-NHS ester:

A potential synthetic route is outlined below, drawing parallels from established methods for creating NHS esters.

G cluster_synthesis Synthesis of Reactive Derivative Start This compound Reaction Stir at room temperature for 12 hours Start->Reaction Dissolve in DCM Reagents N-Hydroxysuccinimide (NHS) Dicyclohexylcarbodiimide (DCC) Reagents->Reaction Add to solution Solvent Anhydrous Dichloromethane (DCM) Solvent->Reaction Purification Filtration to remove DCU Rotary evaporation Recrystallization Reaction->Purification Product This compound-NHS ester Purification->Product

Caption: Proposed synthesis of a reactive NHS ester derivative.

Workflow for Evaluating Derivatization Efficiency

This workflow is designed to assess the efficiency and specificity of the newly synthesized this compound-NHS ester for derivatizing a standard protein digest.

Step-by-Step Protocol:
  • Protein Digestion:

    • Start with a standard protein, such as bovine serum albumin (BSA).

    • Denature, reduce, and alkylate the protein using a standard protocol (e.g., with DTT and iodoacetamide).[6][7][8]

    • Digest the protein with trypsin overnight at 37°C.[8]

    • Desalt the resulting peptide mixture using a C18 spin column.[8]

  • Derivatization with this compound-NHS ester:

    • Resuspend the dried peptides in a suitable buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5).

    • Add the synthesized NHS ester derivative at various molar excesses (e.g., 10x, 20x, 50x) to the peptide solution.

    • Incubate at room temperature for 1 hour.

    • Quench the reaction with an amine-containing buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • LC-MS/MS Analysis:

    • Analyze the derivatized and underivatized (control) peptide mixtures using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Employ a standard reversed-phase gradient for peptide separation.

  • Data Analysis:

    • Perform a database search (e.g., using Mascot or MaxQuant) to identify peptides.

    • Include a variable modification corresponding to the mass of the this compound moiety on lysine residues and the peptide N-terminus.

    • Compare the number of identified peptides and proteins between the derivatized and control samples.

    • Quantify the derivatization efficiency by calculating the percentage of modified peptides.

    • Assess any off-target modifications.

G cluster_workflow Derivatization Efficiency Workflow Protein_Digest Tryptic Digest of BSA Derivatization Derivatization with This compound-NHS ester Protein_Digest->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Database Search and Modification Analysis LC_MS->Data_Analysis Outcome Assess Derivatization Efficiency and Specificity Data_Analysis->Outcome

Caption: Workflow for evaluating derivatization efficiency.

Investigating the Impact on MS/MS Fragmentation

A key aspect of a good derivatizing agent is its ability to promote predictable and informative fragmentation patterns.

Step-by-Step Protocol:
  • Manual Spectra Inspection:

    • From the LC-MS/MS data generated in the previous workflow, manually inspect the MS/MS spectra of derivatized peptides.

    • Compare the fragmentation patterns of derivatized peptides with their underivatized counterparts.

  • Analysis of Fragment Ion Intensities:

    • Look for an increase in the intensity of specific fragment ion series (b- and y-ions). Acetylation has been shown to increase the intensity of b- and y-ions.[9]

    • Determine if the derivatization leads to the formation of characteristic neutral losses or reporter ions that could be used for targeted analysis.

  • Quantitative Comparison:

    • Use software tools to systematically compare the fragment ion intensities between derivatized and underivatized peptides across the entire dataset.

G cluster_fragmentation MS/MS Fragmentation Analysis MS_Data LC-MS/MS Data of Derivatized Peptides Manual_Inspection Manual Spectra Inspection MS_Data->Manual_Inspection Automated_Analysis Automated Fragment Ion Intensity Analysis MS_Data->Automated_Analysis Comparison Compare with Underivatized Peptides Manual_Inspection->Comparison Automated_Analysis->Comparison Conclusion Determine Impact on Fragmentation Comparison->Conclusion

Caption: Analysis of MS/MS fragmentation patterns.

Part 3: Expected Outcomes and Interpretations

The successful completion of these experimental workflows will provide critical data to validate the potential of this compound as a novel tool in proteomics.

Quantitative Data Summary:
MetricExpected Outcome for a Successful ReagentInterpretation
Derivatization Efficiency > 95% modification of target residues (Lys, N-terminus)High efficiency indicates a robust and reliable reagent for routine use.
Specificity < 5% off-target modificationsHigh specificity ensures that the chemical modification does not introduce unwanted complexity into the sample.
Peptide Identifications ≥ 10% increase compared to controlAn increase in identifications suggests improved ionization efficiency or more informative fragmentation.
Fragment Ion Intensity Consistent and predictable increase in b- and/or y-ion seriesEnhanced fragmentation leads to higher confidence in peptide sequencing and identification.

Conclusion

While this compound is not yet an established reagent in proteomics, its chemical properties present a compelling case for its investigation. This guide provides a comprehensive, albeit theoretical, framework for exploring its potential. The proposed workflows, grounded in established proteomics principles, offer a clear path for any research group interested in pioneering the use of this novel compound. The successful validation of this compound as a derivatizing agent or a scaffold for chemical probes could provide the proteomics community with a valuable new tool to expand the horizons of protein research.

References

3-[Acetyl(methyl)amino]propanoic acid molecular weight and formula C6H11NO3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[Acetyl(methyl)amino]propanoic acid, a modified β-amino acid derivative. The document details its chemical and physical properties, outlines a potential synthesis pathway, and discusses its current understanding within the context of scientific research and drug development. While specific biological activity and associated signaling pathways for this compound are not extensively documented in current literature, this guide provides foundational information and explores the broader context of propanoic acid derivatives to inform future research.

Chemical Identity and Properties

This compound, also known as N-acetyl-N-methyl-β-alanine, is a compound of interest in medicinal chemistry and organic synthesis.[1] Its structure features an acetyl group and a methyl group on the nitrogen atom of a β-alanine backbone. This substitution pattern influences its chemical properties and potential as a building block for more complex molecules.[1]

Table 1: Chemical and Physical Properties of this compound [][3]

PropertyValue
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name This compound
Synonyms N-acetyl-N-methyl-β-alanine, 3-(N-methylacetamido)propanoic acid, Ac-N(Me)bAla-OH
Appearance Pale Yellow Solid
Purity ≥95%
Boiling Point 301.4±25.0°C at 760 mmHg
Density 1.146±0.06 g/cm3
InChI Key CUAUMKXJKVIJHG-UHFFFAOYSA-N
SMILES CC(=O)N(C)CCC(=O)O

Synthesis and Characterization

Postulated Synthesis Workflow

A logical two-step synthesis can be proposed. The first step would involve the selective methylation of the nitrogen atom of β-alanine. This could be followed by the acetylation of the secondary amine to yield the final product.

G Postulated Synthesis Workflow start β-Alanine step1 N-Methylation start->step1 Methylating Agent intermediate 3-(Methylamino)propanoic acid step1->intermediate step2 N-Acetylation intermediate->step2 Acetylating Agent product This compound step2->product

Caption: A potential two-step synthesis of this compound.

Experimental Protocol: A General Approach to N-Acetylation

The following protocol is a generalized procedure for the N-acetylation of amino acids and would require optimization for the specific synthesis of this compound, starting from 3-(methylamino)propanoic acid.

Materials:

  • 3-(Methylamino)propanoic acid

  • Acetic anhydride

  • A suitable solvent (e.g., dichloromethane, N,N-dimethylformamide)

  • A base (e.g., triethylamine, sodium bicarbonate)

  • Deionized water

  • Hydrochloric acid (for acidification)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 3-(methylamino)propanoic acid in the chosen solvent in a round-bottom flask.

  • Basification: Add the base to the solution to neutralize the carboxylic acid and deprotonate the amino group, facilitating the reaction.

  • Acetylation: Cool the mixture in an ice bath. Slowly add acetic anhydride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to proceed, monitoring its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with hydrochloric acid.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over a drying agent, and remove the solvent under reduced pressure using a rotary evaporator. Further purification may be achieved by recrystallization or column chromatography.

Characterization Data

Specific experimental NMR data for this compound is not widely published. However, based on the known spectra of propanoic acid, one can predict the expected signals.[4]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
CH₃ -CO~2.1~22
N-CH₃ ~2.9~35
N-CH₂ ~3.5~45
CH₂ -COOH~2.6~34
C OOH~11-12~175
N-C =O-~171

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Biological Activity and Drug Development Potential

Currently, there is a lack of specific data in the scientific literature detailing the biological activity, mechanism of action, or involvement in signaling pathways of this compound. However, the broader class of propanoic acid derivatives has been investigated for various biological activities.

Derivatives of 3-aminopropanoic acid have been synthesized and evaluated for anticancer and antimicrobial properties.[5][6] For instance, certain 3-aminopropanoic acid derivatives have shown potential as scaffolds for the development of novel anticancer candidates.[5] The structural versatility of N-acetyl-N-methyl-β-alanine makes it a point of interest as a building block for creating peptidomimetics and other bioactive molecules.[1]

Relationship to Signaling Pathways

While no direct modulation of signaling pathways by this compound has been reported, other amino acid derivatives are known to act as signaling molecules. For example, aromatic amino acids can influence intracellular signaling pathways, such as the ERK signaling pathway, through G-protein coupled receptors.[7] Future research could explore whether this compound or its derivatives interact with similar cellular signaling cascades.

The following diagram illustrates a generalized signaling pathway that can be modulated by amino acid derivatives, providing a potential framework for future investigation into the biological role of this compound.

G Generalized Amino Acid Derivative Signaling ligand Amino Acid Derivative receptor GPCR ligand->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., MAPK/ERK) second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Differentiation) transcription_factor->cellular_response

References

Whitepaper: N-acetyl-N-methyl-β-alanine – A Prospective Analysis of a Novel Bioactive Candidate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the existing scientific literature and chemical databases reveals that N-acetyl-N-methyl-β-alanine is not a widely studied compound with a documented history of discovery. Its entry in databases like PubChem lacks associated research articles or biological activity data.

This guide, therefore, adopts a forward-looking, "first-principles" approach appropriate for an audience of researchers and drug development professionals. Instead of a historical review, this document serves as a technical whitepaper that constructs a scientific case for N-acetyl-N-methyl-β-alanine as a molecule of potential interest. It leverages established knowledge of its constituent chemical moieties (β-alanine, N-methylation, N-acetylation) to hypothesize its properties, propose a robust synthesis and validation workflow, and outline a logical framework for its biological investigation.

This approach is designed to be a practical guide for researchers contemplating the synthesis and exploration of novel, structurally-inspired compounds.

Abstract

N-acetyl-N-methyl-β-alanine is a structurally intriguing, yet currently uncharacterized, derivative of the endogenous neuromodulator β-alanine. The addition of N-methyl and N-acetyl groups to the β-alanine backbone presents a compelling case for altered pharmacokinetic and pharmacodynamic properties. N-methylation is a well-established strategy in medicinal chemistry to enhance metabolic stability and blood-brain barrier permeability, while N-acetylation is a key metabolic process that can modify a compound's solubility and receptor interaction profile. This guide proposes a complete research framework for N-acetyl-N-methyl-β-alanine, beginning with a plausible synthetic route and rigorous analytical validation, and extending to a tiered strategy for screening its potential biological activities, particularly within the central nervous system.

Introduction: The Scientific Rationale

The exploration of novel chemical matter is the cornerstone of therapeutic innovation. The strategy of modifying known endogenous molecules is a time-honored approach to generating new drug candidates with potentially improved properties. N-acetyl-N-methyl-β-alanine emerges from this rationale.

  • The β-Alanine Backbone: β-Alanine is the only naturally occurring beta-amino acid in humans. It is a precursor to the biosynthesis of carnosine and anserine, and it also functions as a neurotransmitter, acting as an agonist for glycine receptors and a co-agonist at NMDA receptors. Its inherent biological activity makes its derivatives prime candidates for investigation.

  • The Impact of N-Methylation: The introduction of a methyl group to an amine can have profound effects. It increases lipophilicity, which can enhance membrane permeability, including passage across the blood-brain barrier. Furthermore, it can provide steric hindrance, protecting the amine from enzymatic degradation (e.g., by monoamine oxidases), thereby increasing the compound's metabolic half-life.

  • The Role of N-Acetylation: N-acetylation is a major pathway in drug metabolism, often mediated by N-acetyltransferase (NAT) enzymes. This modification can alter a compound's water solubility and its ability to interact with biological targets. In some cases, acetylation can convert a compound into a more active form or facilitate its transport.

Based on these principles, we hypothesize that N-acetyl-N-methyl-β-alanine could represent a metabolically stable, CNS-penetrant molecule with unique activity at inhibitory neurotransmitter receptors.

Proposed Synthesis and Purification Workflow

A logical and efficient synthesis is paramount for the exploration of any new chemical entity. The following multi-step protocol is proposed, starting from commercially available β-alanine. This workflow is designed to be self-validating at each stage.

Synthesis_Workflow A β-Alanine B Step 1: N-Methylation (Eschweiler-Clarke Reaction) A->B C N-methyl-β-alanine B->C D Step 2: N-Acetylation (Acetic Anhydride) C->D E N-acetyl-N-methyl-β-alanine (Crude Product) D->E F Step 3: Purification (Recrystallization or Chromatography) E->F G Final Product (>98% Purity) F->G H QC Analysis (NMR, LC-MS, IR) G->H Screening_Funnel Tier1 Tier 1: In Vitro Receptor Binding (High-Throughput Screen) Tier2 Tier 2: Cellular Functional Assays (e.g., Electrophysiology, Second Messenger Assays) Tier1->Tier2 Hit Confirmation Tier3 Tier 3: In Vivo Pharmacokinetic & Behavioral Models (Rodent Models) Tier2->Tier3 Functional Validation Tier4 Lead Optimization Tier3->Tier4 Efficacy Confirmed

An In-depth Technical Guide to the Physicochemical and Chemical Properties of 3-[Acetyl(methyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-[Acetyl(methyl)amino]propanoic acid (CAS No: 58706-66-4). Due to a scarcity of direct experimental data for this specific compound, this document compiles available information, including predicted values for key physicochemical parameters, and presents standardized experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields, facilitating further investigation and application of this compound.

Introduction

This compound, also known as N-acetyl-N-methyl-β-alanine, is a modified β-amino acid. The presence of both an acetyl and a methyl group on the nitrogen atom of the β-alanine backbone suggests potential alterations in its physicochemical properties compared to its parent molecule. N-methylation is a common modification in biologically active peptides and can influence pharmacokinetic properties such as membrane permeability, metabolic stability, and receptor affinity.[1][2][3] Similarly, N-acetylation can impact the polarity and reactivity of amino acids. A thorough understanding of the fundamental physical and chemical characteristics of this compound is therefore essential for its potential application in medicinal chemistry and drug design.[4]

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound is presented in the tables below. It is important to note that many of these values are predicted and await experimental verification.

Table 1: General Properties
PropertyValueSource
IUPAC Name This compoundBOC Sciences
Synonyms N-Acetyl-N-methyl-β-alanine, 3-(N-methylacetamido)propanoic acidBOC Sciences
CAS Number 58706-66-4CymitQuimica[5]
Molecular Formula C₆H₁₁NO₃CymitQuimica[5]
Molecular Weight 145.16 g/mol CymitQuimica[5]
Appearance Pale Yellow SolidBOC Sciences[]
Table 2: Physical Properties
PropertyValueSource
Melting Point Not available-
Boiling Point 301.4 ± 25.0 °C at 760 mmHg (Predicted)BOC Sciences[]
Density 1.146 ± 0.06 g/cm³ (Predicted)BOC Sciences[]
Solubility Not available-
Table 3: Chemical Properties
PropertyValueSource
pKa Not available-
logP Not available-

Experimental Protocols

Detailed experimental methodologies for the determination of key physicochemical properties of this compound are outlined below. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using a melting point apparatus.[7][8][9][10]

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[7][9]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range represents the melting point.

MeltingPointWorkflow A Dry, Powdered Sample B Pack Capillary Tube (1-2 mm height) A->B C Place in Melting Point Apparatus B->C D Heat Slowly (1-2 °C/min) C->D E Observe and Record Melting Range D->E

Diagram 1: Workflow for Melting Point Determination.
Solubility Determination

The solubility of this compound can be determined in various solvents, such as water, ethanol, and other organic solvents.[11][12][13]

Methodology:

  • Solvent Addition: A known volume of the desired solvent is added to a test tube.

  • Solute Addition: Small, pre-weighed portions of this compound are added to the solvent.

  • Agitation: The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period after each addition to ensure saturation is reached.

  • Observation: The point at which no more solid dissolves is noted.

  • Quantification: The amount of dissolved solid is determined to calculate the solubility, typically expressed in g/L or mol/L.

SolubilityWorkflow A Known Volume of Solvent B Add Weighed Portions of Compound A->B C Agitate to Reach Saturation B->C D Observe for Undissolved Solid C->D E Quantify Dissolved Amount D->E

Diagram 2: Workflow for Solubility Determination.
pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the carboxylic acid group in this compound can be determined by potentiometric titration.[14][15][16]

Methodology:

  • Sample Preparation: A solution of this compound of known concentration is prepared in deionized water.

  • Titration Setup: The solution is placed in a beaker equipped with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.[14][17]

  • Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

pKaWorkflow A Prepare Aqueous Solution of Compound B Titrate with Standardized Base (e.g., NaOH) A->B C Record pH after Each Addition B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine pKa at Half-Equivalence Point D->E

Diagram 3: Workflow for pKa Determination.
logP Determination (Shake-Flask Method or HPLC)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Shake-Flask Method: [18]

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated.

  • Partitioning: A known amount of this compound is dissolved in the aqueous phase, which is then mixed with an equal volume of the n-octanol phase.

  • Equilibration: The mixture is shaken to facilitate partitioning and then allowed to separate.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.

RP-HPLC Method: [18][19][20][21] Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for a more rapid determination of logP.

  • Calibration: A series of standard compounds with known logP values are run on an RP-HPLC system to establish a correlation between retention time and logP.

  • Sample Analysis: this compound is injected into the same system under identical conditions.

  • logP Calculation: The retention time of the compound is used to calculate its logP value based on the calibration curve.

logPWorkflow cluster_0 Shake-Flask Method cluster_1 RP-HPLC Method A1 Saturate Octanol and Water A2 Dissolve Compound in Aqueous Phase A1->A2 A3 Mix and Equilibrate with Octanol Phase A2->A3 A4 Measure Concentration in Both Phases A3->A4 A5 Calculate logP A4->A5 B1 Calibrate with Known Standards B2 Analyze Compound Retention Time B1->B2 B3 Calculate logP from Calibration Curve B2->B3

Diagram 4: Workflows for logP Determination.

Biological Context

While specific biological activities of this compound are not well-documented, the structural motifs suggest potential roles. N-methylation of amino acids in peptides is known to increase resistance to enzymatic degradation and enhance membrane permeability, which are desirable properties for drug candidates.[1][2][3] The parent molecule, β-alanine, is a precursor to carnosine, a dipeptide with antioxidant and pH-buffering capabilities in cells. It is plausible that N-acetylation and N-methylation could modulate the metabolic fate and biological effects of β-alanine. Further research is warranted to explore the potential biological activities of this compound.

Conclusion

This technical guide consolidates the currently available physicochemical data for this compound. While some fundamental properties have been predicted, a significant portion of the experimental data remains to be determined. The provided experimental protocols offer a framework for researchers to obtain these missing values. The structural modifications of the β-alanine scaffold suggest that this compound may possess interesting biological properties, making it a candidate for further investigation in the fields of medicinal chemistry and drug discovery. The information and methodologies presented herein are intended to support and guide these future research endeavors.

References

Navigating Core Physicochemical Properties of 3-[Acetyl(methyl)amino]propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 3-[Acetyl(methyl)amino]propanoic acid. Given the limited publicly available data for this specific molecule, this document focuses on established experimental protocols applicable to N-acetylated amino acids and similar pharmaceutical compounds. It further outlines a plausible metabolic pathway based on known biotransformation of related molecules.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁NO₃[1]
Molecular Weight 145.16 g/mol [1]
Physical Form Solid[1]

Solubility Data

Quantitative solubility data for this compound is not currently published. However, the following tables represent how such data would be structured for both thermodynamic and kinetic solubility assays.

Table 1: Thermodynamic Solubility of this compound

pHTemperature (°C)Solubility (µg/mL)Method
2.025Data Not AvailableShake-Flask
4.525Data Not AvailableShake-Flask
6.825Data Not AvailableShake-Flask
7.425Data Not AvailableShake-Flask
2.037Data Not AvailableShake-Flask
4.537Data Not AvailableShake-Flask
6.837Data Not AvailableShake-Flask
7.437Data Not AvailableShake-Flask

Table 2: Kinetic Solubility of this compound

BufferFinal DMSO (%)Compound Concentration (µM)Solubility (µM)Method
PBS (pH 7.4)1100Data Not AvailableNephelometry

Stability Data

Forced degradation studies are essential to understand the stability profile of a compound. The following table illustrates how the results of such a study for this compound would be presented.

Table 3: Forced Degradation of this compound

Stress ConditionTime (hours)Assay (%)Purity (%)Degradants (%)
Acid Hydrolysis (0.1 N HCl, 60°C)24Data Not AvailableData Not AvailableData Not Available
Base Hydrolysis (0.1 N NaOH, 60°C)24Data Not AvailableData Not AvailableData Not Available
Oxidation (3% H₂O₂, RT)24Data Not AvailableData Not AvailableData Not Available
Thermal (80°C, Solid)48Data Not AvailableData Not AvailableData Not Available
Photostability (ICH Q1B)-Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of a compound like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound.[2][3]

Protocol:

  • Compound Addition: Add an excess amount of solid this compound to vials containing buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).[4]

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[4]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.[4]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the thermodynamic solubility at the specific pH and temperature.[4]

Kinetic Solubility Determination (Nephelometry)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock, often in DMSO.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).[4]

  • Plate Setup: In a 96-well microplate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells.[4]

  • Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).[4]

  • Incubation: Shake the plate at room temperature for a set period (e.g., 2 hours).[4]

  • Measurement: Measure the light scattering of each well using a nephelometer.[4]

  • Data Analysis: The concentration at which a significant increase in light scattering is observed indicates precipitation and is recorded as the kinetic solubility.[4]

Stability Assessment (Forced Degradation Study)

Forced degradation studies expose the drug substance to various stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[4]

Protocol:

  • Acid Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 N HCl) and incubate at an elevated temperature (e.g., 60°C) for 24 hours. Neutralize the solution before analysis.[4]

  • Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 N NaOH) and incubate at an elevated temperature (e.g., 60°C) for 24 hours. Neutralize the solution before analysis.[4]

  • Oxidative Degradation: Dissolve the compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) and keep it at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) for 48 hours.[4]

  • Photostability: Expose the solid compound to light according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[4]

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method to determine the assay of the parent compound and the formation of any degradation products.

Signaling and Metabolic Pathways

N-acetylated amino acids are involved in various metabolic processes. N-acetylation can influence protein stability, folding, and localization.[5] The acetyl group for this reaction is derived from acetyl-CoA, a key molecule in cellular metabolism.[5] The enzymes responsible for transferring the acetyl group are acetyltransferases.[5] The degradation of N-acylated amino acids typically involves hydrolysis back to the corresponding fatty acid and amino acid.

Below is a diagram illustrating a plausible metabolic pathway for an N-acetylated amino acid.

metabolic_pathway cluster_synthesis Biosynthesis cluster_degradation Degradation cluster_function Potential Cellular Functions Amino_Acid Amino Acid (e.g., 3-(Methylamino)propanoic acid) NAT N-Acetyltransferase (NAT) Amino_Acid->NAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAT NAAA This compound NAT->NAAA Acetylation CoA Coenzyme A NAT->CoA Hydrolase Amidohydrolase NAAA->Hydrolase Signaling Cell Signaling NAAA->Signaling Detox Detoxification NAAA->Detox Met_Reg Metabolic Regulation NAAA->Met_Reg Degraded_AA 3-(Methylamino)propanoic acid Hydrolase->Degraded_AA Hydrolysis Acetate Acetate Hydrolase->Acetate

Caption: Plausible metabolic pathway of this compound.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the solubility and stability of a new chemical entity.

experimental_workflow cluster_start Initiation cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_end Outcome Start Compound Synthesis (this compound) Thermo_Sol Thermodynamic Solubility (Shake-Flask) Start->Thermo_Sol Kinetic_Sol Kinetic Solubility (Nephelometry) Start->Kinetic_Sol Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Sol_Data Solubility Profile Thermo_Sol->Sol_Data Kinetic_Sol->Sol_Data End Pre-formulation Database Sol_Data->End Stab_Data Stability Profile Forced_Deg->Stab_Data Stab_Data->End

Caption: General workflow for solubility and stability testing.

References

Spectroscopic Data for 3-[Acetyl(methyl)amino]propanoic Acid Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental spectroscopic data—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-[Acetyl(methyl)amino]propanoic acid (also known as N-Acetyl-N-methyl-β-alanine, CAS No. 58706-66-4) has yielded no publicly available datasets. Despite thorough investigation of chemical databases, spectral libraries, and the scientific literature, no specific experimental spectra for this molecule could be located.

Consequently, the creation of an in-depth technical guide featuring quantitative spectroscopic data, detailed experimental protocols, and associated visualizations for this compound is not possible at this time. The core requirement of presenting and analyzing this data cannot be fulfilled without access to the necessary experimental results.

For researchers, scientists, and drug development professionals seeking this information, it is recommended to either perform an in-house synthesis and subsequent spectroscopic analysis of the compound or to explore computational methods for the prediction of its spectral properties. At present, however, a guide based on verified, experimental spectroscopic data for this compound cannot be provided.

A Comprehensive In Silico Assessment of 3-[Acetyl(methyl)amino]propanoic acid: A Technical Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the modern paradigm of drug discovery, the "fail early, fail cheap" principle is paramount. The early-stage identification of liabilities in drug candidates, particularly concerning their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, can save immense time and resources.[1] In silico computational modeling has emerged as an indispensable tool, offering a rapid, high-throughput, and cost-effective methodology for predicting the pharmacokinetic and toxicological properties of novel chemical entities before their synthesis.[1][2] This technical guide presents a comprehensive in silico evaluation of 3-[Acetyl(methyl)amino]propanoic acid, a small molecule with potential therapeutic interest. By employing a suite of validated, publicly available computational tools, we construct a holistic profile of its physicochemical properties, drug-likeness, ADME characteristics, and potential toxicological flags. This document provides not only the predicted data but also a detailed explanation of the methodologies and the strategic interpretation of the results, offering actionable insights for drug development professionals.

Introduction: The Rationale for Predictive Modeling in Drug Discovery

The attrition of drug candidates during late-stage clinical trials remains a significant challenge for the pharmaceutical industry. A substantial portion of these failures can be attributed to unfavorable ADMET properties, which are not discovered until significant investment has been made.[1] The strategic integration of predictive ADMET modeling in the earliest phases of discovery allows for the prioritization of compounds with a higher probability of success, the identification of potential issues that can be addressed through medicinal chemistry, and the overall streamlining of the development pipeline.[1][3]

This guide serves as a practical application of this philosophy, focusing on this compound. Our approach is designed to be a self-validating system, leveraging multiple predictive algorithms to build confidence in the generated data and to highlight the causality between the molecule's structural features and its predicted biological behavior.

Molecular Identity and Structural Framework

A prerequisite for any computational analysis is the unambiguous definition of the molecule's structure. The key identifiers for the subject of this guide are consolidated below.

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₁₁NO₃

  • Molecular Weight: 145.16 g/mol [4]

  • Canonical SMILES: CN(C(=O)C)CCC(=O)O

  • CAS Number: 58706-66-4[4]

The molecule's structure contains a tertiary amide and a carboxylic acid functional group. The carboxylic acid is a key feature, as it will be deprotonated and negatively charged at physiological pH, profoundly influencing properties such as solubility, membrane permeability, and interactions with biological targets.

alt text
Figure 1: 2D chemical structure of this compound.

The In Silico Prediction Workflow: A Multi-Model Approach

To ensure the robustness of our predictions, we employ a workflow that integrates several specialized tools to assess different facets of the molecule's profile. This multi-pronged strategy mitigates the inherent limitations of any single algorithm and allows for a more nuanced interpretation of the results. The choice to use multiple in silico tools for cross-comparison is a critical aspect of generating reliable predictive data.[2]

Methodology: General Prediction Workflow

  • Input: The Canonical SMILES string (CN(C(=O)C)CCC(=O)O) serves as the universal input for all selected computational platforms.

  • Platform Selection: A suite of well-regarded, freely accessible web servers is utilized, including SwissADME for physicochemical and drug-likeness properties, and a consensus approach using platforms like pkCSM and ADMET-AI for detailed ADME and toxicity predictions.[5][6]

  • Data Triangulation: Predictions for key parameters are obtained from multiple sources where possible. The convergence of results increases confidence, while divergence highlights areas requiring further experimental investigation.

  • Analysis & Reporting: The synthesized data is compiled, analyzed for strategic implications, and presented in a clear, actionable format.

Prediction_Workflow A Molecular Input SMILES: CN(C(=O)C)CCC(=O)O B Physicochemical & Drug-Likeness (SwissADME) A->B C Pharmacokinetic Profile (ADME) (pkCSM, ADMET-AI) A->C D Toxicology Assessment (ProTox-II, ADMET-AI) A->D E Data Synthesis & Cross-Validation B->E Lipinski's Rules, Solubility, TPSA C->E Absorption, Distribution, Metabolism D->E hERG, Mutagenicity, Hepatotoxicity F Comprehensive Candidate Profile (Strengths, Liabilities, Recommendations) E->F

Caption: A multi-platform workflow for robust in silico candidate profiling.

Predicted Physicochemical Properties and Drug-Likeness

The foundation of a drug's behavior in the body lies in its fundamental physicochemical properties. These characteristics determine its ability to be formulated, to dissolve, and to permeate biological membranes. We evaluated these properties against established medicinal chemistry guidelines, such as Lipinski's Rule of Five.

Table 1: Predicted Physicochemical and Drug-Likeness Profile

PropertyPredicted ValueGuidelineSignificance & Expert Interpretation
Molecular Weight 145.16 g/mol < 500 DaThe small size is highly favorable for passive diffusion and absorption.
LogP (Octanol/Water) -0.8 to -0.5< 5The strongly negative LogP indicates high hydrophilicity (water-loving). This predicts excellent aqueous solubility but may impede passive transport across lipid-rich membranes like the blood-brain barrier.
H-Bond Donors 1≤ 5Compliant. The single donor is the carboxylic acid proton.
H-Bond Acceptors 3≤ 10Compliant. The acceptors are the two oxygen atoms of the carboxylate and the amide oxygen.
Topological Polar Surface Area (TPSA) 58.61 Ų< 140 ŲThis value is well within the range associated with good cell membrane permeability and oral bioavailability.
Lipinski's Rule Violations 00 or 1The molecule fully adheres to the Rule of Five, suggesting a high probability of possessing drug-like pharmacokinetic properties suitable for oral administration.

Predicted Pharmacokinetic (ADME) Profile

This section details the predicted journey of this compound through the body.

Methodology: ADME Prediction

  • Platform Input: The molecule's SMILES string was submitted to ADMET-AI and pkCSM web servers.

  • Model Basis: These platforms use machine learning models (such as graph neural networks) trained on large datasets of experimentally determined ADMET properties.[5]

  • Rationale for Selection: Choosing platforms with different underlying algorithms (e.g., graph-based signatures vs. other machine learning approaches) provides a more robust, consensus-based prediction.

ADME_Analysis mol {Molecule}|{C₆H₁₁NO₃} adme Absorption Distribution Metabolism Excretion mol->adme props High Intestinal Absorption Low BBB Permeability No CYP Inhibition Renal Clearance adme:s->props:c High TPSA Lipinski Compliant adme:s->props:c Hydrophilic (Low LogP) Ionized at pH 7.4 adme:s->props:c Lacks CYP-binding substructures adme:s->props:c Small, water-soluble outcome {Profile}|{Good Oral Candidate for Peripheral Targets} props->outcome

Caption: Causal relationships in the predicted ADME profile of the molecule.

Table 2: Summary of Predicted ADME Properties

PhaseParameterPredictionInterpretation & Strategic Insight
Absorption Human Intestinal AbsorptionHigh (>90%)The compound is predicted to be well-absorbed from the gut, making it a strong candidate for oral delivery. This aligns with its compliance with Lipinski's rules.
Caco-2 PermeabilityLow While overall absorption is high, the rate of passive permeation across intestinal cells may be slow due to hydrophilicity. Absorption may be aided by paracellular transport.
Distribution Blood-Brain Barrier (BBB) PermeabilityNo (Low)This is a critical finding. The molecule's high polarity and ionized state at physiological pH make it highly unlikely to cross the BBB. This makes it unsuitable for CNS targets but ideal for peripherally-acting drugs, as it would minimize CNS side effects.
Plasma Protein BindingLow The molecule is unlikely to bind extensively to plasma proteins like albumin, meaning a high fraction of the drug will be free in circulation to exert its pharmacological effect.
Metabolism CYP450 2D6/3A4 InhibitorNo Predicted to not inhibit major drug-metabolizing enzymes. This indicates a low risk of causing harmful drug-drug interactions when co-administered with other medications.
Excretion Primary RouteRenal As a small, water-soluble molecule, it is expected to be primarily cleared from the body by the kidneys. It is also predicted to not be a substrate for renal transporters like OCT2.

Predicted Toxicological Profile

Early detection of potential toxicity is a cornerstone of modern safety pharmacology. In silico models can identify structural alerts or predict interactions with off-target proteins known to cause adverse effects.

Table 3: Key Predicted Toxicological Endpoints

EndpointPredictionConfidenceImplication for Development
hERG Inhibition Inactive HighLow risk of causing drug-induced QT prolongation, a form of cardiotoxicity that is a major concern for regulatory agencies.
Hepatotoxicity (Liver Injury) Inactive HighThe molecule is not predicted to cause liver damage, a common reason for drug failure.
AMES Mutagenicity Negative HighLow risk of being mutagenic or carcinogenic.
Oral Acute Toxicity (LD₅₀) Class 4 (300-2000 mg/kg)ModeratePredicted to be "Harmful if swallowed." This is a typical classification for many small-molecule drugs and suggests a manageable acute toxicity profile that requires standard preclinical toxicology studies.

Synthesis, Recommendations, and Conclusion

The comprehensive in silico analysis of this compound paints a clear and largely favorable profile for a drug candidate intended for oral administration and peripheral targets.

Summary of Findings:

  • Strengths: The molecule exhibits excellent drug-like characteristics, with predicted high intestinal absorption, low risk of metabolic drug-drug interactions, and a clean safety profile regarding cardiotoxicity, hepatotoxicity, and mutagenicity.

  • Defining Characteristic: Its most significant feature is its predicted inability to cross the blood-brain barrier. This is a critical differentiator that should guide therapeutic indication selection.

  • Liability: The low passive permeability, while not precluding high overall absorption, suggests that formulation strategies to ensure complete dissolution may be important.

Strategic Recommendations for Further Development:

  • Therapeutic Targeting: Prioritize indications that involve peripheral targets. Avoid any development for CNS disorders.

  • Experimental Validation: The in silico data provide a strong rationale for advancing the molecule to the next stage. The following in vitro assays should be prioritized to confirm the predictions:

    • Aqueous Solubility: Confirm the high solubility experimentally.

    • Caco-2 Permeability Assay: Directly measure the rate of intestinal cell permeation.

    • Metabolic Stability: Use human liver microsomes to confirm the lack of metabolism by CYP450 enzymes.

    • hERG Channel Assay: Conduct a patch-clamp assay to definitively confirm the lack of hERG inhibition.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3-[Acetyl(methyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the laboratory synthesis of 3-[Acetyl(methyl)amino]propanoic acid. The synthesis involves an initial Michael addition of methylamine to methyl acrylate to yield methyl 3-(methylamino)propanoate, followed by hydrolysis to 3-(methylamino)propanoic acid. The subsequent step is the N-acetylation of the secondary amine using acetic anhydride to produce the final product. This protocol is designed for research and development purposes, offering a clear and reproducible methodology.

Introduction

This compound is a modified β-amino acid. The introduction of an N-acetyl-N-methyl group can alter the physicochemical properties of the parent molecule, influencing its solubility, polarity, and biological activity. This protocol outlines a reliable method for its preparation in a laboratory setting.

Experimental Protocols

Part 1: Synthesis of 3-(Methylamino)propanoic acid

This initial step involves the synthesis of the precursor, 3-(methylamino)propanoic acid, via the reaction of methyl acrylate with methylamine, followed by hydrolysis of the resulting ester.

Materials:

  • Methyl acrylate

  • Methylamine solution (2M in THF)

  • Methanol

  • Hydrochloric acid (5 M)

  • Sodium hydroxide

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve methyl acrylate in methanol and cool the solution to -20 °C using an ice-salt bath.

  • Slowly add the methylamine solution dropwise via the addition funnel, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 2 hours.

  • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain crude methyl 3-(methylamino)propanoate.[1]

  • To the crude ester, add 5 M hydrochloric acid and reflux the mixture for 16 hours to hydrolyze the ester.[1]

  • Cool the reaction mixture to room temperature and neutralize with a suitable base, such as sodium hydroxide, to precipitate the amino acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-(methylamino)propanoic acid.

Part 2: Synthesis of this compound

This second step involves the N-acetylation of the previously synthesized 3-(methylamino)propanoic acid. This procedure is adapted from a general method for the acetylation of amino acids.[2]

Materials:

  • 3-(Methylamino)propanoic acid

  • Acetic anhydride

  • Water

  • Erlenmeyer flask

  • Mechanical stirrer

  • Ice bath

  • Büchner funnel

  • Drying oven

Procedure:

  • In a 1 L Erlenmeyer flask equipped with a mechanical stirrer, dissolve 3-(methylamino)propanoic acid (1 mole equivalent) in 300 mL of water. Stir vigorously until the amino acid is nearly dissolved.

  • Add acetic anhydride (2 mole equivalents) to the solution in one portion.[2]

  • Continue vigorous stirring for 15-20 minutes. The solution will become hot, and the product may begin to crystallize.[2]

  • Place the flask in an ice bath overnight to ensure complete crystallization.

  • Collect the precipitated product by filtration using a Büchner funnel.

  • Wash the solid with ice-cold water and dry at 100-110 °C.[2]

  • The filtrate can be concentrated under reduced pressure to obtain a second crop of the product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterStep 1: Synthesis of 3-(Methylamino)propanoic acidStep 2: Synthesis of this compound
Reactants Methyl acrylate, Methylamine3-(Methylamino)propanoic acid, Acetic anhydride
Solvent Methanol, WaterWater
Reaction Temperature -20 °CRoom temperature to elevated (exothermic)
Reaction Time 2 hours (amination) + 16 hours (hydrolysis)15-20 minutes
Purification Method Precipitation and filtrationCrystallization and filtration

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-(Methylamino)propanoic acid cluster_step2 Step 2: N-Acetylation MA Methyl Acrylate Intermediate_Ester Methyl 3-(methylamino)propanoate MA->Intermediate_Ester + Methylamine -20°C, 2h MeNH2 Methylamine MeNH2->Intermediate_Ester Precursor_Acid 3-(Methylamino)propanoic acid Intermediate_Ester->Precursor_Acid + HCl (aq) Reflux, 16h Final_Product This compound Precursor_Acid->Final_Product + Acetic Anhydride Aqueous, 20 min Ac2O Acetic Anhydride Ac2O->Final_Product

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start step1_react React Methyl Acrylate with Methylamine at -20°C start->step1_react step1_evap Evaporate Solvent step1_react->step1_evap step1_hydrolyze Hydrolyze Ester with HCl step1_evap->step1_hydrolyze step1_neutralize Neutralize and Filter Precursor step1_hydrolyze->step1_neutralize step2_acetylate N-Acetylate with Acetic Anhydride step1_neutralize->step2_acetylate step2_crystallize Crystallize Product step2_acetylate->step2_crystallize step2_filter Filter and Dry Final Product step2_crystallize->step2_filter end End Product step2_filter->end

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Analytical Detection of 3-[Acetyl(methyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 3-[Acetyl(methyl)amino]propanoic acid in biological matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and metabolic studies. The described methods are based on established analytical techniques for structurally similar compounds, including amino acids and short-chain fatty acids, and have been adapted for the specific properties of this compound.

Introduction

This compound is a small, polar molecule whose detection and quantification can be challenging due to its physicochemical properties. This document outlines two primary analytical strategies: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), also with a derivatization step to enhance sensitivity and chromatographic retention. These methods are designed to provide high selectivity and sensitivity for the analysis of the target compound in complex biological samples such as plasma, serum, or tissue homogenates.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is necessary to increase volatility and thermal stability.[1] Silylation is a common and effective derivatization technique for compounds with active hydrogens.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Sample->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Drying Evaporation to Dryness Supernatant->Drying Derivatization Silylation with MTBSTFA Drying->Derivatization Heating Incubation (e.g., 100°C) Derivatization->Heating GCMS GC-MS Injection Heating->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocol: GC-MS with Silylation

1. Sample Preparation

  • To 100 µL of biological sample (e.g., plasma, serum), add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.[2]

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • To the dried residue, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 100°C for 4 hours to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.[3]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: SLB-5ms capillary column (20 m x 0.18 mm I.D. x 0.18 µm) or similar.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 90°C, hold for 1 minute.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

Quantitative Data Summary (GC-MS)
ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.05 - 0.1 µg/mL
Accuracy (% Bias)± 15%
Precision (%RSD)< 15%

Note: These values are estimates based on the analysis of similar small molecules and would require experimental validation for this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of polar compounds in complex matrices.[4] Derivatization can be employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.[4] Derivatization with 3-nitrophenylhydrazine (3-NPH) is an effective strategy for carboxylic acids.[5][6]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample ProteinPrecipitation Protein Precipitation (e.g., with Isopropanol) Sample->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Derivatization Derivatization with 3-NPH and EDC/Pyridine Supernatant->Derivatization Incubation Incubation (e.g., 37°C) Derivatization->Incubation Dilution Dilution with Mobile Phase Incubation->Dilution LCMS LC-MS/MS Injection Dilution->LCMS DataAcquisition Data Acquisition (MRM) LCMS->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing

Caption: Workflow for the LC-MS/MS analysis of this compound.

Detailed Protocol: LC-MS/MS with 3-NPH Derivatization

1. Sample Preparation

  • To 50 µL of plasma or serum, add 150 µL of isopropanol containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,400 RPM for 5 minutes.[5]

  • Transfer 100 µL of the supernatant to a clean glass vial.[5]

2. Derivatization

  • To the 100 µL of supernatant, add 50 µL of 50 mM 3-nitrophenylhydrazine (3-NPH) in methanol.[5]

  • Add 50 µL of 50 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in methanol.[5]

  • Add 50 µL of 7% pyridine in methanol.[5]

  • Incubate the mixture at 37°C for 30 minutes.[5]

  • After incubation, dilute the solution with 250 µL of 0.5% formic acid in water.[5] The sample is now ready for injection.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Dionex 3000 UltiMate system or equivalent.[5]

  • Mass Spectrometer: AB Sciex 3200 QTRAP or a similar triple quadrupole mass spectrometer.[5]

  • Column: Restek Raptor C18 (2.7 µm, 2.1 x 100 mm) or equivalent.[5]

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[5]

    • Capillary Voltage: -4.5 kV.[5]

    • Source Temperature: 400°C.[5]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The 3-NPH derivatives are expected to yield a prominent product ion at m/z 137.[5]

Quantitative Data Summary (LC-MS/MS)
ParameterExpected Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Accuracy (% Bias)± 15%
Precision (%RSD)< 15%
Recovery (%)> 85%

Note: These values are estimates based on the analysis of similar small molecules and would require experimental validation for this compound.

Signaling Pathways and Logical Relationships

While there are no specific signaling pathways directly described for the analytical detection of this compound, the compound may be a metabolite in various biochemical pathways. The analytical methods described are crucial for elucidating its role in such pathways through metabolomics studies. The logical relationship of the analytical process is a sequential workflow designed to isolate, detect, and quantify the analyte with high confidence.

Logical_Relationship cluster_problem Analytical Problem cluster_strategy Analytical Strategy cluster_outcome Outcome Problem Quantify this compound in a Complex Matrix Isolation Isolate Analyte from Matrix (Protein Precipitation, Extraction) Problem->Isolation Enhancement Enhance Analyte Properties (Derivatization for Volatility/Ionization) Isolation->Enhancement Separation Chromatographic Separation (GC or LC) Enhancement->Separation Detection Mass Spectrometric Detection (MS or MS/MS) Separation->Detection Quantification Quantification (Internal Standards, Calibration Curve) Detection->Quantification Outcome Accurate and Precise Concentration Measurement Quantification->Outcome

Caption: Logical relationship of the analytical strategy for quantification.

References

Application Note: Quantitative Analysis of 3-[Acetyl(methyl)amino]propanoic acid in Human Plasma using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of 3-[Acetyl(methyl)amino]propanoic acid in human plasma. Due to the polar and acidic nature of the analyte, traditional reversed-phase chromatography presents challenges in retention.[1][2] To overcome this, this protocol employs a derivatization approach using 3-nitrophenylhydrazine (3-NPH), which enhances chromatographic retention and improves ionization efficiency, leading to reliable and reproducible quantification.[3][4] This method is suitable for use in pharmacokinetic and metabolic studies.

Introduction

This compound is a small, polar carboxylic acid. The accurate quantification of such molecules in complex biological matrices like plasma is crucial for understanding their pharmacokinetic profiles and metabolic pathways. Standard reversed-phase HPLC methods often provide inadequate retention for such polar compounds.[1][2] Methodologies such as mixed-mode chromatography, hydrophilic interaction chromatography (HILIC), and chemical derivatization are commonly employed to address these challenges.[1][2] This protocol utilizes a pre-column derivatization with 3-nitrophenylhydrazine (3-NPH) to improve the chromatographic behavior and mass spectrometric detection of the target analyte.[3][4]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (Purity ≥95%)

  • Internal Standard (IS): Isotopically labeled this compound (e.g., D3-acetyl) or a structurally similar compound.

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Isopropanol (LC-MS grade)

Sample Preparation and Derivatization
  • Protein Precipitation: To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of cold isopropanol containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new tube.

  • Derivatization: Add 50 µL of 50 mM 3-NPH in methanol, 50 µL of 50 mM EDC in methanol, and 25 µL of 7% pyridine in methanol.[4]

  • Incubate the mixture at 40°C for 30 minutes.[4]

  • After incubation, add 275 µL of 0.1% formic acid in water to stop the reaction and dilute the sample.[4]

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Conditions

HPLC System: A standard UHPLC or HPLC system.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient Time (min)

Mass Spectrometer: A triple quadrupole mass spectrometer.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Capillary Voltage -4.5 kV[4]
Source Temperature 400°C[4]
MRM Transitions Analyte

Note: The exact m/z transitions and collision energies must be optimized by infusing the derivatized standard of this compound and the internal standard into the mass spectrometer.

Data Presentation

The quantitative data should be summarized in a clear and structured format. Below is a template for presenting calibration curve and quality control data.

Table 1: Calibration Curve and Quality Control Summary

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)QC Low (ng/mL)QC Mid (ng/mL)QC High (ng/mL)Accuracy (%)Precision (%CV)
This compound1 - 1000>0.991330080085-115<15

Experimental Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard & Protein Precipitation (Isopropanol) plasma->add_is centrifuge1 Centrifugation add_is->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 derivatization Derivatization with 3-NPH/EDC supernatant1->derivatization incubate Incubation derivatization->incubate stop_rxn Stop Reaction & Dilute incubate->stop_rxn centrifuge2 Final Centrifugation stop_rxn->centrifuge2 final_supernatant Transfer to HPLC Vial centrifuge2->final_supernatant hplc HPLC Separation (C18 Column) final_supernatant->hplc ms Mass Spectrometry (ESI-, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This application note provides a detailed protocol for the quantification of this compound in human plasma using HPLC-MS/MS. The described method, which includes a derivatization step, is designed to be sensitive, specific, and reproducible, making it well-suited for regulated bioanalysis in clinical and research settings.

References

Application Notes and Protocols for 3-[Acetyl(methyl)amino]propanoic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[Acetyl(methyl)amino]propanoic acid is a derivative of β-alanine, a naturally occurring beta-amino acid. While direct experimental data on this specific compound is limited, its structure suggests potential applications in cell culture as a more stable and cell-permeable precursor to β-alanine. β-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant antioxidant and cytoprotective functions.

These application notes provide a framework for investigating the effects of this compound in cell culture, based on the hypothesized mechanism of it serving as a pro-drug for β-alanine. The protocols outlined below are designed to assess its cellular uptake, conversion to β-alanine, and subsequent effects on cellular stress, viability, and relevant signaling pathways. The N-methylation in this compound may enhance its lipophilicity and resistance to enzymatic degradation, potentially leading to improved cellular uptake and sustained intracellular release of β-alanine compared to administering β-alanine or N-acetyl-β-alanine directly.[1][2][3]

Proposed Mechanism of Action

It is hypothesized that this compound is transported into the cell, where it is metabolized by intracellular amidohydrolases to release β-alanine and acetate. The increased intracellular concentration of β-alanine would then drive the synthesis of carnosine, which in turn can mitigate cellular damage from oxidative stress by scavenging reactive oxygen species (ROS) and chelating metal ions.

Proposed Mechanism of Action Proposed Intracellular Fate of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound_ext This compound Compound_int This compound Compound_ext->Compound_int Uptake Beta_alanine β-alanine Compound_int->Beta_alanine Metabolism (Deacetylation & Demethylation) Carnosine Carnosine Beta_alanine->Carnosine Carnosine Synthase (+ L-histidine) ROS Reactive Oxygen Species (ROS) Carnosine->ROS Scavenging Cell_Protection Cytoprotection (Antioxidant Effects) Carnosine->Cell_Protection ROS->Cell_Protection Experimental Workflow Workflow for Assessing Cytoprotective Effects Start Seed Cells in 96-well Plates Pretreat Pre-treat with this compound (24-48 hours) Start->Pretreat Induce_Stress Induce Oxidative Stress (e.g., H₂O₂ for 2 hours) Pretreat->Induce_Stress Assay Perform Assays Induce_Stress->Assay Viability Cell Viability Assay (e.g., MTT) Assay->Viability ROS ROS Detection Assay (e.g., DCFDA) Assay->ROS End Data Analysis Viability->End ROS->End Signaling Pathway Analysis Potential Downstream Signaling Pathways Compound This compound Carnosine Increased Carnosine Synthesis Compound->Carnosine ROS_reduction Reduced ROS Carnosine->ROS_reduction Nrf2 Nrf2 Activation ROS_reduction->Nrf2 ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes

References

Application Notes and Protocols for 3-[Acetyl(methyl)amino]propanoic Acid in Drug Discovery: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of information regarding the direct applications of 3-[Acetyl(methyl)amino]propanoic acid, also known as N-Acetyl-N-methyl-β-alanine, in drug discovery.

Despite a thorough investigation for biological activity, pharmacological studies, and experimental data related to this specific compound, no substantial findings were identified that would allow for the creation of detailed Application Notes and Protocols as requested. The scientific literature does not currently contain reports on the therapeutic potential, signaling pathway interactions, or established experimental methodologies for this compound in a drug discovery context.

While the search did identify studies on structurally related molecules, specifically derivatives of 3-aminopropanoic acid, the modifications to the core structure in these derivatives are substantial and confer specific biological activities, such as anticancer or antimicrobial properties. The findings from these studies are not directly applicable to this compound itself, as the biological effects are attributed to the specific chemical moieties introduced in the derivatives.

Key Findings of the Literature Search:

  • Lack of Direct Biological Data: No studies were found that investigate the biological or pharmacological effects of this compound.

  • Focus on Derivatives: Research in this chemical space is concentrated on complex derivatives of 3-aminopropanoic acid, where the core structure is significantly altered to achieve desired therapeutic effects.

  • Use as a Building Block: The available information suggests that this compound and its close analogs are primarily utilized as chemical building blocks or intermediates in the synthesis of more complex molecules.

At present, there is insufficient publicly available data to fulfill the request for detailed Application Notes and Protocols, including quantitative data, experimental procedures, and signaling pathway diagrams for this compound in drug discovery. Researchers, scientists, and drug development professionals interested in this molecule should be aware that its biological activities and potential therapeutic applications remain unexplored in the public domain. Further foundational research would be required to determine if this compound has any relevant biological effects that would warrant its investigation as a potential therapeutic agent.

Experimental design for studying 3-[Acetyl(methyl)amino]propanoic acid effects

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Experimental Design for Studying the Biological Effects of 3-[Acetyl(methyl)amino]propanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a structurally modified form of the naturally occurring beta-amino acid, β-alanine. β-alanine is primarily known as the rate-limiting precursor to carnosine, a dipeptide with significant pH-buffering and antioxidant properties in skeletal muscle.[1] The structural modifications to the amino group—N-acetylation and N-methylation—may alter the compound's physicochemical properties, such as lipophilicity and enzymatic stability.[2][3][4] These changes could enhance cell permeability and bioavailability compared to its parent molecule, β-alanine.[5][6]

The potential biological effects of this compound are currently uncharacterized. A systematic experimental approach is required to determine its bioactivity, including its effects on cell viability, proliferation, and the induction of specific cellular pathways such as apoptosis and oxidative stress.

This document provides a comprehensive experimental workflow and detailed protocols for the initial characterization of the biological effects of this compound in a cell-based context. The proposed studies will enable researchers to assess its cytotoxic potential and elucidate underlying mechanisms of action.

Experimental Design and Workflow

A tiered approach is recommended to efficiently characterize the biological effects of the compound. The workflow begins with a broad assessment of cytotoxicity across a range of concentrations to determine the compound's potency. Subsequent assays are designed to investigate the specific mechanisms of cell death and cellular stress responses, focusing on apoptosis and the generation of reactive oxygen species (ROS).

Experimental_Workflow start Start: Select Cell Line (e.g., HeLa, HepG2, SH-SY5Y) treatment Compound Treatment (Dose-Response & Time-Course) start->treatment tier1 Tier 1: General Viability/ Cytotoxicity Screening treatment->tier1 assay_mtt MTT Assay (Metabolic Activity) tier1->assay_mtt Assess IC50 tier2 Tier 2: Mechanism of Action (Based on Tier 1 results) assay_mtt->tier2 assay_apoptosis Apoptosis Assay (Annexin V/PI Staining) tier2->assay_apoptosis assay_ros ROS Assay (DCFH-DA Staining) tier2->assay_ros tier3 Tier 3: Molecular Pathway Analysis assay_apoptosis->tier3 assay_ros->tier3 assay_wb Western Blotting (Caspase-3, PARP, Bcl-2) tier3->assay_wb end_node Data Analysis & Interpretation assay_wb->end_node

Caption: A tiered experimental workflow for characterizing compound effects.

Detailed Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[7][8] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases occurs only in metabolically active, living cells.[7]

A. Reagent Preparation

  • MTT Stock Solution (5 mg/mL): Dissolve 50 mg of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in 10 mL of sterile phosphate-buffered saline (PBS). Vortex to dissolve, then filter-sterilize using a 0.22 µm filter. Store protected from light at -20°C.

  • Solubilization Solution: Prepare a solution of 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl. Alternatively, use DMSO or isopropanol.

  • Compound Stock Solution: Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Store at -20°C.

B. Procedure

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.[7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of the Solubilization Solution to each well.[7] Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

C. Data Analysis

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:

    • % Viability = (Absorbance_treated / Absorbance_control) x 100

  • Plot the % Viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V.[10] Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membrane integrity.[10]

A. Reagent Preparation

  • 10X Annexin V Binding Buffer: 0.1 M HEPES/NaOH (pH 7.4), 1.4 M NaCl, 25 mM CaCl₂.

  • 1X Annexin V Binding Buffer: Dilute the 10X buffer 1:10 with deionized water. Filter-sterilize and store at 4°C.

  • Staining Solution: Prepare a solution containing Annexin V-FITC and Propidium Iodide (PI) in 1X Binding Buffer according to the manufacturer's instructions.

B. Procedure

  • Cell Seeding and Treatment: Seed 2x10⁵ to 5x10⁵ cells per well in a 6-well plate. After 24 hours, treat with the compound at concentrations around the determined IC₅₀ for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge all cells at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.[11]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.[11]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

C. Data Analysis

  • Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

  • Quantify the percentage of cells in each of the four quadrants:

    • Lower-Left (Annexin V- / PI-): Viable cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells.

Protocol 3: Intracellular Reactive Oxygen Species (ROS) Measurement

This assay quantifies intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[12] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13][14]

A. Reagent Preparation

  • DCFH-DA Stock Solution (10 mM): Dissolve 4.85 mg of DCFH-DA in 1 mL of high-quality DMSO. Store at -20°C, protected from light.

  • DCFH-DA Working Solution (10-20 µM): Immediately before use, dilute the stock solution in pre-warmed serum-free medium or PBS.[15]

B. Procedure

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate or a standard plate suitable for fluorescence microscopy. Treat with the compound for a relevant time period (e.g., 1, 3, 6, or 24 hours). Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.

  • Staining: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of the DCFH-DA working solution to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[13][14]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.[15]

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[12][13]

C. Data Analysis

  • Subtract the background fluorescence from wells containing no cells.

  • Calculate the Relative Fluorescence Units (RFU) for each treatment group.

  • Express the results as a fold change in fluorescence relative to the vehicle-treated control.

Protocol 4: Analysis of Apoptosis-Related Protein Expression (Western Blotting)

Western blotting is used to detect and quantify changes in the expression levels of key proteins involved in apoptosis, such as cleaved Caspase-3, cleaved PARP, and members of the Bcl-2 family.[16][17][18]

A. Reagent Preparation

  • Lysis Buffer (RIPA): Containing protease and phosphatase inhibitors.

  • Protein Quantitation Reagent: BCA or Bradford assay kit.

  • Primary Antibodies: Anti-cleaved Caspase-3, Anti-cleaved PARP, Anti-Bcl-2, Anti-Bax, Anti-β-actin (or other loading control).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate (ECL): For signal detection.

B. Procedure

  • Cell Treatment and Lysis: Treat cells in 6-well plates or 10 cm dishes with the compound. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[17]

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[19]

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-15% SDS-polyacrylamide gel.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane three times with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.[19]

C. Data Analysis

  • Perform densitometry analysis on the protein bands using software like ImageJ.

  • Normalize the band intensity of the target protein to the intensity of the loading control (e.g., β-actin).

  • Present the data as fold change relative to the vehicle-treated control.

Data Presentation

Quantitative data from the described experiments should be summarized in clear, structured tables for comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Compound Conc. (µM) % Cell Viability (Mean ± SD) at 24h % Cell Viability (Mean ± SD) at 48h
0 (Vehicle) 100 ± 4.5 100 ± 5.1
1 98.2 ± 3.9 95.6 ± 4.8
10 91.5 ± 5.2 82.1 ± 6.3
50 65.3 ± 4.7 51.2 ± 5.5
100 48.9 ± 3.8 30.7 ± 4.1
250 20.1 ± 2.9 11.4 ± 3.2

| IC₅₀ (µM) | 102.5 | 52.8 |

Table 2: Apoptosis Profile after 24h Treatment (Annexin V/PI Assay)

Treatment % Viable Cells % Early Apoptosis % Late Apoptosis % Necrosis
Vehicle Control 95.1 ± 2.1 2.5 ± 0.8 1.4 ± 0.5 1.0 ± 0.4
Compound (50 µM) 45.3 ± 3.5 35.8 ± 2.9 15.2 ± 1.8 3.7 ± 1.1

| Compound (100 µM) | 20.7 ± 2.8 | 48.1 ± 4.1 | 26.5 ± 3.3 | 4.7 ± 1.3 |

Table 3: Intracellular ROS Levels after 6h Treatment (DCFH-DA Assay)

Treatment Relative Fluorescence Units (RFU) Fold Change vs. Control (Mean ± SD)
Vehicle Control 8,540 ± 750 1.0 ± 0.09
Compound (50 µM) 19,870 ± 1,560 2.33 ± 0.18
Compound (100 µM) 35,210 ± 2,890 4.12 ± 0.34

| H₂O₂ (100 µM) | 45,990 ± 3,100 | 5.38 ± 0.36 |

Table 4: Semi-Quantitative Analysis of Apoptosis-Related Proteins (Western Blot)

Treatment Cleaved Caspase-3 Cleaved PARP Bcl-2 Bax
Vehicle Control 1.0 1.0 1.0 1.0
Compound (50 µM) 3.8 3.1 0.6 1.8
Compound (100 µM) 6.2 5.5 0.3 2.5

(Values represent fold change in protein expression relative to the loading control and normalized to the vehicle control)

Potential Signaling Pathway Investigation

Initial results suggesting apoptosis induction via ROS generation would warrant investigation into the intrinsic (mitochondrial) apoptosis pathway. This pathway is a common mechanism through which oxidative stress leads to programmed cell death.

Signaling_Pathway compound 3-[Acetyl(methyl)amino] propanoic acid ros ↑ Intracellular ROS compound->ros mito Mitochondrial Stress ros->mito bax Bax Activation ros->bax + bcl2 Bcl-2 Inhibition ros->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c inhibits cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: A hypothetical ROS-mediated intrinsic apoptosis pathway.

References

Application Notes & Protocols: 3-[Acetyl(methyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-[Acetyl(methyl)amino]propanoic acid, also known as N-acetyl-N-methyl-β-alanine, is a modified β-amino acid derivative.[1] Its structure, featuring a fully substituted nitrogen atom, presents unique steric and electronic properties that make it a molecule of interest for researchers in medicinal chemistry, metabolic studies, and chemical biology.[1] Unlike its parent molecule, β-alanine, the N-acetylation and N-methylation prevent its direct participation in biological pathways requiring a free amine, such as carnosine synthesis.[2][3] This guide provides a framework for researchers to explore its potential utility as a research chemical, focusing on its application as a potential metabolic probe and as a candidate for enzyme inhibition assays. Detailed protocols are provided as a starting point for experimental design, emphasizing robust, self-validating methodologies.

Physicochemical Properties & Handling

Proper characterization is the foundation of any experiment. This compound is a stable compound, but like any research chemical, its integrity depends on appropriate handling and storage. The following table summarizes its key properties.

PropertyValueSource / Notes
Synonyms N-Acetyl-N-methyl-β-alanine[1][]
CAS Number 58706-66-4[1][]
Molecular Formula C₆H₁₁NO₃Derived from structure.
Molecular Weight 145.16 g/mol Derived from formula.
Appearance White to off-white solidTypical for similar small molecules.
Solubility Soluble in water, DMSO, and ethanol.Predicted based on polar structure. Empirical verification is required.
Storage Store at 2-8°C, desiccated.Standard for stable organic acids.
Safety Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation and direct contact.Standard laboratory practice.

Note: Researchers should always consult the specific Certificate of Analysis provided by the supplier for lot-specific data.

Potential Mechanisms of Action & Research Applications

The structure of this compound suggests several avenues for research. The N-acetyl and N-methyl groups block the primary amine, making it a poor substrate for enzymes that typically recognize β-alanine.[2][5] This blockage, however, opens up other possibilities.

As a Metabolic Probe

The compound could potentially be used to study cellular uptake and metabolism. As an unnatural amino acid analog, it may be transported into cells via amino acid or organic acid transporters.[6] Once inside, its fate could be tracked to investigate novel metabolic pathways or the promiscuity of certain enzymes. For instance, hydrolases might cleave the acetyl group, releasing N-methyl-β-alanine, a distinct metabolic signature.[2]

As an Enzyme Inhibitor

Many enzymes that process amino acids or their derivatives are potential targets. The compound could act as a competitive inhibitor for enzymes that bind β-alanine or similar structures. The N-substituents could provide unique interactions within an enzyme's active site not possible with the parent amino acid. A recent study on a related non-proteinogenic amino acid, BMAA, showed that it could inhibit the function of alanyl-tRNA synthetase (AlaRS), demonstrating that modified amino acids can be potent enzyme inhibitors.[7][8]

The diagram below illustrates a hypothesized mechanism where the compound acts as a competitive inhibitor.

G cluster_0 Enzyme Active Site Enzyme Target Enzyme Product Product Enzyme->Product Catalyzes Substrate Natural Substrate (e.g., β-alanine) Substrate->Enzyme Binds Inhibitor 3-[Acetyl(methyl)amino] propanoic acid Inhibitor->Enzyme Competitively Binds

Caption: Hypothesized competitive inhibition of a target enzyme.

Experimental Protocols

The following protocols provide a detailed, step-by-step framework for investigating the potential applications of this compound. These are designed as starting points and should be optimized for specific experimental systems.

Protocol 1: Cell-Based Metabolic Uptake & Viability Assay

This protocol is designed to answer two fundamental questions: (1) Is the compound taken up by cells? and (2) Does it affect cell viability? A standard MTT assay is used here, which measures metabolic activity as a proxy for viability.[9]

Experimental Workflow

G cluster_workflow Protocol 1: Workflow A 1. Seed Cells (e.g., HeLa, HepG2) in 96-well plates B 2. Incubate 24h Allow cells to adhere A->B C 3. Treat Cells Add serial dilutions of compound. Include Vehicle (DMSO/PBS) and Positive (Staurosporine) Controls. B->C D 4. Incubate 24-72h C->D E 5. Add MTT Reagent Incubate 2-4h D->E F 6. Solubilize Formazan Add Solubilization Buffer E->F G 7. Read Absorbance (570 nm) F->G H 8. Data Analysis Calculate % Viability vs. Control Determine EC50 G->H

Caption: Workflow for cell viability and metabolic assessment.

Step-by-Step Methodology
  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for metabolic studies) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in sterile PBS or DMSO. Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 1 µM to 10 mM).

  • Treatment:

    • Test Wells: Remove old media from cells and add 100 µL of media containing the different compound concentrations.

    • Vehicle Control: Add media containing the same final concentration of the solvent (e.g., 0.1% DMSO) used for the highest compound concentration. This control represents 100% viability.

    • Positive Control: Add media containing a known cytotoxic agent (e.g., 1 µM staurosporine) to a set of wells. This validates the assay's ability to detect cell death.

  • Incubation: Incubate the plate for a period relevant to your hypothesis (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the results to determine the EC₅₀ (the concentration at which 50% of metabolic activity is lost).

Protocol 2: In Vitro Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general method for screening the compound as an inhibitor against a purified enzyme.[10][11] It is a self-validating system that includes essential controls to ensure data integrity.[12]

Materials
  • Purified target enzyme

  • Enzyme-specific substrate that produces a chromogenic product

  • Optimized assay buffer

  • This compound (Test Inhibitor)

  • Known inhibitor of the enzyme (Positive Control)

  • Solvent used for inhibitors (Vehicle Control, e.g., DMSO)

  • 96-well microplate and microplate spectrophotometer

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 2X working solution of the enzyme in assay buffer.

    • Prepare a 2X working solution of the substrate in assay buffer.

    • Prepare a 4X serial dilution of the test inhibitor and positive control inhibitor in assay buffer (e.g., starting from 4 mM down to 4 µM).

  • Assay Setup (in a 96-well plate):

    • To 25 µL of assay buffer in each well, add:

      • Test Wells: 25 µL of 4X test inhibitor dilutions.

      • Positive Control: 25 µL of 4X positive control inhibitor.

      • No Inhibitor Control (100% Activity): 25 µL of vehicle control.

      • Blank (No Enzyme Control): 25 µL of vehicle control.

  • Enzyme Addition & Pre-incubation:

    • Add 50 µL of the 2X enzyme solution to all wells except the "Blank" wells. Add 50 µL of assay buffer to the blank wells.

    • The total volume is now 100 µL.

    • Pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[11]

  • Initiate Reaction:

    • Add 100 µL of the 2X substrate solution to all wells to start the reaction. The final volume is 200 µL.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader set to the optimal temperature.

    • Measure the absorbance at the product's specific wavelength in kinetic mode, taking readings every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the blank from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_no_inhibitor)) * 100

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]

References

Application Notes & Protocols: Leveraging Propanoic Acid Analogs in Modern Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: The Expanding Role of Propanoic Acid and its Analogs

Propanoic acid (propionate), a three-carbon short-chain fatty acid (SCFA), has transcended its classical role as a simple metabolic intermediate. Primarily generated by gut microbial fermentation of dietary fiber, it is now recognized as a critical signaling molecule orchestrating a complex dialogue between the microbiome and host physiology.[1][2][3] Its influence extends from local gut homeostasis to systemic effects on immunity, appetite regulation, and energy metabolism.[1][4][5] This has spurred intense interest in using propanoic acid and its structural and functional analogs as powerful tools to dissect metabolic pathways, model disease, and identify novel therapeutic targets.

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of how to apply these versatile molecules. We move beyond mere descriptions to explain the causal biochemistry, offering field-proven insights and detailed protocols designed for robust and reproducible results.

Section 1: Propionate as a Pleiotropic Signaling Molecule and Metabolic Substrate

Propionate's biological effects are multifaceted, primarily mediated through two key mechanisms: activation of G-protein coupled receptors (GPCRs) and epigenetic modification via histone deacetylase (HDAC) inhibition.

Mechanism of Action: Receptors and Epigenetics
  • Free Fatty Acid Receptor (FFAR) Activation: Propionate is a key ligand for FFAR2 (GPR43) and FFAR3 (GPR41).[1][6] Binding to these receptors on various cell types, including enteroendocrine, immune, and adipocyte cells, triggers downstream signaling cascades that modulate hormone secretion (e.g., GLP-1 and PYY), inflammation, and lipid metabolism.[4][5]

  • Histone Deacetylase (HDAC) Inhibition: Propionate can enter cells and inhibit the activity of Class I HDACs.[7][8][9] This action increases histone acetylation, leading to a more open chromatin structure and altered gene expression, particularly of genes involved in inflammation and cell cycle regulation.[7][10]

Research Applications
  • Gut-Brain Axis and Host Metabolism: Investigating how microbial-derived propionate influences host appetite and energy balance.[1][4]

  • Immunomodulation: Studying the anti-inflammatory effects of propionate in models of inflammatory bowel disease (IBD) or other inflammatory conditions.[1][6]

  • Epithelial Barrier Integrity: Elucidating the role of propionate in promoting intestinal epithelial cell migration and repair.[11]

Visualization: Propionate Signaling Pathways

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Propionate_ext Propionate Propionate_int Propionate Propionate_ext->Propionate_int Transport FFAR FFAR2 / FFAR3 (GPCR) Propionate_ext->FFAR Activation HDAC HDAC (Class I) Propionate_int->HDAC Inhibition Histones_Ac Acetylated Histones (Open Chromatin) HDAC->Histones_Ac Deacetylation (Blocked) Gene_Exp Altered Gene Expression Histones_Ac->Gene_Exp Signaling Downstream Signaling (e.g., GLP-1 Release) FFAR->Signaling

Caption: Dual signaling mechanisms of propionate.

Protocol: In Vitro HDAC Activity Assay with Sodium Propionate

This protocol assesses the ability of sodium propionate to inhibit HDAC activity in a cellular context.

Principle: This protocol is based on the principle that HDAC inhibitors will lead to an accumulation of acetylated histones. We will treat cells with sodium propionate, extract nuclear proteins, and measure total HDAC activity using a commercially available fluorometric assay kit. A decrease in HDAC activity relative to the vehicle control indicates inhibition.

Materials:

  • Cell line of interest (e.g., MAC-T, HT-29)[7][10]

  • Complete cell culture medium

  • Sodium Propionate (SP) stock solution (e.g., 500 mM in sterile water, pH adjusted)

  • Lipopolysaccharide (LPS) (optional, for inflammatory models)

  • Phosphate Buffered Saline (PBS)

  • Nuclear extraction kit

  • BCA Protein Assay Kit

  • HDAC Activity Assay Kit (fluorometric)

  • 96-well black microplate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in ~80-90% confluency on the day of the experiment. Incubate overnight.

  • Compound Treatment:

    • Prepare working concentrations of Sodium Propionate (e.g., 0, 0.5, 1.0, 2.0, 5.0 mM) in complete cell culture medium.[8]

    • Aspirate the old medium from the cells and replace it with the medium containing the different SP concentrations. Include a vehicle-only control (0 mM).

    • Incubate for a defined period (e.g., 2 to 24 hours, depending on the experimental question).[8]

  • Nuclear Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Harvest cells and extract nuclear proteins according to the manufacturer's protocol for your chosen nuclear extraction kit. This step is critical to isolate the primary location of HDACs.

    • Store extracts at -80°C or proceed immediately.

  • Protein Quantification: Determine the protein concentration of each nuclear extract using a BCA assay. This is essential for normalizing HDAC activity.

  • HDAC Activity Assay:

    • Based on the protein quantification, dilute the nuclear extracts to the same concentration (e.g., 1 µg/µL) using the assay buffer provided in the kit.

    • Add a consistent amount of nuclear extract (e.g., 10 µg) to each well of a 96-well black microplate.

    • Add the HDAC substrate and developer as per the kit's instructions.

    • Incubate at 37°C for the recommended time (e.g., 60 minutes).

    • Measure fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Normalize the fluorescence of each sample to the vehicle control to determine the percent inhibition.

    • Plot percent inhibition vs. Sodium Propionate concentration to determine the IC50 value.

Self-Validation & Causality:

  • Positive Control: Include a known potent HDAC inhibitor (e.g., Trichostatin A) to validate that the assay system is working correctly.

  • Normalization: Normalizing to protein concentration (Step 4) is crucial to ensure that observed differences are due to changes in enzyme activity, not variations in the amount of protein loaded.

Section 2: 3-Nitropropanoic Acid (3-NPA) as a Specific Mitochondrial Toxin

3-Nitropropanoic acid (3-NPA) is a naturally occurring neurotoxin found in certain plants and fungi.[12][13] It serves as an invaluable tool in metabolic research due to its highly specific and irreversible inhibition of a key mitochondrial enzyme.

Mechanism of Action: Irreversible Inhibition of Complex II

3-NPA is a "suicide inhibitor" of Succinate Dehydrogenase (SDH), which is also Complex II of the electron transport chain (ETC).[12][14]

  • 3-NPA enters the mitochondria and is recognized by the SDH active site.

  • The enzyme oxidizes 3-NPA into a highly reactive intermediate, 3-nitroacrylate.

  • This intermediate covalently binds to a critical arginine residue in the active site, permanently inactivating the enzyme.[14]

This targeted inhibition has two profound metabolic consequences:

  • Krebs Cycle Disruption: The conversion of succinate to fumarate is blocked, halting the Krebs cycle.

  • Impaired Respiration: Electron flow from succinate into the ETC is severed, severely impairing ATP production.[12]

Research Applications
  • Modeling Neurodegenerative Diseases: 3-NPA administration in animals reliably recapitulates many of the pathological and behavioral hallmarks of Huntington's disease, making it a widely used model.[12][13][15]

  • Studying Mitochondrial Dysfunction: Provides a specific and controlled method to investigate the downstream cellular consequences of Complex II inhibition, such as oxidative stress and autophagy.[12][15]

  • Investigating "Mitochondrial" Seizures: Used as a tool to study the mechanisms of seizures originating from impaired energy metabolism.[16]

Visualization: 3-NPA's Impact on Mitochondrial Respiration

G cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate C2 Complex II (SDH) Succinate->C2 e- C1 Complex I C3 Complex III C1->C3 C2->C3 C4 Complex IV C3->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase NPA 3-Nitropropanoic Acid (3-NPA) NPA->C2 Irreversible Inhibition

Caption: 3-NPA irreversibly inhibits Complex II (SDH).

Protocol: Assessing 3-NPA-Induced Mitochondrial Dysfunction via Seahorse XF Assay

This protocol uses an Agilent Seahorse XF Analyzer to measure the real-time bioenergetic effects of 3-NPA on adherent cells.

Principle: The Seahorse XF Cell Mito Stress Test measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration. By treating cells with 3-NPA and then sequentially injecting other mitochondrial modulators, we can precisely quantify the impact of Complex II inhibition on basal respiration, ATP production, and maximal respiratory capacity.[17]

Materials:

  • Adherent cells (e.g., SH-SY5Y neuroblastoma, primary neurons)

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Sensor Cartridge and Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine[17]

  • 3-Nitropropanoic Acid (3-NPA)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: The day before the assay, seed cells into a Seahorse XF microplate at an empirically determined optimal density. Ensure even distribution. Do not seed cells in the four corner background correction wells.[18]

  • Sensor Cartridge Hydration: Add 200 µL of Seahorse XF Calibrant to each well of the utility plate, place the sensor cartridge on top, and incubate overnight at 37°C in a non-CO2 incubator.[17]

  • Assay Preparation (Day of Assay):

    • Prepare fresh, warm (37°C) Seahorse assay medium and adjust pH to 7.4.[19]

    • Wash the cells in the microplate once with assay medium.

    • Add 180 µL of assay medium containing the desired concentration of 3-NPA (or vehicle control) to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.[17] This allows for the acute effects of 3-NPA to manifest.

  • Compound Plate Loading: Prepare the mitochondrial modulators from the Mito Stress Test kit in assay medium and load them into the appropriate ports of the hydrated sensor cartridge (see table below).

  • Run Assay:

    • Load the sensor cartridge for calibration into the Seahorse XF Analyzer.

    • Once calibration is complete, replace the calibrant plate with your cell plate.

    • Execute the pre-programmed Mito Stress Test protocol. The instrument will measure baseline OCR (after 3-NPA treatment) and the response to each injected modulator.

Data Presentation & Interpretation:

PortInjected CompoundFinal Concentration (Typical)Parameter MeasuredExpected Effect of 3-NPA
-3-NPA (Pre-incubation) 1-10 mM-↓ Basal Respiration
AOligomycin1.0-2.0 µMATP Production↓ ATP-linked Respiration
BFCCP0.5-2.0 µMMaximal RespirationSignificantly Blunted OCR increase
CRotenone & Antimycin A0.5 µM eachNon-Mitochondrial RespirationNo significant change

Self-Validation & Causality:

  • Vehicle Control: Running parallel wells with a vehicle control is essential to establish the baseline bioenergetic profile of the cells.

  • Sequential Injection: The power of this assay lies in the sequential drug additions. The dramatic failure of FCCP to increase OCR in 3-NPA-treated cells is a hallmark of severe ETC impairment and confirms the toxin's effect.

  • Cell Normalization: After the assay, lyse the cells and perform a protein assay (e.g., BCA) to normalize OCR data to cell number, correcting for any plating inconsistencies.

Section 3: Probing Anaplerosis with Odd-Chain Fatty Acid Metabolism

The metabolism of fatty acids with an odd number of carbons provides a direct route to replenish Krebs cycle intermediates, a process known as anaplerosis. Propionyl-CoA is the key entry point for these substrates.

Mechanism of Action: From Propionyl-CoA to Succinyl-CoA

Unlike even-chain fatty acids which break down exclusively to acetyl-CoA, the final round of beta-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[20][21][22] Propionyl-CoA is also generated from the catabolism of certain amino acids (Valine, Isoleucine, Methionine, Threonine).[20][23] It is then converted to the Krebs cycle intermediate succinyl-CoA in a three-step, vitamin B12-dependent pathway:[20]

  • Carboxylation: Propionyl-CoA is carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase (PCC) .[24]

  • Epimerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.

  • Mutation: L-methylmalonyl-CoA is rearranged to succinyl-CoA by methylmalonyl-CoA mutase.

Research Applications
  • Studying Anaplerosis: Using stable isotope-labeled propionate (e.g., [1-¹³C]-propionate) allows researchers to trace the contribution of this substrate to the Krebs cycle pool.[25]

  • Modeling Inborn Errors of Metabolism: Investigating the pathophysiology of diseases like Propionic Acidemia , caused by a deficiency in PCC[24][26][27], or Methylmalonic Acidemia .[26]

  • Mitochondrial Energy Metabolism: Assessing how anaplerotic substrates can support mitochondrial function under conditions of metabolic stress.[28]

Visualization: Propionyl-CoA Anaplerotic Pathway

G cluster_sources Sources cluster_krebs Krebs Cycle OCFA Odd-Chain Fatty Acids PropionylCoA Propionyl-CoA OCFA->PropionylCoA AA Amino Acids (Val, Ile, Met, Thr) AA->PropionylCoA PCC Propionyl-CoA Carboxylase (PCC) PropionylCoA->PCC MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA MUT Methylmalonyl-CoA Mutase MethylmalonylCoA->MUT SuccinylCoA Succinyl-CoA MUT->SuccinylCoA TCA Intermediates SuccinylCoA->TCA Anaplerosis

Caption: Anaplerotic entry of propionyl-CoA into the Krebs cycle.

Protocol: Isotope Tracing of [1-¹³C]-Propionate Metabolism via GC-MS

This protocol outlines a method to trace the incorporation of carbon from propionate into Krebs cycle intermediates in cultured cells.

Principle: Cells are incubated with propionate labeled with a heavy isotope of carbon (¹³C). After incubation, cellular metabolites are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer can distinguish between unlabeled metabolites and those that have incorporated the ¹³C label, allowing for the direct measurement of pathway flux.[25]

Materials:

  • Cultured cells

  • Culture medium (preferably custom formulation without unlabeled propionate)

  • [1-¹³C]-Sodium Propionate

  • Ice-cold 80% Methanol

  • Internal standard (e.g., d4-Succinic acid)

  • Derivatization agent (e.g., MTBSTFA)

  • GC-MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to ~80% confluency.

    • Prepare labeling medium containing a defined concentration of [1-¹³C]-Sodium Propionate (e.g., 100 µM).

    • Aspirate standard medium, wash once with PBS, and add the labeling medium.

    • Incubate for a specific time course (e.g., 0, 1, 4, 8 hours) to observe the kinetics of label incorporation.

  • Metabolite Extraction:

    • Place the culture plate on dry ice to quench metabolism instantly.

    • Aspirate the labeling medium.

    • Add 1 mL of ice-cold 80% methanol (containing the internal standard) to each well.

    • Scrape the cells and collect the cell lysate/methanol mixture into a microfuge tube.

    • Vortex vigorously and centrifuge at high speed (e.g., 15,000 g) for 10 minutes at 4°C.

  • Sample Preparation:

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • Reconstitute the dried extract in the derivatization agent (e.g., MTBSTFA in pyridine).

    • Heat at 60-70°C for 30-60 minutes to create volatile derivatives suitable for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable temperature gradient to separate the metabolites.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) or full scan mode to detect the mass isotopologues of key Krebs cycle intermediates (e.g., succinate, fumarate, malate).

  • Data Analysis:

    • For each metabolite, determine the fractional abundance of each mass isotopologue (M+0, M+1, M+2, etc.).

    • Correct for the natural abundance of ¹³C.

    • The appearance of M+1, M+2, etc., peaks over time for succinate and downstream intermediates confirms the flux from propionate into the Krebs cycle.

Self-Validation & Causality:

  • Time Course: A time-course experiment (Step 1) is essential to demonstrate a dynamic process of label incorporation, confirming metabolic activity rather than non-specific binding.

  • Internal Standard: The use of a stable-isotope labeled internal standard (Step 2) corrects for variations in extraction efficiency and instrument response, ensuring accurate quantification.

  • Unlabeled Control: Analyzing cells grown in unlabeled medium is necessary to determine the natural isotopic abundance (background) for each metabolite.

References

Application Notes: 3-[Acetyl(methyl)amino]propanoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[Acetyl(methyl)amino]propanoic acid, also known as N-acetyl-N-methyl-β-alanine, is a valuable N-protected β-amino acid building block in organic synthesis. Its structure incorporates a protected secondary amine and a carboxylic acid, making it a versatile precursor for the introduction of a specific N-methylacetamido propanoic acid moiety into target molecules. This feature is particularly relevant in medicinal chemistry for the synthesis of complex bioactive compounds, where the N-methylated amide can impart desirable pharmacokinetic properties such as increased metabolic stability and improved cell permeability.

One of the notable applications of this building block is in the synthesis of Methionine Adenosyltransferase 2A (MAT2A) inhibitors. MAT2A is a critical enzyme in cellular metabolism, and its inhibition is a promising therapeutic strategy for certain types of cancer. This compound serves as a key fragment in the construction of potent and selective MAT2A inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C6H11NO3[1][]
Molecular Weight 145.16 g/mol [1][]
Appearance Solid[1]
Purity Typically ≥95%[1]
CAS Number 58706-66-4[1]
Boiling Point 301.4±25.0°C at 760 mmHg[]
Density 1.146±0.06 g/cm3 []

Application in the Synthesis of MAT2A Inhibitors

Methionine Adenosyltransferase 2A (MAT2A) is an enzyme that catalyzes the formation of S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological transmethylation reactions. In certain cancers with a specific genetic deletion (MTAP deletion), tumor cells become highly dependent on MAT2A for survival.[3][4] Therefore, inhibiting MAT2A presents a synthetic lethal strategy to selectively target these cancer cells.

This compound is a crucial building block for a class of potent MAT2A inhibitors. It is typically activated at its carboxylic acid terminus and coupled with a suitable amine-containing scaffold to form a key amide bond present in the final drug molecule.

Below is a diagram illustrating the general workflow for the utilization of this compound in the synthesis of a MAT2A inhibitor core structure.

G cluster_0 Activation cluster_1 Amide Coupling cluster_2 Further Synthesis 3_acetyl_acid This compound activated_ester Activated Ester Intermediate 3_acetyl_acid->activated_ester Activation coupling_reagent Coupling Reagent (e.g., HATU, EDC/HOBt) coupling_reagent->activated_ester product Amide Product (MAT2A Inhibitor Core) activated_ester->product Coupling amine_scaffold Amine-containing Scaffold (e.g., substituted aniline) amine_scaffold->product final_inhibitor Final MAT2A Inhibitor product->final_inhibitor Further Modifications

Caption: Synthetic workflow for a MAT2A inhibitor core.

The simplified signaling pathway below illustrates the therapeutic rationale for MAT2A inhibition in MTAP-deleted cancers.

G cluster_pathway MAT2A Signaling in MTAP-deleted Cancer Methionine Methionine MAT2A MAT2A Methionine->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM Methylation Essential Methylation (DNA, RNA, proteins) SAM->Methylation Proliferation Cancer Cell Proliferation & Survival Methylation->Proliferation MAT2A_Inhibitor MAT2A Inhibitor (derived from building block) MAT2A_Inhibitor->MAT2A

Caption: Targeted inhibition of the MAT2A pathway.

Experimental Protocols

The following section provides a detailed, representative protocol for the amide coupling of this compound with a substituted aniline, a key step in the synthesis of many MAT2A inhibitors.

Protocol 1: Amide Coupling via HATU Activation

This protocol describes the coupling of this compound with a generic substituted aniline using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base.

Materials:

  • This compound

  • Substituted aniline derivative

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes

  • Rotary evaporator

  • Chromatography column and accessories

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the substituted aniline derivative (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 eq) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide product.

Quantitative Data Summary (Representative)

The following table presents typical reaction parameters and expected outcomes for the HATU-mediated amide coupling. Actual yields may vary depending on the specific substrates and reaction conditions.

ParameterValue
Equivalents of this compound 1.0
Equivalents of Substituted Aniline 1.1
Equivalents of HATU 1.2
Equivalents of DIPEA 2.5
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4 - 12 hours
Typical Yield 70 - 90%

Logical Relationship Diagram for Protocol Steps

G Start Start Dissolve_Reactants Dissolve Acid and Aniline in anhydrous DMF Start->Dissolve_Reactants Add_Reagents Add HATU and cool to 0°C, then add DIPEA Dissolve_Reactants->Add_Reagents React Stir at Room Temperature (4-12 h) Add_Reagents->React Monitor Monitor Reaction (TLC or LC-MS) React->Monitor Workup Aqueous Workup: EtOAc, NaHCO3, Brine Monitor->Workup Dry_Concentrate Dry (MgSO4) and Concentrate Workup->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End End Purify->End

Caption: Step-wise experimental workflow for amide coupling.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its application in the development of MAT2A inhibitors underscores its importance in constructing molecules with tailored biological activities. The provided protocols offer a robust starting point for researchers aiming to incorporate this useful synthon into their synthetic strategies.

References

In Vitro Experimental Framework for the Evaluation of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vitro experimental setup for testing the biological activity of novel propanoic acid derivatives. Propanoic acid and its analogs are a versatile class of molecules with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Their mechanisms of action often involve the modulation of key cellular targets such as Histone Deacetylases (HDACs) and G Protein-Coupled Receptors (GPCRs).

These application notes detail the necessary protocols for assessing the cytotoxic profile, target engagement, and downstream cellular effects of these compounds. The provided methodologies are foundational for the preclinical evaluation of new chemical entities in drug discovery and development.

Data Presentation: Comparative Analysis of Propanoic Acid Derivatives

The following tables summarize hypothetical quantitative data for a series of propanoic acid derivatives (PADs) against various cancer cell lines and specific molecular targets. This structured presentation allows for a clear comparison of their potency and selectivity.

Table 1: Anti-proliferative Activity of Propanoic Acid Derivatives in Human Cancer Cell Lines

Compound IDCell LineIC50 (µM)[1][2][3]Assay Type
PAD-001A549 (Lung Carcinoma)2.47[2]MTT Assay
PAD-001MCF-7 (Breast Cancer)5.42[2]MTT Assay
PAD-002HT-29 (Colon Adenocarcinoma)8.05[2]MTT Assay
PAD-002PC-3 (Prostate Cancer)0.758[1][3]Crystal Violet Assay
PAD-003HepG2 (Hepatocellular Carcinoma)0.100[1][3]MTT Assay
Cisplatin (Control)A549 (Lung Carcinoma)11.71[2]MTT Assay

Table 2: Inhibitory Activity of Propanoic Acid Derivatives against Histone Deacetylase (HDAC) Isoforms

Compound IDTargetIC50 (nM)Assay Type
PAD-004HDAC145Fluorometric Assay
PAD-004HDAC262Fluorometric Assay
PAD-004HDAC615Fluorometric Assay
SAHA (Vorinostat)Pan-HDAC50Fluorometric Assay

Table 3: Functional Activity of Propanoic Acid Derivatives on G Protein-Coupled Receptors (GPCRs)

Compound IDTargetAssay TypeEC50 (nM)
PAD-005GPR40Calcium Flux75
PAD-006GPR34 AntagonistGloSensor™ cAMP120 (IC50)

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific propanoic acid derivatives being tested and the available laboratory equipment.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of propanoic acid derivatives on the proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Propanoic acid derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the propanoic acid derivatives in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

Objective: To determine the inhibitory activity of propanoic acid derivatives against specific HDAC isoforms.

Principle: This assay utilizes a fluorogenic substrate that contains an acetylated lysine residue.[4] Deacetylation of the substrate by an HDAC enzyme allows for subsequent cleavage by a developer, which releases a highly fluorescent molecule.[4][5] The fluorescence intensity is directly proportional to the HDAC activity.[5]

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6)

  • Fluorogenic HDAC substrate

  • Assay buffer

  • Developer solution

  • Propanoic acid derivatives (stock solutions in DMSO)

  • Known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the HDAC enzyme, substrate, and developer in assay buffer according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Propanoic acid derivative at various concentrations (or positive control inhibitor).

    • HDAC enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzymes.[6]

  • Reaction Initiation: Add the HDAC substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[4]

  • Signal Development: Add the developer solution to each well and incubate at room temperature for 15-30 minutes.[4]

  • Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[4]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: GPCR Activation Assessment - β-Arrestin Recruitment Assay

Objective: To determine if propanoic acid derivatives can modulate GPCR activity by measuring the recruitment of β-arrestin to the receptor.

Principle: The PathHunter® β-arrestin assay is based on enzyme fragment complementation.[7] Cells are engineered to express a GPCR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[7] Ligand-induced activation of the GPCR leads to the recruitment of β-arrestin, bringing the PK and EA fragments together to form a functional β-galactosidase enzyme.[7] This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal.[7]

Materials:

  • PathHunter® cell line expressing the target GPCR and the β-arrestin assay components

  • Cell culture medium and supplements

  • Propanoic acid derivatives (stock solutions in DMSO)

  • Known agonist and antagonist for the target GPCR

  • Detection reagent

  • 96-well white, clear-bottom microplates

  • Chemiluminescent plate reader

Procedure:

  • Cell Seeding: Seed the PathHunter® cells in a 96-well plate and incubate overnight.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the propanoic acid derivatives to the cells.

    • Antagonist Mode: Pre-incubate the cells with the propanoic acid derivatives for a defined period, then add a known agonist at a concentration that gives a submaximal response (e.g., EC80).

  • Incubation: Incubate the plates at 37°C for 60-90 minutes.

  • Signal Detection: Add the detection reagent to each well and incubate at room temperature for 60 minutes.

  • Luminescence Measurement: Read the chemiluminescence using a plate reader.

  • Data Analysis:

    • Agonist Mode: Calculate the fold induction of the signal relative to the vehicle control and determine the EC50 value.

    • Antagonist Mode: Calculate the percentage of inhibition of the agonist-induced signal and determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the testing of propanoic acid derivatives.

G cluster_0 In Vitro Screening Workflow A Propanoic Acid Derivatives Library B Primary Screening: Cell Viability Assay (MTT) (e.g., A549, MCF-7) A->B C Hit Identification (IC50 < 10 µM) B->C D Secondary Screening: Target-Based Assays C->D E HDAC Inhibition Assay (Fluorometric) D->E HDAC Target F GPCR Functional Assay (e.g., β-Arrestin Recruitment) D->F GPCR Target G Lead Compound Selection E->G F->G G cluster_0 HDAC-Mediated Gene Silencing cluster_1 Effect of HDAC Inhibition HDAC HDACs (e.g., HDAC1, 2, 3) Histones Histone Tails HDAC->Histones Deacetylation PAD Propanoic Acid Derivative (HDAC Inhibitor) PAD->HDAC Inhibition Acetyl Acetyl Groups Histones->Acetyl Chromatin_C Condensed Chromatin (Transcriptionally Inactive) Histones->Chromatin_C Gene Tumor Suppressor Gene (e.g., p21) Chromatin_C->Gene Silencing Chromatin_O Open Chromatin (Transcriptionally Active) Chromatin_O->Gene Expression Repression Transcriptional Repression Gene->Repression Activation Transcriptional Activation Gene->Activation Histones_A Acetylated Histones Histones_A->Chromatin_O G cluster_0 GPCR Signaling Pathways cluster_1 Gαs Pathway cluster_2 Gαq Pathway ligand Propanoic Acid Derivative (Ligand) receptor GPCR ligand->receptor g_protein Heterotrimeric G Protein receptor->g_protein Activates gas Gαs g_protein->gas gaq Gαq g_protein->gaq ac Adenylyl Cyclase gas->ac Activates camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb plc PLC gaq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc PKC dag->pkc

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-[Acetyl(methyl)amino]propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-[Acetyl(methyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of this compound can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. The most common culprits include:

  • Incomplete N-methylation: The initial step of methylating 3-aminopropanoic acid (β-alanine) can be challenging. Over-methylation to form a quaternary ammonium salt or incomplete reaction are common issues. The basicity of the amine and the reactivity of the methylating agent are critical.

  • Inefficient N-acetylation: The subsequent acetylation of 3-(methylamino)propanoic acid is generally efficient, but issues can arise from suboptimal reaction conditions or the use of inappropriate acetylating agents. Acetyl chloride and acetic anhydride are common choices, with acetyl chloride being more reactive.[1]

  • Side Reactions: Several side reactions can compete with the desired synthesis pathway, leading to a complex mixture of products and reducing the yield of the target compound.

  • Product Loss During Work-up and Purification: The solubility and stability of this compound can lead to significant losses during extraction, isolation, and purification steps.

  • Hydrolysis: N-acyl amino acids can be susceptible to hydrolysis, especially under acidic or basic conditions, which might be present during the reaction or work-up.[2][3]

To systematically address low yields, it is crucial to analyze each step of the synthesis process.

Q2: I'm observing significant amounts of unreacted 3-(methylamino)propanoic acid. How can I improve the N-acetylation step?

Observing unreacted starting material after the acetylation step points towards issues with the reaction conditions or the choice of reagents. Here’s a breakdown of how to troubleshoot this specific problem:

A. Choice of Acetylating Agent and Catalyst:

  • Reactivity: For less reactive amines, a more potent acetylating agent is often necessary. Acetyl chloride is generally more reactive than acetic anhydride.[1]

  • Catalysis: The addition of a nucleophilic catalyst, such as 4-(Dimethylaminopyridine) (DMAP), can significantly enhance the rate of acetylation.[4] DMAP reacts with the acetylating agent to form a highly reactive intermediate, which is a more potent acylating species.[4]

B. Reaction Conditions:

  • Stoichiometry: Ensure an adequate excess of the acetylating agent is used to drive the reaction to completion. A 1.5 to 2-fold excess is a good starting point.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition.[4] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time.

  • Solvent: The choice of solvent is critical. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are commonly used. Acetonitrile can sometimes even act as the acetylating agent under certain conditions.[5]

Troubleshooting Workflow for Incomplete N-Acetylation:

Caption: Decision tree for troubleshooting incomplete N-acetylation.

Q3: My final product is difficult to purify. What are common impurities and how can I remove them?

Purification challenges often arise from the presence of structurally similar side products or unreacted starting materials. Understanding the potential impurities is the first step towards developing an effective purification strategy.

Common Impurities and Their Origins:

ImpurityPotential OriginRecommended Purification Method
3-(Methylamino)propanoic acid Incomplete acetylation.Column chromatography on silica gel. The starting material is more polar than the product.
Diacylated product Use of a large excess of acetylating agent or harsh reaction conditions.[4]Recrystallization or column chromatography.
Hydrolyzed product (3-aminopropanoic acid) Acidic or basic conditions during work-up leading to amide bond cleavage.[2]Ion-exchange chromatography or careful pH adjustment during extraction.
Polymeric byproducts Can form under harsh heating conditions.Filtration if insoluble, otherwise column chromatography.

Step-by-Step Purification Protocol:

  • Initial Work-up: After the reaction is complete, quench any remaining acetylating agent with a mild base like sodium bicarbonate solution.

  • Extraction: Extract the product into an appropriate organic solvent. The choice of solvent will depend on the polarity of the product and impurities.

  • Washing: Wash the organic layer with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective method. Experiment with different solvent systems.

    • Column Chromatography: For complex mixtures, column chromatography on silica gel is the most reliable method. A gradient elution from a non-polar to a more polar solvent system is often effective.

Q4: I suspect my starting material, 3-(methylamino)propanoic acid, is of poor quality. How can this affect the synthesis and how do I address it?

The quality of your starting materials is paramount for a successful synthesis. Impurities in 3-(methylamino)propanoic acid can lead to a host of problems.

Potential Issues Arising from Impure Starting Material:

  • Presence of β-alanine: If the N-methylation of β-alanine was incomplete, the presence of the primary amine will lead to the formation of 3-acetamidopropanoic acid as a significant byproduct.

  • Over-methylation: The presence of the di-methylated quaternary salt will not participate in the acetylation reaction and will reduce the overall yield.

  • Other Impurities: Unknown impurities can interfere with the reaction, chelate catalysts, or complicate the purification process.

Assessing and Purifying the Starting Material:

  • Characterization: Before starting the synthesis, characterize your 3-(methylamino)propanoic acid using techniques like NMR spectroscopy and Mass Spectrometry to confirm its identity and purity.

  • Purification: If impurities are detected, purification by recrystallization or column chromatography may be necessary.

General Synthesis Pathway and Key Checkpoints:

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Quality Control cluster_2 Step 2: N-Acetylation cluster_3 Purification & Analysis A β-Alanine B 3-(Methylamino)propanoic acid A->B Methylating Agent (e.g., MeI) C Purity Check (NMR, MS) B->C D This compound C->D Acetylating Agent (e.g., Ac₂O, AcCl) E Crude Product D->E F Purified Product E->F Chromatography/Recrystallization G Final Analysis (NMR, MS, Purity) F->G

Caption: A generalized workflow for the synthesis of this compound highlighting critical quality control checkpoints.

References

Technical Support Center: Stability of 3-[Acetyl(methyl)amino]propanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-[Acetyl(methyl)amino]propanoic acid in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, presence of oxidizing agents, and the composition of the buffer or solvent. Like other N-acetylated amino acids, it is susceptible to degradation under harsh conditions.

Q2: What are the likely degradation pathways for this compound?

A2: While specific data for this molecule is limited, based on its structure, the primary degradation pathways are likely to be:

  • Hydrolysis of the N-acetyl group: This can occur under both acidic and basic conditions, yielding 3-(methylamino)propanoic acid and acetic acid.

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide can be induced by heat.[1][2]

  • Deamination: Cleavage of the methylamino group is another potential degradation route, especially under strenuous thermal or chemical stress.[1][2]

Q3: What is the optimal pH range for maintaining the stability of this compound in solution?

A3: For many N-acetylated amino acids, a neutral to slightly acidic pH range is optimal for stability. For example, N-acetylneuraminic acid is most stable between pH 3.0 and 10.0.[3][4][5] It is recommended to perform a pH stability profile for this compound to determine its specific optimal range. Extreme pH conditions, both acidic and basic, are known to accelerate the degradation of similar compounds.[6]

Q4: How does temperature affect the stability of this compound?

A4: Elevated temperatures can significantly accelerate the degradation of this compound. Thermal degradation can lead to decarboxylation and deamination.[1][2][7] For short-term storage of solutions, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) may be necessary, though freeze-thaw cycles should be minimized.

Q5: Is this compound sensitive to light?

A5: Photodegradation is a common issue for many organic molecules. UV photolysis of N-acetyl amino acids can lead to the cleavage of the N-acetyl group and decarboxylation.[8] Therefore, it is advisable to protect solutions of this compound from light by using amber vials or by covering the container with aluminum foil.

Q6: Can I use any buffer to prepare my solution?

A6: The choice of buffer can impact stability. Some buffer components can catalyze degradation reactions. It is best to use a well-characterized and inert buffer system. Phosphate and citrate buffers are common choices, but their compatibility should be confirmed. It is also important to ensure the buffer has sufficient capacity to maintain the desired pH.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency in Solution
Possible Cause Troubleshooting Steps
Inappropriate pH Measure the pH of your solution. Adjust to a neutral or slightly acidic pH (e.g., pH 5-7) using a suitable buffer. Perform a pH stability study to identify the optimal pH range.
High Temperature Store stock solutions and working solutions at reduced temperatures (refrigerated or frozen). Avoid prolonged exposure to ambient temperatures.
Light Exposure Protect the solution from light by using amber vials or by wrapping the container in foil.
Oxidation If oxidative degradation is suspected, consider degassing the solvent or adding an antioxidant (e.g., ascorbic acid), ensuring it is compatible with your experimental system.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Possible Cause Troubleshooting Steps
Degradation This may indicate the formation of degradation products. Conduct a forced degradation study to identify potential degradants.
Contamination Ensure all glassware and solvents are clean. Analyze a blank sample to rule out contamination from the analytical system.
Interaction with Excipients If the formulation contains other components, they may be interacting with the compound. Analyze the compound in a simpler matrix to investigate this possibility.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and pathways.[9] A typical study involves exposing the compound to various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples, including a control (unstressed) sample, using a stability-indicating analytical method, such as HPLC-UV or LC-MS.

Stability-Indicating HPLC Method

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile Gradient:

  • 0-5 min: 5% B

  • 5-20 min: 5% to 95% B

  • 20-25 min: 95% B

  • 25-30 min: 5% B Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 20 µL

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Products (Predicted)
0.1 M HCl2460153-(methylamino)propanoic acid, Acetic Acid
0.1 M NaOH2460253-(methylamino)propanoic acid, Acetic Acid
3% H₂O₂242510Oxidized derivatives
Heat488020Decarboxylated and deaminated products
Light (UV 254nm)24255Cleavage products of N-acetyl group

Note: The data in this table is hypothetical and for illustrative purposes. Actual results may vary.

Visualizations

DegradationPathways main This compound hydrolysis_prod 3-(methylamino)propanoic acid + Acetic Acid main->hydrolysis_prod Hydrolysis (Acid/Base) decarbox_prod N-methyl-2-aminoethane + CO2 main->decarbox_prod Thermal Degradation deamin_prod 3-Acetylpropanoic acid + Methylamine main->deamin_prod Thermal/Chemical Stress

Caption: Predicted degradation pathways of this compound.

ExperimentalWorkflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis Neutralize (if applicable) and Analyze by HPLC/LC-MS stress->analysis results Identify Degradants and Determine Stability Profile analysis->results

Caption: Workflow for a forced degradation study.

References

Overcoming poor peak shape in 3-[Acetyl(methyl)amino]propanoic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 3-[Acetyl(methyl)amino]propanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly poor peak shape, during their experiments.

Troubleshooting Guide: Overcoming Poor Peak Shape

Poor peak shape for this compound, a polar acidic compound, is a common issue in reversed-phase chromatography. The primary causes often revolve around secondary interactions with the stationary phase and inappropriate mobile phase conditions. This guide provides a systematic approach to diagnosing and resolving these issues.

dot

Figure 1: General troubleshooting workflow for poor peak shape.

Issue 1: Peak Tailing

Peak tailing is the most common peak shape problem for polar acidic compounds like this compound. It is characterized by an asymmetry factor > 1.2.

Primary Causes and Solutions:

  • Secondary Silanol Interactions: The carboxylic acid moiety of the analyte can interact with free silanol groups on the silica-based stationary phase, leading to tailing.[1][2][3]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH to approximately 2.5-3.0 will suppress the ionization of the silanol groups, minimizing these secondary interactions.[1][4][5] It will also ensure the analyte is in its neutral, more retained form.[6][7][8]

    • Solution 2: Use of an End-Capped Column: Employ a column with a stationary phase that has been "end-capped" to reduce the number of accessible free silanols.[1][9]

    • Solution 3: Alternative Stationary Phase: Consider using a column with a different stationary phase, such as a polymer-based column or a hybrid silica-polymer column, which have fewer or no silanol groups.[10]

  • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[2][11]

    • Solution: Dilute the sample and inject a smaller volume to see if the peak shape improves.[5][11]

dot

Figure 2: Interaction leading to peak tailing.

Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetry factor < 0.8 and often resembles a shark fin.

Primary Cause and Solution:

  • Mass Overload: This is the most common cause of peak fronting.[12]

    • Solution: Reduce the concentration of the analyte in the sample and/or decrease the injection volume.[11]

Issue 3: Broad Peaks

Broad peaks can be a result of several factors, leading to decreased resolution and sensitivity.

Primary Causes and Solutions:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[2][3]

    • Solution: Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly connected to avoid dead volume.[3][11]

  • Column Degradation: Over time, the stationary phase can degrade, or the column can develop a void at the inlet, leading to broader peaks.[2][4]

    • Solution: Replace the column. Using a guard column can help extend the life of the analytical column.[1]

  • Inappropriate Mobile Phase Strength: If the mobile phase is too strong, the analyte will elute too quickly with poor retention and a broad peak.

    • Solution: Decrease the percentage of the organic modifier in the mobile phase to increase retention and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for analyzing this compound?

A1: For reversed-phase chromatography on a silica-based column, a mobile phase pH of 2.5-3.0 is generally recommended.[4][7] This ensures that the carboxylic acid group of the analyte is protonated (neutral), leading to better retention and minimizing peak tailing caused by interactions with silanol groups.[1][6] It is advisable to stay at least 1.5-2 pH units away from the analyte's pKa.[6][13]

Q2: I'm still seeing peak tailing even after adjusting the mobile phase pH. What should I do next?

A2: If pH adjustment is not sufficient, consider the following:

  • Column Choice: Switch to a high-purity silica column that is well end-capped.[1][9] Alternatively, a column with a different stationary phase chemistry, such as a polar-embedded phase or a hybrid particle technology, can offer better peak shape for polar analytes.[3]

  • Sample Overload: As mentioned in the troubleshooting guide, dilute your sample to ensure you are not overloading the column.[2][11]

  • Alternative Chromatography Mode: For highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to reversed-phase HPLC.[14][15] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can provide good retention and peak shape for polar analytes.[16][17]

Q3: Can the choice of organic modifier in the mobile phase affect peak shape?

A3: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape. Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks and better efficiency. It is recommended to evaluate both during method development to determine the optimal choice for your separation.

Q4: How does temperature affect the chromatography of this compound?

A4: Increasing the column temperature can decrease the mobile phase viscosity, which can lead to sharper peaks and shorter retention times. However, for silica-based columns, operating at temperatures above 60°C can accelerate the degradation of the stationary phase, especially at non-neutral pH. A typical operating temperature range is 25-40°C.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry and Retention Time

Mobile Phase pHRetention Time (min)Peak Asymmetry (As)
2.58.21.1
3.07.51.2
4.05.11.8
5.03.22.5
6.02.1>3.0 (severe tailing)

Note: This is representative data to illustrate the expected trend. Actual values will depend on the specific column and other chromatographic conditions.

Table 2: Impact of Sample Concentration on Peak Shape

Analyte Concentration (µg/mL)Injection Volume (µL)Peak ShapePeak Asymmetry (As)
15Symmetrical1.1
105Symmetrical1.2
505Slight Tailing1.6
1005Significant Tailing2.2
2005Fronting<0.8

Note: This is representative data to illustrate the expected trend. The column's loading capacity will determine the exact concentration at which overload occurs.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (end-capped)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detector: UV at 210 nm

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (95:5 v/v) to a final concentration of 10 µg/mL.

Protocol 2: HILIC Method for this compound
  • Column: Amide or Silica, 100 mm x 2.1 mm, 3 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 60% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

  • Detector: Mass Spectrometer (ESI+)

  • Sample Preparation: Dissolve the sample in 90% acetonitrile/10% water to a final concentration of 5 µg/mL.

References

Technical Support Center: Purity Issues with Synthesized 3-[Acetyl(methyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-[Acetyl(methyl)amino]propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot purity issues encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis and purification of this compound, providing potential causes and solutions.

Issue Potential Cause Recommended Solution
Low Purity After Synthesis Incomplete reaction of the starting material, N-methyl-β-alanine.Ensure the acetylating agent (e.g., acetyl chloride or acetic anhydride) is added in a slight molar excess. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of the starting material.
Hydrolysis of the acetylating agent.Perform the reaction under anhydrous conditions. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient purification.Optimize the purification method. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, has been shown to be effective for similar N-acetylated amino acids.[1] Column chromatography on silica gel may also be employed for challenging separations.
Presence of Unreacted N-methyl-β-alanine Insufficient amount of acetylating agent.Increase the molar ratio of the acetylating agent to the N-methyl-β-alanine. A 1.1 to 1.5 molar equivalent of the acetylating agent is a good starting point.
Reaction time is too short.Extend the reaction time and monitor for the disappearance of the starting material by TLC or another suitable analytical method.
Product is an Oil or Fails to Crystallize Presence of residual solvent.Ensure all solvents are thoroughly removed under reduced pressure after extraction and before attempting crystallization.
Presence of impurities that inhibit crystallization.Purify the crude product using column chromatography before attempting crystallization. Seeding the supersaturated solution with a small crystal of pure product can also induce crystallization.
Discolored Product (Yellow or Brown) Formation of colored byproducts due to reaction temperature being too high.Maintain a low reaction temperature, especially during the addition of the acetylating agent. An ice bath (0 °C) is recommended.
Impurities in the starting materials or solvents.Use high-purity starting materials and solvents. If necessary, purify the starting materials before use.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound?

A1: The most common impurity is typically the unreacted starting material, N-methyl-β-alanine, resulting from an incomplete reaction.

Q2: What is the recommended method for monitoring the progress of the acetylation reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method. A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v), and the spots can be visualized using a suitable stain such as ninhydrin (for the primary amine starting material) or by charring with a potassium permanganate solution.

Q3: Can I use acetic anhydride instead of acetyl chloride for the acetylation?

A3: Yes, acetic anhydride can be used as the acetylating agent. The reaction is typically performed in the presence of a base like triethylamine or pyridine to neutralize the acetic acid byproduct.

Q4: My final product has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a strong indication of the presence of impurities. Further purification, such as recrystallization or column chromatography, is necessary to obtain a pure product.

Q5: What analytical techniques are suitable for determining the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly effective method for assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify any major impurities.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the N-acetylation of N-methyl-β-alanine.

Materials:

  • N-methyl-β-alanine

  • Acetyl chloride (or acetic anhydride)

  • Triethylamine (or pyridine)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N-methyl-β-alanine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes slightly turbid.

  • Allow the solution to cool to room temperature, and then place it in a refrigerator to facilitate crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.[1]

Data Presentation

The following table summarizes typical purity data obtained from the synthesis and purification of N-acetylated amino acids.

Purification Method Typical Purity (%) Analytical Method
Crude Product (after workup)70-90HPLC, NMR
After Recrystallization>98HPLC, NMR
After Column Chromatography>99HPLC, NMR

Visualizations

Below are diagrams illustrating the key processes involved in the synthesis and analysis of this compound.

Synthesis_Pathway N-methyl-β-alanine N-methyl-β-alanine Product This compound N-methyl-β-alanine->Product Acetylation Acetyl_Chloride Acetyl Chloride / Base Acetyl_Chloride->Product

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Start Synthesize Synthesize Product Start->Synthesize Analyze_Purity Analyze Purity (e.g., HPLC) Synthesize->Analyze_Purity Purity_OK Purity > 98%? Analyze_Purity->Purity_OK Troubleshoot Troubleshoot Synthesis (See Guide) Analyze_Purity->Troubleshoot Consistently Low Purity Purify Purify (Recrystallization / Chromatography) Purity_OK->Purify No End End Purity_OK->End Yes Purify->Analyze_Purity Troubleshoot->Synthesize

Caption: Troubleshooting workflow for synthesis and purification.

Analytical_Methods Product Synthesized Product HPLC HPLC Product->HPLC NMR NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS Purity Purity Assessment HPLC->Purity Structure Structural Confirmation NMR->Structure MS->Structure

References

Avoiding degradation of 3-[Acetyl(methyl)amino]propanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 3-[Acetyl(methyl)amino]propanoic acid to minimize degradation and ensure the integrity of your research materials. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Specifically, storage at 2-8°C in a tightly sealed container is advisable to protect it from moisture and light. For extended storage, keeping it in a desiccator at low temperatures can further prevent degradation.

Q2: What are the primary degradation pathways for this compound?

A2: The two most probable degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The N-acetyl group can be susceptible to hydrolysis, especially under acidic or basic conditions. This would result in the cleavage of the amide bond to form 3-(methylamino)propanoic acid and acetic acid.

  • Oxidation: The propanoic acid backbone may be susceptible to oxidation, particularly if exposed to oxidizing agents or high-energy conditions. The specific oxidation products would depend on the reaction conditions.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time would indicate degradation.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis. If you need to prepare solutions, it is best to do so freshly before use. If short-term storage of a solution is necessary, use a buffered solution at a neutral pH (around 7.0) and store it at 2-8°C for no more than a few days. The stability in a specific solvent and buffer system should be experimentally verified.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of the compound due to improper storage.Verify the purity of your sample using a suitable analytical method like HPLC. If degradation is confirmed, procure a fresh batch of the compound and ensure it is stored under the recommended conditions (cool, dry, dark).
Appearance of new peaks in the chromatogram during analysis. Formation of degradation products.The primary degradation product is likely 3-(methylamino)propanoic acid due to hydrolysis. Characterize the new peaks using techniques like mass spectrometry (MS) to confirm their identity. Adjust storage conditions to minimize further degradation.
Changes in the physical appearance of the solid compound (e.g., discoloration, clumping). Exposure to light, moisture, or elevated temperatures.Discard the affected batch as its purity is compromised. Review your storage protocol to ensure the compound is protected from environmental factors.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound. Method optimization may be required for specific equipment and degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • HPLC system with UV detector

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., water:acetonitrile mixture).

  • For stability studies, subject the stock solution to stress conditions (see Protocol 2) and inject aliquots at specified time points.

Protocol 2: Forced Degradation Study

This protocol describes how to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of the HPLC method.

1. Acid Hydrolysis:

  • Incubate a solution of the compound in 0.1 M HCl at 60°C.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples before HPLC analysis.

2. Base Hydrolysis:

  • Incubate a solution of the compound in 0.1 M NaOH at 60°C.

  • Collect and neutralize samples as described for acid hydrolysis.

3. Oxidative Degradation:

  • Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Monitor the reaction by taking samples at different intervals.

4. Thermal Degradation:

  • Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

  • Dissolve and analyze samples at different time points.

5. Photodegradation:

  • Expose a solution of the compound to UV light (e.g., 254 nm) or a photostability chamber.

  • Analyze samples at various time points, ensuring a control sample is kept in the dark.

Visualizations

Degradation_Pathway main This compound hydrolysis_product 3-(Methylamino)propanoic acid + Acetic Acid main->hydrolysis_product Hydrolysis (H⁺ or OH⁻) oxidation_product Oxidation Products main->oxidation_product Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_stress Forced Degradation Solid Solid Compound Analysis HPLC Analysis Solid->Analysis Solution Solution Solution->Analysis Acid Acid Hydrolysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Heat Thermal Heat->Analysis Light Photodegradation Light->Analysis Data Data Interpretation Analysis->Data

Caption: Workflow for stability testing of this compound.

Method refinement for sensitive detection of 3-[Acetyl(methyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Detection of 3-[Acetyl(methyl)amino]propanoic acid

This technical support guide provides refined methodologies, troubleshooting advice, and frequently asked questions for the sensitive detection of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the sensitive detection of this compound?

A1: For sensitive and specific quantification of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique. This method offers high selectivity and sensitivity, which is crucial when dealing with complex biological matrices.

Q2: What type of sample preparation is required for analyzing this compound in biological samples?

A2: Sample preparation typically involves protein precipitation to remove larger molecules, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering substances. The choice of method may depend on the specific sample matrix.

Q3: How can I improve the retention of this polar compound on a reverse-phase HPLC column?

A3: To improve the retention of polar analytes like this compound on a C18 column, consider using a polar-endcapped column, derivatization to increase hydrophobicity, or employing Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation technique. Adjusting the mobile phase with ion-pairing reagents can also enhance retention.

Q4: What are the common issues leading to poor peak shape, and how can they be resolved?

A4: Poor peak shape can be caused by column degradation, sample matrix effects, or improper mobile phase composition. Ensure your column is not overloaded and is properly conditioned. The mobile phase pH should be optimized for the analyte's pKa. Matrix effects can be mitigated by improving the sample cleanup process or by using a calibration curve prepared in a matching matrix.

Q5: What should I do if I observe low signal intensity for my analyte?

A5: Low signal intensity can stem from inefficient ionization, sample loss during preparation, or suboptimal mass spectrometry parameters. Optimize the electrospray ionization (ESI) source parameters, such as spray voltage and gas flows. Evaluate each step of your sample preparation for potential analyte loss. A thorough optimization of MS/MS parameters, including collision energy, is also recommended.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
No or Low Analyte Peak Sample degradationEnsure proper sample storage and handling (e.g., keep samples on ice or frozen).
Inefficient extractionOptimize the extraction solvent and pH to match the analyte's chemical properties.
Suboptimal MS/MS transitionPerform a precursor ion scan and product ion scan to identify the most intense and stable transitions.
High Background Noise Contaminated mobile phase or LC systemUse high-purity solvents and flush the LC system thoroughly.
Matrix interferenceEnhance the sample cleanup procedure, for example, by using a more selective SPE sorbent.
Electronic noiseEnsure proper grounding of the mass spectrometer.
Poor Reproducibility Inconsistent sample preparationAutomate sample preparation steps where possible and use internal standards.
Fluctuations in LC system pressureCheck for leaks in the LC system and ensure the pump is functioning correctly.
Unstable ESI sprayOptimize the ESI probe position and ensure consistent solvent delivery.
Peak Tailing or Fronting Column overloadDilute the sample or inject a smaller volume.
Secondary interactions with the stationary phaseAdjust the mobile phase pH or use a column with a different chemistry.
Extra-column band broadeningMinimize the length and diameter of tubing between the injector, column, and detector.

Experimental Protocol: LC-MS/MS Method for this compound

This protocol outlines a general procedure for the quantitative analysis of this compound in a biological matrix such as plasma.

1. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing an appropriate internal standard.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Parameters

  • Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-7 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Spray Voltage: 3.5 kV

  • Capillary Temperature: 320°C

  • MRM Transitions: To be determined by direct infusion of a standard solution of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for a small molecule analyte similar to this compound.

Parameter Value
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Accuracy (%Recovery) 92 - 105%
Matrix Effect < 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Protein Precipitation (Methanol) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Evaporation p3->p4 p5 Reconstitution p4->p5 a1 HILIC Separation p5->a1 a2 ESI Ionization a1->a2 a3 Tandem MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_input Metabolic Input cluster_synthesis Analyte Synthesis cluster_output Biological Effect precursor Precursor Molecule enzyme1 Enzyme A precursor->enzyme1 metabolizes intermediate Intermediate enzyme1->intermediate enzyme2 Enzyme B intermediate->enzyme2 catalyzes analyte This compound enzyme2->analyte receptor Target Receptor analyte->receptor binds to response Cellular Response receptor->response activates

Caption: Hypothetical metabolic pathway involving this compound.

Improving ionization efficiency for MS analysis of 3-[Acetyl(methyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry (MS) analysis of 3-[Acetyl(methyl)amino]propanoic acid.

Troubleshooting Guide

Issue 1: Low or No Signal Intensity for this compound

Low or no signal from your target analyte is a common issue in LC-MS analysis. This guide provides a systematic approach to diagnosing and resolving this problem.

Troubleshooting Workflow

Troubleshooting_Low_Signal start Low or No Signal Detected check_ms Verify MS Instrument Performance (e.g., run system suitability test with a known standard) start->check_ms check_source Optimize Ion Source Parameters (Capillary Voltage, Gas Flow, Temperature) check_ms->check_source Instrument OK check_mobile_phase Evaluate Mobile Phase Composition (pH, organic content, additives) check_source->check_mobile_phase Optimization ineffective solution Signal Improved check_source->solution Signal improves check_sample_prep Assess Sample Preparation (Analyte concentration, matrix effects, stability) check_mobile_phase->check_sample_prep No improvement check_mobile_phase->solution Signal improves derivatization Consider Chemical Derivatization check_sample_prep->derivatization Matrix suppression suspected or inherent low ionization check_sample_prep->solution Signal improves derivatization->solution Successful derivatization

Caption: A stepwise workflow for troubleshooting low signal intensity.

Possible Causes and Solutions

  • Suboptimal Ion Source Parameters: The efficiency of electrospray ionization (ESI) is highly dependent on the settings of the ion source. For small, polar molecules like this compound, careful optimization is crucial.

    • Solution: Systematically tune key ESI parameters. Infuse a standard solution of your analyte and adjust the capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature to maximize the signal intensity.[1]

  • Incorrect Mobile Phase pH: The pH of the mobile phase affects the charge state of the analyte in solution. For ESI, it is generally beneficial to have the analyte in its charged form.

    • Solution: For positive ion mode, adjust the mobile phase pH to be approximately two units below the pKa of the most basic functional group. For negative ion mode, the pH should be about two units above the pKa of the most acidic functional group. Adding volatile modifiers like formic acid (for positive mode) or ammonium hydroxide (for negative mode) at low concentrations (e.g., 0.1%) can significantly improve ionization.

  • Ion Suppression from Matrix Components: Biological matrices often contain high concentrations of salts, lipids, and other endogenous components that can compete with the analyte for ionization, leading to a suppressed signal.

    • Solution: Improve your sample preparation protocol. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) can effectively remove interfering substances.[1] Ensure that any buffers used are MS-compatible and do not contain non-volatile salts.

  • Analyte Degradation: The stability of this compound in the final sample solution is important.

    • Solution: It is recommended to prepare fresh sample solutions and analyze them promptly. If storage is necessary, investigate the stability of the analyte under various temperature and pH conditions.

Issue 2: Inconsistent or Unstable Signal (Poor Reproducibility)

Signal instability can manifest as fluctuating peak areas or retention times between injections, compromising the quantitative accuracy of your assay.

Troubleshooting Workflow

Troubleshooting_Unstable_Signal start Inconsistent/Unstable Signal check_lc Verify LC System Performance (Pump pressure, leaks, column integrity) start->check_lc check_source_stability Inspect ESI Source Stability (Spray stability, clean source components) check_lc->check_source_stability LC system stable solution Stable Signal Achieved check_lc->solution LC issues resolved check_sample Evaluate Sample Consistency (Precipitation, carryover) check_source_stability->check_sample Source is clean and stable check_source_stability->solution Source issues resolved check_sample->solution Sample issues resolved

Caption: A logical approach to diagnosing and resolving signal instability.

Possible Causes and Solutions

  • Dirty Ion Source: Contaminants from previous analyses or from the sample matrix can build up on the ion source components (e.g., capillary, cone), leading to erratic ionization.

    • Solution: Regularly clean the ion source components according to the manufacturer's recommendations. A dirty ion sweep cone or ion transfer capillary can be a common cause of this issue.

  • Unstable Electrospray: The physical process of electrospray can become unstable, leading to fluctuations in the ion current.

    • Solution: Visually inspect the electrospray plume if possible. An unstable spray may be caused by an incorrect sprayer position, a partially clogged capillary, or inappropriate gas flow rates. Lowering the sprayer voltage can sometimes mitigate unstable signals caused by phenomena like corona discharge.

  • Sample Carryover: Residual analyte from a previous injection can elute in subsequent runs, causing inconsistent peak areas.

    • Solution: Optimize the wash steps in your autosampler and the gradient elution on your LC system to ensure all of the analyte is eluted from the column and injection system in each run.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound and what ions should I look for?

The chemical formula for this compound is C₆H₁₁NO₃. Its monoisotopic molecular weight is approximately 145.07 g/mol . In ESI-MS, you should primarily look for the following ions:

Ionization ModeAdduct Typem/z (approximate)Notes
Positive[M+H]⁺146.08The protonated molecule, often the most abundant ion in acidic mobile phases.
Positive[M+Na]⁺168.06Sodium adduct, common if there is sodium contamination from glassware or reagents.[2][3]
Positive[M+K]⁺184.03Potassium adduct, also a common contaminant.[2][3]
Negative[M-H]⁻144.06The deprotonated molecule, favored in basic mobile phases.
Negative[M+Cl]⁻180.04Chloride adduct, can be observed if chlorinated solvents are used or present as contaminants.

Q2: I am observing multiple peaks that could be my analyte (e.g., [M+H]⁺, [M+Na]⁺). How can I promote the formation of a single ion to improve sensitivity?

The formation of multiple adducts can dilute the signal of the primary ion of interest, reducing sensitivity.

  • To promote [M+H]⁺:

    • Acidify the Mobile Phase: Add a small amount of formic acid (e.g., 0.1%) to your mobile phase. The excess protons will favor the formation of the protonated molecule over metal adducts.

    • Use Plasticware: Avoid glassware, which can be a source of sodium and potassium ions. Use high-purity solvents and reagents.[3]

  • To promote [M-H]⁻:

    • Basify the Mobile Phase: Add a small amount of a volatile base like ammonium hydroxide to increase the pH and facilitate deprotonation.

Q3: Should I use positive or negative ion mode for the analysis of this compound?

The choice of ionization mode depends on the analyte's structure and the mobile phase conditions. This compound has both a basic nitrogen atom (the methylamino group) and an acidic carboxylic acid group.

  • Positive Ion Mode (ESI+): This is often a good starting point. The nitrogen atom can be readily protonated, especially in an acidic mobile phase.

  • Negative Ion Mode (ESI-): The carboxylic acid group can be deprotonated, particularly in a neutral to basic mobile phase.

It is advisable to screen both ionization polarities during method development to determine which provides the best sensitivity and selectivity for your specific application.

Q4: My peak shape is poor (e.g., broad, tailing). What can I do to improve it?

Poor peak shape is often a chromatographic issue rather than an ionization problem.

  • Mobile Phase Mismatch: Ensure the solvent used to dissolve your sample is not significantly stronger than your initial mobile phase conditions. This can cause peak distortion.

  • Column Overload: Injecting too much analyte can lead to broad, fronting peaks. Try diluting your sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the column stationary phase or in the LC system. Adding a small amount of a competing agent (like a volatile acid or base) to the mobile phase can sometimes improve peak shape.

  • Column Choice: For polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and peak shape than a traditional reversed-phase C18 column.

Q5: Would derivatization help improve the ionization efficiency of this compound?

Yes, derivatization can be a powerful strategy to improve the ionization efficiency and chromatographic retention of small, polar molecules.

Derivatization Workflow

Derivatization_Workflow start Poor Ionization Efficiency select_reagent Select Derivatization Reagent (Targeting carboxylic acid or amine) start->select_reagent reaction Optimize Derivatization Reaction (Temperature, time, reagent concentration) select_reagent->reaction analysis Analyze Derivatized Product by LC-MS (Develop new method for the derivative) reaction->analysis result Improved Sensitivity and Retention analysis->result

Caption: A general workflow for implementing a derivatization strategy.

  • Strategy: The carboxylic acid group is a common target for derivatization. Reagents that add a permanently charged or easily ionizable group can significantly enhance the MS signal. For example, derivatizing the carboxylic acid to form an amide can improve its properties for positive mode ESI.

  • Considerations: Derivatization adds an extra step to the sample preparation and requires careful optimization of the reaction conditions. You will also need to develop a new LC-MS method for the derivatized product.

Experimental Protocols

Protocol 1: Basic Sample Preparation (Protein Precipitation)

This protocol is suitable for removing the bulk of proteins from biological matrices like plasma or serum.

  • Aliquot Sample: Transfer 100 µL of your sample (e.g., plasma) into a microcentrifuge tube.

  • Add Precipitation Solvent: Add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate: Place the tube on ice or at 4°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube or a well in a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporate and Reconstitute (Optional): For increased concentration, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

  • Analyze: Inject the final sample into the LC-MS system.

Protocol 2: Ion Source Optimization

This protocol describes a general procedure for optimizing ESI source parameters using flow injection analysis (FIA).

  • Prepare Analyte Solution: Prepare a solution of this compound (e.g., 1 µg/mL) in a solvent mixture that is typical for your analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up FIA: Disconnect the LC column and connect the autosampler directly to the MS ion source. Set a constant flow rate (e.g., 0.2-0.4 mL/min) of the analyte solution.

  • Tune Parameters: While infusing the analyte, manually adjust the following parameters one at a time to find the value that gives the maximum and most stable signal for your target ion (e.g., m/z 146.08):

    • Capillary (or Sprayer) Voltage

    • Nebulizer Gas Pressure

    • Drying Gas Flow Rate

    • Drying Gas Temperature

    • Nozzle/Cone Voltage

  • Record Optimal Settings: Once the optimal settings are found, record them for use in your LC-MS method. Note that the optimal parameters may vary slightly with different LC flow rates and mobile phase compositions.

References

Technical Support Center: 3-[Acetyl(methyl)amino]propanoic acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center for 3-[Acetyl(methyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who work with this molecule. This compound, also known as N-acetyl-N-methyl-β-alanine, is a modified amino acid whose purity is paramount for reproducible and reliable experimental outcomes, particularly in pharmaceutical applications and metabolic studies.

Contamination, even at trace levels, can lead to failed experiments, misleading data, and significant delays in research and development. This document provides a structured troubleshooting guide in a question-and-answer format to help you identify, mitigate, and prevent common sources of contamination. Our approach is grounded in explaining the "why" behind each step, ensuring you can make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common class of impurities found in synthesized this compound?

A1: The most common impurities typically arise from the synthesis process itself. These include unreacted starting materials (e.g., N-methyl-β-alanine, acetic anhydride, or acetyl chloride), side-products from competing reactions, and residual solvents used during the reaction or purification stages.[1][2]

Q2: My chromatogram (HPLC/GC) shows a "ghost peak." What does this mean?

A2: A ghost peak is a peak that appears in a chromatogram at a position where no analyte should be present. It is often caused by contamination within the analytical system itself, such as carryover from a previous injection, impurities in the mobile phase, or leachables from vials, caps, or system components.[3][4] A common source is the autosampler, which can harbor residues from previous, more concentrated samples.[5]

Q3: Can the storage conditions of my reagents affect my experiment?

A3: Absolutely. Reagents, especially reactive ones like acetylating agents (e.g., acetyl chloride), can degrade over time if not stored properly. For instance, exposure to moisture can hydrolyze acetyl chloride to acetic acid, which can then act as a contaminant in your reaction. Always store reagents according to the manufacturer's instructions.[1]

Q4: I'm observing poor yield in my synthesis. Could this be related to contamination?

A4: Yes, contamination can significantly impact reaction yield.[6] Contaminants in starting materials can act as inhibitors, or impurities in solvents (like water in a moisture-sensitive reaction) can consume reagents or catalyze side reactions, diverting the pathway from your desired product.[1][7]

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues encountered during the synthesis and workup of this compound.

Q5: My reaction to synthesize this compound is incomplete, and I see significant starting material in my analysis. What went wrong?

A5: Incomplete conversion is a frequent issue in organic synthesis.[1] The root cause often lies in reagent quality, reaction conditions, or stoichiometry.

  • Causality & Troubleshooting:

    • Reagent Deactivation: The acetylating agent (e.g., acetic anhydride or acetyl chloride) is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, its effective concentration will be lower than calculated.

      • Solution: Use a fresh bottle or a recently opened container of the acetylating agent. Consider titrating the reagent if its quality is uncertain.

    • Insufficient Equivalents: Ensure you are using the correct molar ratio of reagents. A slight excess of the acetylating agent is often used to drive the reaction to completion.

    • Reaction Temperature: The N-acetylation reaction may require specific temperature control. If the temperature is too low, the reaction rate may be too slow. If it's too high, degradation or side reactions can occur.

      • Solution: Monitor the reaction temperature closely and ensure it aligns with a validated literature procedure.

    • Presence of Inhibitors: Impurities in your starting N-methyl-β-alanine could inhibit the reaction.

      • Solution: Verify the purity of your starting materials via techniques like NMR or melting point analysis before starting the synthesis.

Q6: After workup, I have a gooey, insoluble precipitate that complicates extraction. What is it and how do I handle it?

A6: This is a common workup challenge, especially when dealing with amino acids that have both polar and non-polar characteristics.[8] The precipitate is often a salt or a partially soluble intermediate.

  • Causality & Troubleshooting:

    • pH-Dependent Solubility: Your product is an amino acid derivative with a carboxylic acid group. Its solubility in aqueous and organic layers is highly dependent on pH. At its isoelectric point, it will have minimal aqueous solubility and may precipitate.

      • Solution: Adjust the pH of the aqueous layer. To extract into an organic layer, acidify the aqueous phase well below the pKa of the carboxylic acid (~pH < 2) to protonate it, making it more organic-soluble. Conversely, to keep it in the aqueous layer, basify well above the pKa (~pH > 6).

    • Emulsion Formation: Vigorous shaking during extraction can lead to emulsions, which trap your product and prevent clear phase separation.

      • Solution: Instead of vigorous shaking, use gentle inversions. To break an existing emulsion, try adding a saturated brine solution (NaCl solution) or filtering the entire mixture through a pad of Celite.[8]

Troubleshooting Guide: Analytical Contamination

This section focuses on identifying contamination sources during the analysis phase, primarily using High-Performance Liquid Chromatography (HPLC).

Q7: I see multiple unexpected peaks in my HPLC analysis of the final product. How can I identify their source?

A7: Unexpected peaks can originate from the synthesis, the sample preparation, or the HPLC system itself. A systematic approach is required to pinpoint the source.[3][4]

  • Causality & Troubleshooting Workflow:

    • System Contamination Check (Blank Injection): The first step is to rule out the analytical system as the source.

      • Protocol: Inject a blank solvent (the same solvent your sample is dissolved in). If the peaks appear in the blank run, the contamination is from your mobile phase, injection system, or detector.[3]

      • Sources:

        • Mobile Phase: Impurities in solvents (especially water), microbial growth, or degradation of additives.[3][4] Use only HPLC-grade solvents.

        • System Leachables: Plasticizers or other compounds leaching from tubing, seals, or solvent filters.[9]

        • Carryover: Residue from a previous injection adsorbed onto the injector needle, valve, or column.[4][5] Implement a robust needle wash protocol.

    • Sample Preparation Contamination: If the blank is clean, the contamination was introduced during sample handling.

      • Sources:

        • Solvent/Vials: Impurities in the dissolution solvent, or leachables from vials and caps.[9]

        • Cross-Contamination: Using improperly cleaned glassware or pipette tips.

    • Synthesis-Related Impurities: If the system and sample prep are clean, the impurities are from the synthesis.

      • Potential Impurities: See the table below for a summary of likely candidates.

Table 1: Potential Synthesis-Related Impurities
Potential ImpurityLikely SourceTypical Analytical Signature (Reversed-Phase HPLC)
N-methyl-β-alanineUnreacted starting materialMore polar than the product; will elute earlier.
Acetic AcidHydrolysis of acetylating agentVery polar; will elute very early, often in the solvent front.
Di-acetylated ProductOver-reactionLess polar than the product; will elute later.
Side-reaction ProductsIsomerization, degradation, etc.[1]Variable retention times. Identification often requires Mass Spectrometry (MS).
Residual Solvents (e.g., Ethyl Acetate)Incomplete removal during purificationMay appear as sharp peaks, depending on the solvent and detection method.
Diagram 1: Troubleshooting Workflow for Unknown HPLC Peaks

This diagram outlines a logical decision-making process for identifying the source of contamination.

G Start Unknown Peak in Product Chromatogram Blank Run Blank Injection (Sample Solvent Only) Start->Blank PeakPresent Is Peak Present in Blank? Blank->PeakPresent SystemContam Source: System Contamination (Mobile Phase, Carryover, Leachables) PeakPresent->SystemContam  Yes SamplePrep Source: Sample Prep (Solvent, Vials, Cross-Contamination) PeakPresent->SamplePrep  No CleanSystem Action: Clean System, Use Fresh Mobile Phase, Implement Needle Wash SystemContam->CleanSystem SynthesisImpurity Source: Synthesis-Related Impurity (Starting Material, Side-Product) SamplePrep->SynthesisImpurity If Sample Prep Ruled Out AnalyzeSM Action: Analyze Starting Materials & Reagents SynthesisImpurity->AnalyzeSM

Caption: A decision tree for diagnosing the origin of anomalous peaks in an HPLC analysis.

Q8: My baseline is drifting or noisy during my HPLC run. What could be the cause?

A8: Baseline instability is a classic sign of contamination or system issues.[3]

  • Causality & Troubleshooting:

    • Mobile Phase Contamination: Low-purity solvents or additives are a primary cause. Even small amounts of UV-absorbing impurities can cause a rising baseline in a gradient elution.[4]

      • Solution: Always use fresh, HPLC-grade or LC-MS grade solvents. Degas the mobile phase properly to remove dissolved air, which can cause noise.

    • Column Contamination: Strongly retained compounds from previous injections can slowly bleed off the column, causing a drifting baseline.

      • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. Refer to the column manufacturer's guidelines for regeneration protocols.

    • Detector Issues: A failing lamp (in a UV detector) or temperature fluctuations in the flow cell can also cause baseline noise and drift.

    • Metal Ion Contamination: If your molecule can chelate metals, interaction with stainless steel components (frits, tubing) can cause peak tailing and baseline issues.[10]

      • Solution: Consider using a system with PEEK or other bio-inert components if metal sensitivity is suspected. Flushing the system with a chelating agent may also help.[10]

Key Experimental Protocols

Protocol 1: HPLC Purity Analysis

This protocol provides a general method for assessing the purity of this compound.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Sample Preparation:

    • Accurately weigh ~5 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection & Analysis:

    • Inject 10 µL of the sample.

    • Integrate all peaks and calculate the area percent purity.

    • Run a blank injection before and after the sample sequence to confirm the absence of carryover.

References

Technical Support Center: Enhancing HPLC Resolution of 3-[Acetyl(methyl)amino]propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 3-[acetyl(methyl)amino]propanoic acid and its analogs. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal HPLC resolution for these polar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high resolution for this compound analogs in reversed-phase HPLC?

A1: The main challenge is the polar nature of these compounds. In traditional reversed-phase chromatography (e.g., with a C18 column), highly polar analytes have weak interactions with the nonpolar stationary phase, leading to poor retention and elution at or near the column's void volume. This results in poor resolution from other polar sample components and the solvent front.[1][2]

Q2: How does mobile phase pH affect the retention and resolution of these acidic analogs?

A2: The mobile phase pH is a critical parameter. Since this compound analogs are carboxylic acids, their ionization state is pH-dependent. At a pH well above the analyte's pKa, the molecule will be deprotonated (ionized), making it more polar and less retained on a reversed-phase column. To increase retention, the mobile phase pH should be adjusted to be at least 1-2 pH units below the analyte's pKa, which suppresses ionization and increases hydrophobicity.[1][3][4] Using a buffer is essential to maintain a stable pH throughout the analysis for reproducible results.[3][5]

Q3: My peaks are broad and tailing. What are the likely causes and solutions?

A3: Peak broadening and tailing for this class of compounds can stem from several issues:

  • Secondary Interactions: Unwanted interactions between the acidic analyte and active silanol groups on the silica-based column packing can cause tailing.[6] Operating at a low pH (e.g., with 0.1% formic or trifluoroacetic acid) can suppress silanol activity.[1]

  • Column Overload: Injecting too much sample can lead to distorted peak shapes.[7][8] Try reducing the injection volume or sample concentration.

  • Inappropriate Mobile Phase: An incorrect solvent ratio or pH can lead to poor peak shape.[3][8]

  • Column Degradation: A contaminated or worn-out column can result in poor performance.[7] Consider flushing the column or replacing it.

Q4: Can I use gradient elution to improve the resolution of multiple analogs in a single run?

A4: Yes, gradient elution is often recommended when analyzing a mixture of analogs with varying polarities.[7] A typical approach in reversed-phase HPLC would be to start with a highly aqueous mobile phase (e.g., 95-98% aqueous buffer) to retain the most polar analogs and then gradually increase the percentage of the organic solvent (e.g., acetonitrile or methanol) to elute the more hydrophobic analogs.[9] This helps to sharpen peaks and improve resolution across the entire chromatogram.

Q5: Are there specialized columns better suited for these polar analytes than standard C18 columns?

A5: Absolutely. For polar compounds, several alternative stationary phases can provide better retention and selectivity:

  • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and offering different selectivity for polar compounds.

  • Polar-Endcapped Phases: These columns are designed to shield residual silanols, improving peak shape for acidic and basic compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase with a high-organic, low-aqueous mobile phase. In HILIC, retention increases with increasing analyte polarity, making it an excellent technique for retaining very polar compounds like your target analogs.[1]

  • Chiral Stationary Phases (CSPs): If you need to separate enantiomers of your chiral analogs, a specialized CSP is required. Phases based on macrocyclic glycopeptides (like teicoplanin) or Pirkle-type columns have proven effective for β-amino acids.[10][11][12][13][14]

Troubleshooting Guides

This section provides structured guidance for resolving specific resolution issues.

Issue 1: Poor Retention (Analyte Elutes Near the Void Volume)

This is the most common issue for polar analytes on reversed-phase columns.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor analyte retention.

Quantitative Impact of Mobile Phase Composition:

The following table illustrates the expected impact of adjusting the mobile phase on the retention factor (k) of a typical this compound analog. A higher 'k' value indicates stronger retention.

Mobile Phase Composition (Acetonitrile: 20mM Phosphate Buffer)pHExpected Retention Factor (k)Expected Outcome on Retention
20:807.0< 0.5Very Poor
10:907.0~ 0.8Poor
5:953.0~ 2.5Good
2:983.0~ 4.0Strong

Note: Data is illustrative, based on chromatographic principles. Optimal k values are typically between 2 and 10.[4]

Issue 2: Co-elution or Inadequate Resolution Between Two Analogs

When two peaks are not baseline-separated, adjustments to selectivity and efficiency are needed.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for improving peak resolution.

Impact of HPLC Parameters on Resolution (Rs):

This table summarizes how key chromatographic parameters influence resolution.

Parameter ChangeEffect on Retention (k)Effect on Selectivity (α)Effect on Efficiency (N)Overall Impact on Resolution (Rs)
% Organic SolventIncreaseMinor ChangeMinor ChangeIncrease
Change Organic Solvent TypeVariableSignificant Change Minor ChangeSignificant Change
Adjust pH (near pKa)VariableSignificant Change Minor ChangeSignificant Change
Column Particle SizeNo ChangeNo ChangeSignificant Increase Significant Increase
Column LengthIncreaseNo ChangeIncrease Increase
Flow RateIncreaseMinor ChangeIncrease Increase

Based on the resolution equation, changes to selectivity (α) and efficiency (N) have the most significant impact on resolution.[15]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method Development for Resolution Enhancement

This protocol provides a systematic approach to developing a robust HPLC method for separating this compound analogs.

  • Column Selection:

    • Start with a modern, high-purity silica C18 column with polar end-capping (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • If retention is insufficient, switch to a column designed for polar analytes, such as one with an embedded polar group or a HILIC column.

  • Mobile Phase Preparation:

    • Aqueous Component (A): Prepare a 20-25 mM phosphate or formate buffer. Adjust the pH to 2.5-3.0 using the corresponding acid (e.g., phosphoric acid or formic acid).[1] Filter through a 0.22 µm membrane.

    • Organic Component (B): Use HPLC-grade acetonitrile or methanol.

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm (or as determined by analyte's UV spectrum).

    • Gradient Program:

      • 0-2 min: 2% B

      • 2-20 min: 2% to 40% B

      • 20-22 min: 40% to 95% B (column wash)

      • 22-25 min: 95% B

      • 25-26 min: 95% to 2% B (return to initial)

      • 26-30 min: 2% B (equilibration)

  • Method Optimization:

    • Based on the scouting run, identify the approximate organic solvent percentage at which your analytes elute.

    • Develop a shallower gradient around this percentage to maximize resolution. For example, if analytes elute between 10-15% B, try a gradient of 8% to 18% B over 20 minutes.

    • If co-elution occurs, try switching the organic solvent from acetonitrile to methanol (or vice-versa), as this can significantly alter selectivity.[4]

    • For very similar analogs, an isocratic method with a low percentage of organic solvent may provide the best resolution after optimization.[9]

Protocol 2: Chiral Separation of Enantiomers

This protocol is for separating the (R) and (S) enantiomers of a chiral this compound analog.

  • Column Selection:

    • Choose a chiral stationary phase known for separating amino acids. A macrocyclic glycopeptide column (e.g., CHIROBIOTIC T) is an excellent starting point.[10][12] A Crownpak CR(+) column is another option.[16]

  • Mobile Phase Preparation:

    • The mobile phase for chiral separations is highly specific to the column.

    • For CHIROBIOTIC T: A common mobile phase is a mixture of an alcohol (like ethanol or methanol), a weak acid (acetic acid), and a weak base (triethylamine). A starting point could be Ethanol/Acetic Acid/Triethylamine (100:0.1:0.1 v/v/v).

    • For Crownpak CR(+): An acidic aqueous mobile phase is typically used, such as perchloric acid solution at pH 1-2.[16]

  • Chromatographic Conditions:

    • Flow Rate: Start at a lower flow rate, e.g., 0.5 - 0.8 mL/min. Slower flow rates often improve chiral resolution.[8]

    • Column Temperature: Temperature can have a significant effect on enantioselectivity. Analyze at different temperatures (e.g., 10°C, 25°C, 40°C) to find the optimum. Lowering the temperature often increases resolution.[16]

    • Detection: UV at 210 nm.

  • Optimization:

    • Systematically vary the ratios of the mobile phase components. For polar organic modes on CHIROBIOTIC phases, small changes in the acid/base modifier concentration can have a large impact on retention and resolution.

    • If using an aqueous mobile phase on a crown ether column, carefully adjust the pH, as chiral recognition is often highly pH-dependent.[16]

References

Validation & Comparative

A Multi-Pronged Approach to Validating the Structure of Synthesized 3-[Acetyl(methyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The Target Molecule: 3-[Acetyl(methyl)amino]propanoic Acid

Before delving into the analysis, let's consider the structure we aim to confirm. This molecule features several key functionalities: a carboxylic acid group, a tertiary amide, and a specific arrangement of methylene and methyl groups. Each of these features will provide a unique signature in the analytical techniques employed.

Caption: Molecular Structure of this compound.

The Validation Workflow: A Synergistic Strategy

Our approach is not a linear checklist but an integrated workflow. The results from one technique inform and are confirmed by the next, creating a robust validation loop.

G cluster_0 Synthesis & Purification cluster_1 Primary Structural Elucidation cluster_2 Functional Group & Compositional Analysis Synth Synthesized Compound (Crude Product) Purify Purification (e.g., Column Chromatography) Synth->Purify NMR NMR Spectroscopy (¹H, ¹³C, COSY) Provides C-H Framework Purify->NMR MS Mass Spectrometry (HRMS) Confirms Molecular Formula Purify->MS FTIR FTIR Spectroscopy Identifies Key Functional Groups Purify->FTIR EA Elemental Analysis Confirms Mass Percentages Purify->EA Final Structure Validated NMR->Final MS->Final FTIR->Final EA->Final

Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for elucidating the precise connectivity of a molecule. We utilize both ¹H and ¹³C NMR to build a complete picture of the carbon-hydrogen framework.

Expertise & Causality: We choose a deuterated solvent like DMSO-d₆ because its residual water peak does not obscure key signals, and more importantly, it allows for the observation of the exchangeable carboxylic acid proton, which would be lost in D₂O. A 400 MHz or higher field spectrometer is selected to ensure adequate signal dispersion, which is critical for resolving the coupling between the two adjacent methylene groups.

Expected ¹H and ¹³C NMR Data

The predicted chemical shifts are based on the known effects of adjacent electronegative atoms and functional groups.[1][2]

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
Carboxylic Acid (-COOH)~12.1 ppm (s, 1H)~172 ppmDeshielded proton and carbon due to the electronegative oxygen atoms.
Methylene α to COOH (-CH₂ -COOH)~2.5 ppm (t, 2H)~34 ppmAdjacent to the electron-withdrawing carbonyl group.
Methylene α to N (-CH₂ -N)~3.4 ppm (t, 2H)~47 ppmDeshielded by the adjacent nitrogen atom.
N-Acetyl Methyl (-COCH₃ )~2.0 ppm (s, 3H)~22 ppmTypical chemical shift for an acetyl methyl group.
N-Methyl (-NCH₃ )~2.8 ppm (s, 3H)~36 ppmDeshielded by the direct attachment to nitrogen.

s = singlet, t = triplet

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified, dry compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure accurate integration, especially for the carbonyl carbon in the ¹³C spectrum.[3]

  • Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor, Fourier transform, and perform phase and baseline corrections. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

While NMR provides the connectivity, high-resolution mass spectrometry (HRMS) provides the definitive molecular formula by measuring the exact mass of the molecule with high precision.

Expertise & Causality: Electrospray Ionization (ESI) is the chosen ionization method because it is a "soft" technique ideal for polar molecules like our target compound, minimizing fragmentation and ensuring a strong molecular ion peak.[4] Operating in positive ion mode will readily protonate the molecule, giving a clear [M+H]⁺ ion.

Expected Mass Spectrometry Data
  • Molecular Formula: C₆H₁₁NO₃

  • Calculated Exact Mass: 145.0739 g/mol

  • Expected [M+H]⁺: 146.0817 m/z

Key fragmentation patterns in MS/MS would involve the loss of the carboxylic acid group or cleavage at the amide bond, providing further structural confirmation.[5][6][7]

Ion Predicted m/z Identity
[M+H]⁺146.08Protonated molecular ion
[M-COOH]⁺101.08Loss of the carboxylic acid group
[CH₃CO]⁺43.02Acetyl cation
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to aid ionization.

  • Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Analysis: Determine the exact mass of the most abundant ion and use the instrument's software to predict the molecular formula. Compare this with the theoretical value. The measured mass should be within 5 ppm of the calculated value.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8][9] It serves as an excellent cross-validation tool for the structural features deduced from NMR.

Expertise & Causality: We will look for two key regions in the spectrum. The broad absorption above 2500 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[10] The strong, sharp absorption in the 1600-1750 cm⁻¹ region corresponds to the carbonyl (C=O) stretches. The presence of two distinct C=O peaks—one for the carboxylic acid and one for the tertiary amide—is a critical validation point.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
~2500-3300 (broad)O-H stretchCarboxylic Acid
~1710 (strong)C=O stretchCarboxylic Acid
~1650 (strong)C=O stretchTertiary Amide
~2950 (medium)C-H stretchAliphatic CH₂, CH₃

Reference data from multiple sources confirm these expected ranges.[11][12][13][14]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method.

  • Background Scan: Perform a background scan with no sample on the ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place a small amount of the purified compound onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the key absorption bands and compare them to the expected frequencies for the target molecule's functional groups.

Elemental Analysis: The Final Compositional Check

Elemental analysis provides the empirical formula by determining the mass percentage of carbon, hydrogen, and nitrogen in the pure compound.[15][16] This technique serves as a fundamental, quantitative confirmation of the molecule's composition, corroborating the molecular formula derived from HRMS.

Expertise & Causality: This is a combustion-based method where the sample is burned in excess oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantified.[17][18][19][20] The results must fall within a narrow margin of error (typically ±0.4%) of the calculated theoretical values to be considered valid, confirming the sample's purity and elemental makeup.[21]

Expected vs. Calculated Elemental Composition
  • Molecular Formula: C₆H₁₁NO₃

  • Molecular Weight: 145.16 g/mol

Element Calculated Mass % Hypothetical Found %
Carbon (C)50.34%50.15%
Hydrogen (H)7.74%7.68%
Nitrogen (N)9.79%9.71%
Experimental Protocol: Combustion Analysis
  • Sample Preparation: A precisely weighed sample (typically 1-3 mg) of the highly purified and dried compound is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at high temperatures (≥900 °C) in an automated elemental analyzer.

  • Detection: The resulting combustion gases are separated by chromatography and quantified using a thermal conductivity detector.

  • Calculation: The instrument's software calculates the mass percentages of C, H, and N. The oxygen percentage is typically determined by difference.

  • Validation: The experimental results are compared to the theoretical percentages calculated from the proposed molecular formula.

Conclusion

The structural validation of a synthesized compound like this compound is not achieved by a single experiment but by the convergence of evidence from multiple, orthogonal analytical techniques. NMR spectroscopy defines the C-H framework and connectivity. High-resolution mass spectrometry confirms the exact mass and molecular formula. FTIR spectroscopy verifies the presence of key functional groups. Finally, elemental analysis provides a quantitative check of the elemental composition. When the data from all four of these techniques are in agreement, as outlined in this guide, a researcher can have the highest degree of confidence in the structural assignment, ensuring the integrity of all subsequent scientific endeavors.

References

Comparative analysis of 3-[Acetyl(methyl)amino]propanoic acid and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to 3-[Acetyl(methyl)amino]propanoic acid and Its Analogs for Drug Discovery Professionals

Abstract

This guide provides a detailed comparative analysis of this compound, also known as N-Acetyl-N-methyl-β-alanine, and its primary structural analogs. In the dynamic field of drug development, the modification of lead compounds through N-acetylation and N-methylation is a cornerstone strategy for enhancing pharmacokinetic profiles.[1][2] While direct comparative biological data for this specific set of compounds is sparse in publicly available literature, this document serves as a foundational guide for researchers. It synthesizes known physicochemical properties, postulates the biological implications of their structural differences based on established principles, and provides a robust experimental framework for their head-to-head evaluation. We aim to equip researchers with the necessary theoretical grounding and practical methodologies to investigate this chemical series.

Introduction: The Strategic Value of N-Alkylation and N-Acetylation in Scaffolds

The modification of amino acid scaffolds is a fundamental tactic in medicinal chemistry to enhance therapeutic potential. Two common modifications, N-acetylation and N-methylation, serve distinct yet complementary purposes. N-acetylation can protect peptides from enzymatic degradation, thereby increasing their biological half-life.[3] N-methylation is known to improve pharmacokinetic properties by increasing lipophilicity and metabolic stability, which can enhance membrane permeability and bioavailability.[1][2]

The subject of this guide, this compound, is an intriguing molecule as it incorporates both modifications on a β-alanine backbone. β-alanine itself is a non-proteinogenic amino acid that serves as the rate-limiting precursor to carnosine synthesis in skeletal muscle, a dipeptide crucial for intracellular buffering.[3] Understanding how these modifications collectively influence the parent molecule's properties is essential for designing novel therapeutics.

This guide will focus on a comparative analysis between the parent compound and two key analogs:

  • Analog 1: N-Acetyl-β-alanine: This analog lacks the N-methyl group, allowing for a direct assessment of the methyl group's impact.

  • Analog 2: N-Methyl-β-alanine: This analog lacks the N-acetyl group, isolating the influence of the acetyl moiety.

Structural & Physicochemical Comparison

The subtle structural differences among these three compounds lead to distinct physicochemical properties, which are predictive of their behavior in biological systems. The addition of a methyl group increases molecular weight and lipophilicity, while the acetyl group adds a polar amide function.

Diagram: Structural Relationships

The following diagram illustrates the structural derivation from the core β-alanine scaffold.

G cluster_0 Core Scaffold cluster_1 Analogs cluster_2 Target Compound Beta-Alanine Beta-Alanine N_Acetyl N-Acetyl-β-alanine Beta-Alanine->N_Acetyl + Acetyl N_Methyl N-Methyl-β-alanine Beta-Alanine->N_Methyl + Methyl Target This compound N_Acetyl->Target + Methyl N_Methyl->Target + Acetyl

Caption: Derivational relationship of the target compound and its analogs from β-alanine.

Table 1: Comparative Physicochemical Properties
PropertyThis compoundN-Acetyl-β-alanineN-Methyl-β-alanine
Synonyms N-Acetyl-N-methyl-β-alanine; Ac-N(Me)bAla-OH3-Acetamidopropanoic acid[4]3-(Methylamino)propanoic acid
Molecular Formula C₆H₁₁NO₃C₅H₉NO₃[4]C₄H₉NO₂
Molecular Weight 145.16 g/mol 131.13 g/mol 103.12 g/mol
Appearance Pale Yellow SolidWhite Crystalline Solid[5]Not specified
Boiling Point 301.4±25.0 °C392.0±25.0 °C (Predicted)Not specified
Density 1.146±0.06 g/cm³1.174 g/cm³Not specified
CAS Number 58706-66-43025-95-4[6]2679-14-3

Postulated Biological Significance & Rationale for Comparison

While direct experimental comparisons are lacking, we can infer potential biological activities and create a rationale for future studies.

  • As Prodrugs for β-alanine Delivery: A key hypothesis is that these compounds act as prodrugs. A patent for N-Acetyl-β-alanine suggests it is deacetylated in the body by N-acetyl-beta-alanine deacetylase to release β-alanine and acetate.[4] This mechanism could enhance β-alanine's bioavailability and potentially bypass the paresthesia (tingling sensation) associated with high doses of standard β-alanine.[4] this compound would likely undergo similar hydrolysis. The N-methyl group may alter the rate of this enzymatic cleavage, providing a mechanism for tuning the release profile.

  • Impact on Cell Permeability: N-methylation and N-acetylation increase the lipophilicity compared to the zwitterionic β-alanine. This is expected to enhance passive diffusion across cellular membranes, a critical factor for drug efficacy.[4] A comparative study of these analogs would directly test the contribution of each functional group to membrane permeability.

  • Intrinsic Biological Activity: Beyond being prodrugs, the broader class of N-acyl amino acids has been shown to possess intrinsic biological activities, often interacting with the endocannabinoid system.[7][8] Although short-chain N-acyl amino acids are less studied in this context than their long-chain counterparts, it is plausible they possess unique signaling roles. For example, some N-acyl alanines have exhibited antiproliferative effects in vitro.[8]

Proposed Experimental Protocol for Comparative Biological Evaluation: Caco-2 Permeability Assay

To address the key question of bioavailability and membrane transport, a Caco-2 permeability assay is the gold standard. This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Causality Behind Experimental Choices:
  • Why Caco-2 cells? They form tight junctions and express transporters found in the small intestine, making them an excellent in vitro model for predicting oral drug absorption.

  • Why Bidirectional Transport (A→B and B→A)? Measuring transport from the apical (A) to basolateral (B) side mimics absorption into the bloodstream. Measuring transport from B to A reveals the extent of active efflux, a common mechanism of drug resistance.

  • Why LC-MS/MS? Liquid Chromatography-Mass Spectrometry provides the high sensitivity and specificity required to quantify the low concentrations of the parent compound and any potential metabolites (like β-alanine) in the receiver compartments.

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

    • Seed cells onto 12-well Transwell® inserts (0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².

    • Allow cells to grow and differentiate for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Verification:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a volt-ohm meter. Monolayers with TEER values >250 Ω·cm² are considered suitable for the assay.

    • Additionally, perform a Lucifer yellow rejection test to confirm tight junction integrity.

  • Preparation of Test Compounds:

    • Prepare 100 µM stock solutions of this compound, N-Acetyl-β-alanine, and N-Methyl-β-alanine in Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES buffer (pH 7.4).

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Add 0.5 mL of the test compound solution to the apical (donor) chamber.

    • Add 1.5 mL of fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C on an orbital shaker (50 rpm).

    • At time points 30, 60, 90, and 120 minutes, collect 200 µL samples from the basolateral chamber, replacing with an equal volume of fresh HBSS.

    • At the end of the experiment, collect samples from the apical chamber.

  • Permeability Assay (Basolateral to Apical - B→A):

    • Perform the assay as above, but add the test compound to the basolateral chamber (1.5 mL) and sample from the apical chamber (0.5 mL).

  • Sample Analysis:

    • Analyze all collected samples using a validated LC-MS/MS method to determine the concentration of each compound.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B→A) / Papp (A→B)

      • An efflux ratio > 2 suggests active efflux.

Workflow and Pathway Visualization

Diagram: Caco-2 Permeability Assay Workflow

This diagram outlines the key steps of the proposed experimental protocol.

Caption: High-level workflow for the comparative Caco-2 permeability experiment.

Discussion and Future Directions

This guide establishes a clear scientific premise for the comparative analysis of this compound and its analogs. The primary hypothesis is that these modifications serve to enhance the pharmacokinetic profile of the parent β-alanine molecule, potentially offering a superior delivery mechanism for applications in sports nutrition and clinical settings.

The proposed Caco-2 permeability assay provides a direct and validated method to test this hypothesis. The resulting data would allow for a quantitative comparison of how N-acetylation and N-methylation, both individually and in concert, affect membrane transport and potential for active efflux.

Future work should expand upon these findings. If permeability is enhanced, subsequent in vivo pharmacokinetic studies in animal models would be the logical next step to correlate in vitro findings with actual bioavailability and plasma concentration profiles. Furthermore, enzymatic stability assays using liver microsomes or plasma could be employed to determine the rate at which these analogs are metabolized back to β-alanine, providing crucial data on their prodrug release kinetics.

By systematically generating this foundational data, researchers can unlock the potential of these simple yet elegant modifications in the design of next-generation therapeutics and nutraceuticals.

References

A Comparative Guide to Propanoic Acid Derivatives: N-Acetyl-β-alanine vs. 2-Arylpropionic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The propanoic acid scaffold is a cornerstone in medicinal chemistry and materials science, giving rise to compounds with vastly different physicochemical properties and biological activities. This guide provides an in-depth comparison between two distinct classes of propanoic acid derivatives: N-Acetyl-β-alanine, a representative N-acyl amino acid, and the 2-arylpropionic acids, exemplified by the ubiquitous non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. For researchers, scientists, and drug development professionals, understanding the fundamental differences in their structure, mechanism, and performance is critical for selecting the appropriate molecule for a given application. We will dissect their properties, explore their divergent mechanisms of action through supporting data, and provide validated experimental protocols to empower your research decisions.

The Propanoic Acid Backbone: A Tale of Two Architectures

Propanoic acid is a simple three-carbon carboxylic acid, but its true potential is unlocked through derivatization.[1][2] The position and nature of substituents on this backbone dictate the final compound's function. This guide focuses on two structurally distinct families:

  • N-Acetyl-β-alanine (3-[acetylamino]propanoic acid): This molecule is a derivative of the naturally occurring beta-amino acid, β-alanine.[3][4] Here, the functionalization is on the amino group at the 3-position (β-carbon). Its N-acetyl and N-methyl derivatives are explored for applications ranging from pharmaceutical synthesis building blocks to cosmetic ingredients and potential roles in modulating physiological processes like muscle performance.[5][6] For the purpose of this guide, we will focus on N-Acetyl-β-alanine as a well-documented representative of this class.

  • Ibuprofen (2-(4-(2-methylpropyl)phenyl)propanoic acid): As a member of the 2-arylpropionic acid (i.e., "profen") class of NSAIDs, Ibuprofen's key feature is a bulky aryl group attached to the 2-position (α-carbon).[7][8] This specific substitution is pivotal for its biological activity.[9] This class of compounds is renowned for its analgesic, antipyretic, and anti-inflammatory effects, stemming from the inhibition of cyclooxygenase (COX) enzymes.[10][11]

A Head-to-Head Comparison of Physicochemical Properties

The initial characterization of any compound begins with its fundamental physicochemical properties. These parameters govern everything from solubility in experimental buffers to bioavailability in biological systems. The seemingly subtle structural differences between our two subject molecules lead to significant divergences in their properties.

PropertyN-Acetyl-β-alanineIbuprofenExpert Insight & Implication
Molecular Formula C₅H₉NO₃[3]C₁₃H₁₈O₂[7]The presence of nitrogen in N-Acetyl-β-alanine introduces polarity and hydrogen bonding capabilities not present in Ibuprofen's hydrocarbon-rich structure.
Molecular Weight 131.13 g/mol [3]206.28 g/mol [7]Ibuprofen's larger size is due to the isobutylphenyl group, a key pharmacophore for its target interaction.
Water Solubility High (Expected)21 mg/L (Very Low)[12]This is a critical differentiator. N-Acetyl-β-alanine's polarity makes it suitable for aqueous formulations, whereas Ibuprofen requires specific solvents (e.g., ethanol, DMSO) or formulation strategies (e.g., salt forms) for in vitro assays.
Acidity (pKa) ~4.0 (Estimated for carboxyl group)~4.5 - 4.9Both are weak acids, but their ionization state at physiological pH (~7.4) will be nearly complete. The choice of buffer for experiments should be well above the pKa to ensure solubility and consistent charge.
LogP (Octanol/Water) Low (Negative value expected)~3.97The high LogP of Ibuprofen indicates its lipophilic ("fat-loving") nature, facilitating its passage through cell membranes to reach intracellular targets like COX enzymes. Conversely, N-Acetyl-β-alanine's low LogP suggests it is hydrophilic and may rely on transporters for cellular entry.

Divergent Mechanisms of Action

While both molecules share a propanoic acid core, their biological targets and mechanisms are unrelated. Choosing between them requires a clear understanding of the biological question being asked.

Ibuprofen: A Classic COX Inhibitor Ibuprofen's therapeutic effects are well-established. It functions as a non-selective inhibitor of both cyclooxygenase isoforms, COX-1 and COX-2.[10] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules that mediate pain, inflammation, and fever.[7] By blocking the active site of these enzymes, Ibuprofen effectively reduces prostaglandin production, thereby alleviating inflammatory symptoms.[7][9]

N-Acetyl-β-alanine: A Metabolic Precursor N-Acetyl-β-alanine does not interact with the COX pathway. Its biological relevance stems from its relationship with β-alanine, a precursor to the dipeptide carnosine (β-alanyl-L-histidine).[6] Carnosine is highly concentrated in muscle and brain tissue and acts as an intracellular pH buffer. Supplementation with β-alanine has been studied for its potential to increase muscle carnosine levels, thereby enhancing performance during high-intensity exercise.[6] The N-acetyl modification can alter the compound's stability, solubility, and uptake kinetics, making it a subject of interest for formulation and drug delivery research.[5]

Caption: Comparative signaling pathways for Ibuprofen and N-Acetyl-β-alanine.

Performance in a Pre-Clinical Context: A Cytotoxicity Case Study

Direct performance comparison is challenging due to their different applications. However, we can compare their effects in a common preclinical assay. A cytotoxicity assay, such as the MTT assay, is routinely used to assess the effect of a compound on cell viability.[13] NSAIDs like Ibuprofen are known to exhibit some level of cytotoxicity, particularly at high concentrations, which is linked to their mechanism and off-target effects.

CompoundCell LineAssayResultImplication for Researchers
Ibuprofen HEP-G2 (Liver Cancer)MTTCytotoxic at high concentrations[13]Demonstrates clear, dose-dependent biological activity. Researchers must determine the therapeutic window between desired anti-inflammatory effect and undesired cytotoxicity.
3-(4-aminophenyl) propionic acid THLE-2 (Normal Liver)MTTMore cytotoxic than Ibuprofen[13]Highlights how small structural changes on the propanoic acid scaffold can dramatically alter biological activity and safety profile.
N-Acetyl-β-alanine Various(Predicted)Low to no cytotoxicityAs a derivative of a natural amino acid, it is expected to have a high safety profile. Its primary utility is not in inducing cell death but in modulating metabolic or physiological states.

Key Experimental Protocols

To ensure trustworthy and reproducible results, rigorous and well-documented protocols are essential. Below are representative workflows for evaluating compounds from each class.

Protocol 1: Assessing Cytotoxicity via MTT Assay (Ibuprofen)

This protocol determines the concentration at which a compound reduces cell viability by 50% (IC50), a key metric for cytotoxicity.[13]

Objective: To quantify the dose-dependent cytotoxic effect of Ibuprofen on a selected cell line (e.g., HepG2).

Methodology:

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock solution of Ibuprofen in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 1 µM to 10 mM. Include a vehicle control (DMSO only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression.

MTT_Workflow start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate 24h seed->incubate1 treat 3. Treat cells with compound dilutions incubate1->treat incubate2 4. Incubate 48h treat->incubate2 mtt 5. Add MTT reagent incubate2->mtt incubate3 6. Incubate 4h mtt->incubate3 solubilize 7. Solubilize formazan crystals with DMSO incubate3->solubilize read 8. Read absorbance at 570 nm solubilize->read analyze 9. Analyze data (Calculate IC50) read->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 2: Assessing Formulation Stability via HPLC (N-Acetyl-β-alanine)

Objective: To determine the chemical stability of N-Acetyl-β-alanine in an aqueous buffer over time, a critical parameter for developing pre-clinical formulations.

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of N-Acetyl-β-alanine in phosphate-buffered saline (PBS, pH 7.4). Create a calibration curve by making serial dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Stability Sample Prep: Prepare a 200 µg/mL sample of N-Acetyl-β-alanine in PBS.

  • Time Points: Store the stability sample at a controlled temperature (e.g., 37°C). At specified time points (T=0, 2, 4, 8, 24 hours), take an aliquot for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 95% Water (0.1% TFA) and 5% Acetonitrile (0.1% TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 20 µL.

  • Data Analysis: Inject standards to generate a calibration curve (Peak Area vs. Concentration). For each time point, determine the concentration of N-Acetyl-β-alanine remaining in the sample. Plot concentration versus time to determine the degradation kinetics.

Conclusion: Selecting the Right Derivative for Your Application

The comparison between N-Acetyl-β-alanine and Ibuprofen clearly illustrates that a shared chemical backbone does not imply similar function. The choice is dictated entirely by the research objective.

  • Choose a 2-Arylpropionic Acid (like Ibuprofen) when: Your research involves studying inflammation, pain pathways, prostaglandin biology, or you require a well-characterized inhibitor of COX enzymes as a positive control.

  • Choose an N-Acyl-β-Amino Acid (like N-Acetyl-β-alanine) when: Your work focuses on metabolism, peptide synthesis, formulation science, or exploring the physiological roles of amino acid derivatives. Its high water solubility and expected low toxicity make it a versatile building block or test compound for metabolic and cellular uptake studies.

As a senior scientist, my primary advice is to define your experimental question with precision. This clarity will guide you to the correct class of propanoic acid derivative, saving valuable time and resources while ensuring the scientific validity of your findings.

References

A Comparative Guide to the Structure-Activity Relationship of N-Acylated and N-Methylated β-Alanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Due to a limited body of publicly available research specifically focused on the structure-activity relationship (SAR) of 3-[acetyl(methyl)amino]propanoic acid analogs, this guide provides a broader comparative analysis of N-acylated and N-methylated β-alanine and propanoic acid derivatives. The principles derived from these related series of compounds offer valuable insights into the potential SAR of the target molecule.

The core structure of this compound, also known as N-acetyl-N-methyl-β-alanine, presents three key regions for modification to explore its SAR: the N-acetyl group, the N-methyl group, and the propanoic acid backbone. Understanding how changes in these regions affect biological activity is crucial for the rational design of novel therapeutic agents.

Key Structural Modifications and Their Impact on Activity

Systematic modifications of the N-acyl and N-alkyl groups, as well as the β-amino acid scaffold, have been shown to significantly influence the biological profiles of these compounds, ranging from anticancer to antimicrobial activities.

1. N-Acyl Group Modification:

The nature of the N-acyl group plays a critical role in the biological activity of β-alanine derivatives. Studies on N-acyl-β-alanine amides have demonstrated that the acyl moiety can be varied to improve properties like stability and antiproliferative activity. For instance, replacing a homofarnesoyl residue with various aliphatic and aromatic acyl groups has been explored, indicating that this position is amenable to significant structural changes without complete loss of activity.[1]

2. N-Alkyl Group Modification:

N-methylation is a key determinant of the conformational preferences and biological activity of peptides and amino acid derivatives. In the context of β-alanine, N-methylation can influence receptor binding and metabolic stability. For example, β-N-methylamino-L-alanine (BMAA) is a known neurotoxin, highlighting the profound impact a simple methyl group can have on biological function.[2]

3. Propanoic Acid Backbone and Amide Modifications:

Alterations to the propanoic acid backbone and derivatization of the carboxylic acid to amides are common strategies to modulate the pharmacokinetic and pharmacodynamic properties of these analogs. The N-(2,3-dimethylphenyl)aminosulfonylphenyl moiety in some N-acyl-β-alanine amides has been found to be essential for their antiproliferative effects, suggesting that the C-terminus modification is critical for this specific activity.[1]

Comparative Biological Activities

The following table summarizes the biological activities observed for various classes of N-acylated and N-methylated propanoic acid and β-alanine derivatives.

Compound ClassKey Structural FeaturesObserved Biological ActivityReference
N-Acyl-β-alanine amides Varied aliphatic and aromatic N-acyl groups; N-(2,3-dimethylphenyl)aminosulfonylphenyl amideAntiproliferative[1]
β-N-methylamino-L-alanine (BMAA) N-methyl group on β-alanineNeurotoxic[2]
Aryl Propionic Acid Derivatives Aryl group attached to the propanoic acid backboneAnti-inflammatory, Analgesic, Antibacterial, Anticonvulsant, Anticancer[3][4]
Schiff bases and esters of propionic acid Schiff base or ester modification of the carboxylic acidAntimicrobial[5][6]

Experimental Protocols

Antiproliferative Activity Assay for N-Acyl-β-alanine Amides [1]

  • Cell Line: Not specified in the abstract.

  • Method: Drug Screening Assays, Antitumor.

  • Procedure: The specific details of the screening assay are not provided in the available abstract. Generally, such assays involve treating cancer cell lines with various concentrations of the test compounds and measuring cell viability or proliferation after a set incubation period using methods like MTT or SRB assays.

  • Endpoint: Determination of the concentration at which the compound inhibits cell growth by 50% (IC50).

Antimicrobial Screening of Propionic Acid Derivatives [5][6]

  • Microorganisms: Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Method: Tube dilution method.

  • Procedure: A series of dilutions of the test compounds are prepared in a liquid growth medium in test tubes. Each tube is then inoculated with a standardized suspension of the test microorganism. The tubes are incubated under appropriate conditions.

  • Endpoint: The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural components influencing the activity of N-acylated β-alanine analogs and a general workflow for their evaluation.

SAR_Flowchart cluster_SAR Structure-Activity Relationship Logic Core N-Acyl-β-Alanine Core Mod1 N-Acyl Group Modification (Aliphatic/Aromatic) Core->Mod1 Vary R1 Mod2 N-Alkyl (Methyl) Modification Core->Mod2 Vary R2 Mod3 C-Terminus Amide Modification Core->Mod3 Vary R3 Activity Biological Activity (e.g., Antiproliferative) Mod1->Activity Mod2->Activity Mod3->Activity

Caption: Logical flow of SAR studies on N-acyl-β-alanine analogs.

Experimental_Workflow start Synthesis of Analogs char Physicochemical Characterization start->char screen Biological Screening (e.g., Antiproliferative, Antimicrobial) char->screen data Data Analysis (IC50 / MIC determination) screen->data sar SAR Establishment data->sar lead Lead Optimization sar->lead lead->start Iterative Design

References

A Senior Application Scientist's Guide to the Experimental Characterization of 3-[Acetyl(methyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise characterization of novel small molecules is paramount. This guide provides a comprehensive framework for the experimental evaluation of 3-[Acetyl(methyl)amino]propanoic acid, a compound of interest in medicinal chemistry. Due to the limited availability of published experimental data on this specific molecule, this document outlines a rigorous, self-validating series of protocols to ascertain its physicochemical and biological properties. To provide a meaningful context for these findings, a direct comparison will be made with the structurally similar and well-characterized compound, N-acetyl-β-alanine.

This guide is structured to not only provide step-by-step methodologies but also to elucidate the scientific rationale behind the experimental choices, ensuring a deep understanding of the "why" behind the "how." The protocols described herein are designed to be self-validating, incorporating necessary controls and benchmarks to ensure the generation of reliable and reproducible data.

Synthesis and Structural Verification

The initial and most critical step is the unambiguous synthesis and structural confirmation of this compound. The proposed synthetic route is a straightforward N-acetylation of 3-(methylamino)propanoic acid.

Proposed Synthetic Workflow

cluster_synthesis Synthesis of this compound 3-(methylamino)propanoic_acid 3-(Methylamino)propanoic acid Reaction Reaction (Aqueous NaHCO3, 0°C to RT) 3-(methylamino)propanoic_acid->Reaction Acetic_anhydride Acetic anhydride Acetic_anhydride->Reaction Crude_product Crude Product Reaction->Crude_product Purification Purification (Recrystallization) Crude_product->Purification Final_product This compound Purification->Final_product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 3-(methylamino)propanoic acid in a 1 M aqueous solution of sodium bicarbonate at 0°C.

  • Acetylation: Add acetic anhydride dropwise to the stirred solution while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Acidification: Cool the reaction mixture to 0°C and carefully acidify with 1 M HCl to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

Technique Expected Observations
¹H NMR Peaks corresponding to the N-methyl, N-acetyl, and propanoic acid backbone protons with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMR Resonances for all six carbon atoms, including the carboxylic acid, amide carbonyl, N-methyl, N-acetyl, and ethyl backbone carbons.
FT-IR Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretches of the amide and carboxylic acid, and C-N stretches.
High-Resolution MS Accurate mass measurement of the molecular ion to confirm the elemental composition (C₆H₁₁NO₃).[1]
Purity (HPLC) A single major peak (e.g., >95% purity) as determined by High-Performance Liquid Chromatography with a suitable detector (e.g., UV or ELSD).

Comparative Physicochemical Profiling

To understand the influence of the N-methyl group, the physicochemical properties of this compound will be compared with N-acetyl-β-alanine.

Solubility Assessment

A comparative analysis of solubility in aqueous and organic solvents provides insights into the compound's polarity and potential for formulation.

Experimental Protocol: Solubility
  • Preparation: Prepare saturated solutions of each compound in various solvents (e.g., water, PBS pH 7.4, ethanol, DMSO) by adding an excess of the compound to the solvent.

  • Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

  • Sampling and Filtration: Centrifuge the solutions to pellet the excess solid and filter the supernatant through a 0.22 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with a calibration curve.

Comparative Solubility Data
Solvent This compound Solubility (mg/mL) N-acetyl-β-alanine Solubility (mg/mL)
WaterExperimental ValueLiterature/Experimental Value
PBS (pH 7.4)Experimental ValueLiterature/Experimental Value
EthanolExperimental ValueLiterature/Experimental Value
DMSOExperimental ValueLiterature/Experimental Value
Stability Analysis

Assessing the hydrolytic stability of the amide bond is crucial for determining the compound's shelf-life and potential degradation pathways in biological systems.

Experimental Protocol: Hydrolytic Stability
  • Solution Preparation: Prepare solutions of each compound at a known concentration (e.g., 1 mg/mL) in buffers of varying pH (e.g., pH 2, pH 7.4, pH 9).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

  • Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and identify any degradation products.

  • Half-Life Calculation: Calculate the degradation half-life (t₁/₂) at each pH.

Comparative Stability Data
pH This compound t₁/₂ (hours) N-acetyl-β-alanine t₁/₂ (hours)
2.0Experimental ValueLiterature/Experimental Value
7.4Experimental ValueLiterature/Experimental Value
9.0Experimental ValueLiterature/Experimental Value

Preliminary Biological Evaluation: In Vitro Cytotoxicity

Drawing inspiration from the biological activities of similar propanoic acid derivatives, a preliminary assessment of the cytotoxic potential of this compound is warranted.[2][3][4]

Proposed Experimental Workflow

cluster_cytotoxicity In Vitro Cytotoxicity Assay Cell_Seeding Seed Cancer Cells (e.g., A549) in 96-well plates Compound_Treatment Treat with serial dilutions of This compound and N-acetyl-β-alanine Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Add MTT reagent and incubate Incubation->MTT_Assay Formazan_Solubilization Solubilize formazan crystals MTT_Assay->Formazan_Solubilization Absorbance_Reading Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ values Absorbance_Reading->IC50_Calculation

Caption: Workflow for the in vitro cytotoxicity assessment.

Experimental Protocol: MTT Assay
  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 human lung adenocarcinoma) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and N-acetyl-β-alanine in the cell culture medium.

  • Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Comparative Cytotoxicity Data
Compound IC₅₀ on A549 cells (µM)
This compound Experimental Value
N-acetyl-β-alanine Experimental Value
Positive Control (e.g., Doxorubicin) Literature/Experimental Value

Conclusion

This guide presents a comprehensive and logical framework for the initial characterization of this compound. By following these detailed protocols and comparing the results with a structurally related compound, researchers can generate a robust dataset to understand the fundamental properties of this molecule. The findings from these experiments will provide a solid foundation for further investigation into its potential applications in drug development and other scientific disciplines. The emphasis on self-validating methodologies and clear, comparative data presentation ensures the integrity and utility of the generated knowledge.

References

A Comparative Guide to the Biological Activity of N-Acetyl-Beta-Alanine vs. Beta-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding how subtle molecular modifications impact biological activity is paramount. This guide provides an in-depth comparison of beta-alanine, a well-known ergogenic aid, and its N-acetylated counterpart, N-acetyl-beta-alanine. We will explore their distinct molecular profiles, delve into their known and hypothesized mechanisms of action, and provide actionable experimental protocols for their direct comparison.

Introduction: The Significance of Beta-Alanine and N-Acetylation

Beta-alanine is a non-essential amino acid renowned for its role as the rate-limiting precursor to carnosine (β-alanyl-L-histidine) synthesis.[1][2] Carnosine is a dipeptide highly concentrated in skeletal muscle and brain tissue, where it functions as a potent intracellular pH buffer, antioxidant, and anti-glycating agent.[3][4] Supplementation with beta-alanine has been robustly demonstrated to increase muscle carnosine concentrations, thereby enhancing performance in high-intensity exercise by delaying the onset of neuromuscular fatigue.[1][5]

N-acetylation is one of the most common covalent modifications of biomolecules in eukaryotes, catalyzed by N-acetyltransferases (NATs).[6] This addition of an acetyl group to a molecule's N-terminus neutralizes its positive charge, which can profoundly alter its stability, solubility, membrane permeability, and interaction with biological targets.[7] The central question this guide addresses is: How does the N-acetylation of beta-alanine modify its biological activity, and what are the potential therapeutic and performance-enhancing implications?

Molecular Profiles and Metabolic Pathways

While structurally similar, the addition of an acetyl group to the N-terminus of beta-alanine creates a distinct molecule with a different metabolic fate.

  • Beta-Alanine: Functions directly as a substrate for the enzyme carnosine synthase, which ligates it with L-histidine to form carnosine.[1][3] Its uptake into muscle cells is an active process, mediated in part by transporters such as the taurine transporter (TauT) and PAT1.[8][9]

  • N-Acetyl-Beta-Alanine: This molecule is the N-acetyl derivative of beta-alanine.[6] Crucially, the human body possesses an enzyme, N-acetyl-beta-alanine deacetylase , which can hydrolyze the acetyl group, converting the molecule back into beta-alanine and acetate.[5][10][11] This enzymatic conversion suggests that N-acetyl-beta-alanine can function as a pro-drug or metabolic precursor to beta-alanine.

The diagram below illustrates the distinct metabolic pathways.

G cluster_0 Oral Administration cluster_1 Systemic Circulation / Metabolism cluster_2 Target Tissue (Skeletal Muscle) BA Beta-Alanine BA_circ Beta-Alanine BA->BA_circ Absorption NABA N-Acetyl-Beta-Alanine NABA_circ N-Acetyl-Beta-Alanine NABA->NABA_circ Absorption BA_muscle Beta-Alanine BA_circ->BA_muscle Cellular Uptake (e.g., TauT) Deacetylase N-Acetyl-Beta-Alanine Deacetylase NABA_circ->Deacetylase Deacetylase->BA_circ Acetate Acetate CarnosineSynthase Carnosine Synthase BA_muscle->CarnosineSynthase Carnosine Carnosine CarnosineSynthase->Carnosine Histidine L-Histidine Histidine->CarnosineSynthase Deacetylate Deacetylate Deacetylate->Acetate

Caption: Metabolic fates of Beta-Alanine vs. N-Acetyl-Beta-Alanine.

Comparative Analysis of Biological Properties

Direct, peer-reviewed comparative studies are limited. Therefore, this section contrasts the established properties of beta-alanine with the hypothesized properties of its N-acetylated form, primarily derived from its pro-drug potential.

PropertyBeta-Alanine (Established Data)N-Acetyl-Beta-Alanine (Hypothesized Properties)
Mechanism of Action Direct precursor for carnosine synthesis.[1]Pro-drug that is converted to beta-alanine by N-acetyl-beta-alanine deacetylase.[10][11]
Pharmacokinetics Rapidly absorbed, but exhibits high inter-individual variability in plasma concentrations.[12][13]May offer a slower, more sustained release of beta-alanine, potentially increasing its plasma half-life and bioavailability. This is a claim from patent literature requiring validation.[5]
Carnosine Synthesis Proven to effectively increase muscle carnosine levels with chronic supplementation.[5]Efficacy is dependent on the rate and completeness of its de-acetylation in vivo. Direct comparative data on carnosine loading is not available in peer-reviewed literature.
Cellular Uptake Transported into muscle cells via transporters like TauT.[9]Unlikely to be a substrate for the same transporters due to the acetylated amino group. Must likely be converted to beta-alanine before significant muscle uptake.
Key Side Effect Can cause acute paresthesia (a tingling sensation on the skin) at high single doses, likely due to rapid spikes in plasma concentration.[5]May reduce or eliminate paresthesia by avoiding sharp peaks in plasma beta-alanine concentration through slower enzymatic conversion. This claim requires clinical verification.[5]

Experimental Workflow: In Vitro Cellular Uptake Assay

To empirically determine the difference in cellular uptake and subsequent metabolism, a direct comparative assay is necessary. The following protocol provides a robust framework for comparing the uptake of beta-alanine and N-acetyl-beta-alanine in a skeletal muscle cell line (e.g., C2C12 myotubes).

Objective: To compare the rate of cellular uptake of radiolabeled Beta-Alanine versus N-Acetyl-Beta-Alanine and to determine if N-Acetyl-Beta-Alanine is metabolized extracellularly prior to uptake.

Protocol Steps:
  • Cell Culture & Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days. Differentiated myotubes are essential as they express the relevant muscle cell transporters.

  • Preparation of Radiolabeled Compounds:

    • Prepare stock solutions of [³H]-Beta-Alanine and custom-synthesized [³H]-N-Acetyl-Beta-Alanine of known specific activity.

  • Uptake Assay:

    • Wash differentiated C2C12 myotubes twice with pre-warmed Krebs-Henseleit (KH) buffer.

    • Pre-incubate cells in KH buffer for 20 minutes at 37°C to equilibrate.

    • Initiate the uptake by replacing the buffer with KH buffer containing either [³H]-Beta-Alanine or [³H]-N-Acetyl-Beta-Alanine at various concentrations (e.g., 50 µM to 5 mM).

    • Include control groups:

      • Negative Control: No radiolabeled compound.

      • Inhibitor Control: Co-incubate with a known TauT inhibitor (e.g., hypotaurine) to assess transporter-dependent uptake.[9]

      • Deacetylase Inhibitor Control (Optional): If a specific inhibitor for N-acetyl-beta-alanine deacetylase is available, its inclusion can clarify if extracellular conversion is occurring.

  • Termination and Lysis:

    • After a defined time period (e.g., 1, 5, 15, 30 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold KH buffer.

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification and Analysis:

    • Measure the radioactivity in a portion of the cell lysate using a liquid scintillation counter.

    • Measure the total protein content in another portion of the lysate (e.g., using a BCA assay) for normalization.

    • Calculate the rate of uptake (e.g., in nmol/mg protein/min).

    • Analyze the kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation.

The workflow for this experiment is visualized below.

G cluster_workflow Experimental Workflow: Cellular Uptake Assay A 1. Culture & Differentiate C2C12 Myoblasts to Myotubes B 2. Prepare Assay Buffers and Radiolabeled Compounds ([³H]-BA & [³H]-NABA) A->B C 3. Pre-incubate Myotubes in KH Buffer B->C D 4. Initiate Uptake with Radiolabeled Substrates (Timed Incubation) C->D E 5. Terminate Uptake with Ice-Cold Wash D->E F 6. Lyse Cells to Release Intracellular Contents E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Normalize to Protein Content (BCA Assay) F->H I 9. Calculate Uptake Rate & Analyze Kinetics (Vmax, Km) G->I H->I

Caption: Workflow for comparing cellular uptake of amino acid analogues.

Conclusion and Future Directions

N-acetyl-beta-alanine presents a scientifically plausible pro-drug strategy for delivering beta-alanine. The primary theoretical advantages are a potential reduction in the side effect of paresthesia and an altered pharmacokinetic profile that might lead to more sustained plasma levels.[5] However, these potential benefits are currently speculative and lack rigorous, peer-reviewed clinical data.

The biological activity of N-acetyl-beta-alanine is fundamentally dependent on the in vivo activity and tissue distribution of N-acetyl-beta-alanine deacetylase.[10][14] Future research must focus on:

  • Direct Pharmacokinetic Comparison: Performing human clinical trials that directly compare the plasma concentration curves of beta-alanine after oral administration of both compounds.

  • Efficacy Studies: Measuring muscle carnosine accretion rates following chronic supplementation with equimolar doses of both compounds.

  • Enzyme Characterization: Characterizing the tissue-specific expression and activity of N-acetyl-beta-alanine deacetylase in humans to better predict the metabolic fate of the acetylated form.

Until such data is available, beta-alanine remains the scientifically validated compound for increasing muscle carnosine, while N-acetyl-beta-alanine remains a promising but unproven alternative.

References

A Comparative Efficacy Analysis of 3-[Acetyl(methyl)amino]propanoic Acid and Structurally Related Compounds for Enhanced Bioavailability and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of performance enhancement and neuroprotection, the strategic modification of bioactive molecules is paramount to optimizing their therapeutic and physiological benefits. This guide provides an in-depth technical comparison of 3-[Acetyl(methyl)amino]propanoic acid, a novel N-methylated derivative of N-acetyl-β-alanine, with its structurally similar and commercially available counterparts: β-alanine and N-acetyl-β-alanine. By examining the fundamental principles of N-methylation and the established biological activities of its parent compounds, we will explore the hypothesized advantages of this compound in terms of bioavailability, stability, and overall efficacy.

Introduction to β-Alanine Derivatives and the Significance of N-Methylation

β-Alanine is a naturally occurring beta-amino acid that serves as the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle and brain tissue.[1][2] Carnosine is a dipeptide with significant physiological roles, including intracellular pH buffering, antioxidant activities, and regulation of calcium sensitivity.[3][4][5][6][7] Consequently, supplementation with β-alanine has been extensively studied for its potential to enhance athletic performance and exert neuroprotective effects.[8][9][10][11]

N-acetyl-β-alanine is an acetylated form of β-alanine, which has been proposed to offer improved stability and bioavailability over the parent amino acid.[12] Building upon this concept, this compound introduces a methyl group to the nitrogen atom of the acetylated β-alanine structure. This N-methylation is a strategic chemical modification known to impart several advantageous pharmacokinetic properties to amino acids and peptides.[13][14][15][16][17][18][19][20][21]

The central hypothesis of this guide is that the N-methylation of N-acetyl-β-alanine to form this compound will result in a compound with superior efficacy due to enhanced metabolic stability, increased lipophilicity, and consequently, improved bioavailability. These enhancements are expected to lead to more efficient elevation of intramuscular and cerebral carnosine levels, thereby potentiating the associated ergogenic and neuroprotective benefits.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The introduction of a methyl group on the amide nitrogen in this compound is predicted to alter its physicochemical properties in several key ways compared to N-acetyl-β-alanine and β-alanine.

CompoundStructureKey Physicochemical PropertiesHypothesized Pharmacokinetic Advantages
β-Alanine Hydrophilic, subject to rapid metabolism.Direct precursor to carnosine.
N-acetyl-β-alanine Increased stability compared to β-alanine.[12]May protect β-alanine from premature degradation.
This compound Increased lipophilicity and aqueous solubility due to N-methylation.[13][14][16]Enhanced membrane permeability, improved oral bioavailability, and increased resistance to enzymatic degradation.[15][17][19][20]

N-methylation has been shown to increase the lipophilicity and aqueous solubility of amino acid derivatives, which can lead to improved oral bioavailability and enhanced permeability across biological membranes.[13][14][16] Furthermore, the steric hindrance provided by the N-methyl group can protect the amide bond from enzymatic cleavage, thereby increasing the in vivo half-life of the compound.[15][18][21]

Comparative Efficacy: A Focus on Carnosine Synthesis and Biological Outcomes

The primary mechanism through which β-alanine and its derivatives exert their effects is by increasing the concentration of carnosine in muscle and brain tissues.[2] Therefore, a direct comparison of the efficacy of these compounds hinges on their ability to elevate carnosine levels.

Athletic Performance

Supplementation with β-alanine has been shown in numerous studies and meta-analyses to improve exercise performance, particularly in high-intensity activities lasting between 60 and 240 seconds.[8][9][11] This ergogenic effect is attributed to the enhanced buffering capacity provided by increased muscle carnosine concentrations, which helps to attenuate the drop in pH during intense exercise.[22]

Hypothesized Advantage of this compound: Due to its predicted superior bioavailability, this compound is expected to lead to a more significant and/or rapid increase in muscle carnosine levels compared to equimolar doses of β-alanine or N-acetyl-β-alanine. This could translate to greater improvements in exercise capacity and performance.

Neuroprotection

Carnosine exhibits potent antioxidant and anti-inflammatory properties within the brain.[3][4][5][6][7] It has been shown to protect against oxidative stress, inhibit the formation of advanced glycation end-products (AGEs), and chelate metal ions, all of which are implicated in the pathogenesis of neurodegenerative diseases.[3]

Hypothesized Advantage of this compound: The increased lipophilicity conferred by N-methylation may enhance the ability of this compound to cross the blood-brain barrier.[17] This could lead to more efficient delivery of the carnosine precursor to the brain, resulting in more pronounced neuroprotective effects compared to its non-methylated counterparts.

Experimental Protocols for Comparative Efficacy Studies

To empirically validate the hypothesized superiority of this compound, a series of well-defined experimental protocols are required.

In Vitro Antioxidant Activity Assays

To assess and compare the direct antioxidant potential of the compounds, standard in vitro assays can be employed.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare serial dilutions of this compound, N-acetyl-β-alanine, and β-alanine in methanol.

  • Reaction: Mix 1 mL of each sample dilution with 2 mL of the DPPH solution.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. Ascorbic acid can be used as a positive control.

  • Calculation: Calculate the percentage of radical scavenging activity.

  • Preparation of ABTS Radical Cation (ABTS•+): React 7 mM ABTS solution with 2.45 mM potassium persulfate solution and keep the mixture in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of the test compound (at various concentrations) to 1 mL of the diluted ABTS•+ solution.

  • Measurement: After 6 minutes, measure the absorbance at 734 nm. Trolox can be used as a standard.

  • Calculation: Determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Measurement of Muscle Carnosine Concentration

The most direct measure of the in vivo efficacy of these β-alanine derivatives is their ability to increase muscle carnosine levels.

  • Study Design: A randomized, double-blind, placebo-controlled trial with parallel groups for each compound (β-alanine, N-acetyl-β-alanine, and this compound).

  • Supplementation Protocol: Administer equimolar doses of each compound daily for a period of 4-8 weeks.

  • Muscle Biopsy: Obtain muscle biopsies from the vastus lateralis or gastrocnemius muscle before and after the supplementation period.

  • Sample Preparation: Freeze-dry, powder, and homogenize the muscle samples. Extract the metabolites using perchloric acid followed by neutralization.

  • HPLC Analysis: Analyze the carnosine content in the muscle extracts using a validated HPLC method with pre-column derivatization (e.g., with o-phthalaldehyde).

  • Quantification: Determine the carnosine concentration by comparing the peak area to a standard curve.

Caption: Workflow for a human supplementation study to compare muscle carnosine levels.

Signaling Pathways and Mechanisms of Action

The ergogenic and neuroprotective effects of these compounds are mediated through the downstream actions of carnosine.

Carnosine_Mechanism Supplement β-Alanine N-acetyl-β-alanine This compound Carnosine Increased Muscle & Brain Carnosine Levels Supplement->Carnosine Buffering Intracellular pH Buffering Carnosine->Buffering Antioxidant Antioxidant Activity Carnosine->Antioxidant Performance Enhanced Athletic Performance Buffering->Performance Neuroprotection Neuroprotection Antioxidant->Neuroprotection

Caption: Simplified mechanism of action for β-alanine derivatives.

Conclusion

While direct comparative efficacy data for this compound is not yet available, the established principles of N-methylation strongly suggest its potential for enhanced bioavailability and metabolic stability. This could lead to a more efficient increase in intramuscular and cerebral carnosine concentrations compared to β-alanine and N-acetyl-β-alanine. The hypothesized benefits include more pronounced improvements in athletic performance and greater neuroprotective effects. The experimental protocols outlined in this guide provide a framework for future research to empirically validate these claims. For researchers and drug development professionals, this compound represents a promising next-generation molecule in the pursuit of optimizing human performance and cognitive health.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of small molecule drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents.[1] 3-[Acetyl(methyl)amino]propanoic acid, also known as N-acetyl-N-methyl-β-alanine, is a modified β-amino acid derivative.[2][] While direct in vitro biological activity data for this specific molecule is not extensively available in the public domain, its structural similarity to β-alanine and propionic acid derivatives suggests potential for biological activity. This guide provides a comparative overview of the in vitro activities of molecules structurally related to this compound, offering a rationale for its investigation as a potential therapeutic candidate. We will delve into the known anticancer and antimicrobial properties of these related compounds and provide detailed experimental protocols for evaluating the subject molecule.

Comparative In Vitro Activity of Related Molecules

The biological activities of derivatives of β-alanine and propionic acid have been a subject of interest in medicinal chemistry. These compounds have demonstrated a range of in vitro effects, from antimicrobial to anticancer.

Anticancer Activity

Recent studies have highlighted the potential of β-alanine and its derivatives in cancer therapy. For instance, β-alanine has been shown to suppress the aggressiveness of malignant breast epithelial cells in vitro by altering their metabolism and cellular acidity.[4][5] Furthermore, derivatives of 3-aminopropanoic acid have been synthesized and evaluated for their anticancer properties. A study on 3-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]propanoic acid showed its potential as a scaffold for anticancer agents.[6] Another study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives identified compounds with the ability to reduce A549 lung cancer cell viability by 50% and inhibit cell migration.[7]

A series of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids have also been synthesized and some derivatives exhibited notable biological activity.[8] For example, some of these compounds have been shown to possess anticancer properties.[9]

Table 1: Comparative Anticancer Activity of Selected Propanoic Acid Derivatives

Compound/DerivativeCell LineIn Vitro Activity (IC50 or % Viability)Reference
3-((4-Hydroxyphenyl)amino)propanoic acid derivative 12 A549 (Lung Carcinoma)Reduced viability to 42.1%[7]
3-((4-Hydroxyphenyl)amino)propanoic acid derivative 20 A549 (Lung Carcinoma)Showed potent antioxidant and anticancer properties[7]
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21 A549 (Lung Carcinoma)Reduced viability to 35.3%[9]
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 A549 (Lung Carcinoma)Reduced viability to 37.6%[9]
Antimicrobial Activity

Derivatives of β-alanine and propionic acid have also been investigated for their antimicrobial effects. A study on synthesized esters, amides, and anilides of 3-benzamido propionic acid revealed significant antibacterial and antifungal activities.[10][11] For example, compound D14 in this study was the most effective antifungal agent, while D21 showed significant activity against both bacteria and fungi.[10][11] Similarly, a series of Schiff bases and esters of propionic acid were synthesized and showed promising in vitro antimicrobial activity against various bacterial and fungal strains.[12]

Table 2: Comparative Antimicrobial Activity of Selected β-Alanine and Propionic Acid Derivatives

Compound/DerivativeTarget OrganismIn Vitro Activity (MIC)Reference
N-(3-(benzhydrylamino)-3-oxopropyl)benzamide (D14)P. aeruginosa, C. albicans2.04 µM/mL, 1.74 µM/mL[10]
N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide (D21)C. albicans, A. nigerSignificant antifungal activity[10]
Propionic acid derivative 10 C. albicans, A. nigerpMICca and pMICan = 1.93[12]
3-((4-Hydroxyphenyl)amino)propanoic acid hydrazone 14 MRSA, E. faecalis, Gram-negative pathogens, Candida spp.MIC 0.5 - 64 µg/mL[13]

Proposed Mechanism of Action: A Hypothesis

Based on the activities of related β-alanine derivatives, this compound could potentially exert its biological effects through various mechanisms. In cancer cells, it might interfere with cellular metabolism, similar to how β-alanine affects aerobic glycolysis in breast cancer cells.[4][5] The propanoic acid moiety is known to have metabolic effects, and its metabolism can influence cellular processes.[14][15]

The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, leading to anticancer effects.

hypothetical_moa 3-[Acetyl(methyl)amino]propanoic_acid 3-[Acetyl(methyl)amino]propanoic_acid Cellular_Uptake Cellular_Uptake 3-[Acetyl(methyl)amino]propanoic_acid->Cellular_Uptake Metabolic_Interference Metabolic_Interference Cellular_Uptake->Metabolic_Interference Glycolysis_Inhibition Glycolysis_Inhibition Metabolic_Interference->Glycolysis_Inhibition Oxidative_Stress Oxidative_Stress Metabolic_Interference->Oxidative_Stress Apoptosis_Induction Apoptosis_Induction Glycolysis_Inhibition->Apoptosis_Induction Oxidative_Stress->Apoptosis_Induction Cell_Death Cell_Death Apoptosis_Induction->Cell_Death

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols for In Vitro Evaluation

To ascertain the biological activity of this compound, a systematic in vitro evaluation is necessary. The following protocols are designed to assess its potential cytotoxicity against cancer cell lines.

General Workflow for In Vitro Cytotoxicity Testing

The evaluation of a novel compound's cytotoxic potential is a critical initial step in drug discovery.[16][17] A general workflow for this process is depicted below.

cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Test Compound Stock Solution Preparation Treatment Treatment with Serial Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation Assay_Procedure MTT or SRB Assay Incubation->Assay_Procedure Absorbance Absorbance Measurement Assay_Procedure->Absorbance Viability_Calc Calculation of % Cell Viability Absorbance->Viability_Calc IC50_Calc IC50 Value Determination Viability_Calc->IC50_Calc

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[16]

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[18]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into 96-well plates.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[16]

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[17]

Conclusion

While direct experimental evidence for the in vitro activity of this compound is currently lacking, the documented anticancer and antimicrobial properties of structurally related β-alanine and propionic acid derivatives provide a strong rationale for its investigation. The proposed experimental protocols offer a clear path for evaluating its potential as a novel therapeutic agent. Further research into this and similar molecules could unveil new scaffolds for drug development, addressing the ongoing need for innovative treatments for cancer and infectious diseases.

References

Unveiling Alternatives to 3-[Acetyl(methyl)amino]propanoic Acid in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular entities with enhanced therapeutic potential is perpetual. A key area of exploration lies in the modification of peptides to improve their stability, bioavailability, and efficacy. 3-[Acetyl(methyl)amino]propanoic acid, also known as N-acetyl-N-methyl-β-alanine, is a modified β-amino acid that has garnered interest as a building block in the synthesis of peptidomimetics. Its unique structure, featuring both N-acetylation and N-methylation on a β-amino acid backbone, offers a strategy to overcome the inherent limitations of natural peptides.

This guide provides a comprehensive comparison of this compound with its principal alternatives in peptide-based research. We delve into the experimental data that underscores the advantages and disadvantages of these modifications, present detailed experimental protocols for their incorporation and analysis, and visualize the underlying principles through signaling pathway and workflow diagrams.

The Role of Modified Amino Acids in Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties.[1] Standard peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility.[2][3] Modifications such as N-methylation and the use of β-amino acids are key strategies to enhance proteolytic stability.[2][4]

N-methylation, the substitution of the amide proton with a methyl group, can sterically hinder the approach of proteases, thereby prolonging the peptide's half-life.[2][5] Additionally, it can influence the peptide's conformation and reduce its hydrogen bonding capacity, which may improve membrane permeability.[5][6] The incorporation of β-amino acids, which have an additional carbon atom in their backbone compared to natural α-amino acids, also confers resistance to enzymatic degradation and allows for the formation of unique secondary structures.[4][7][8]

This compound combines these features, offering a dual approach to peptide stabilization and conformational control. The N-acetyl group can further protect the N-terminus from degradation.[9]

Comparative Analysis of Modified Amino Acids

The choice of a specific modified amino acid depends on the desired properties of the final peptide. Here, we compare this compound with three key alternatives: N-acetyl-L-alanine, N-methyl-L-alanine, and other β-amino acids.

FeatureThis compoundN-acetyl-L-alanineN-methyl-L-alanineUnmodified β-amino acids
Primary Modification N-acetylation, N-methylation, β-amino acid backboneN-acetylationN-methylationβ-amino acid backbone
Proteolytic Stability HighModerateHighHigh
Conformational Constraint HighLowModerateHigh
Synthesis Complexity HighLowModerateModerate
Key Advantage Combines multiple stabilizing featuresSimple modification to protect the N-terminusEnhances stability and can improve cell permeabilityInduces novel secondary structures and provides high stability
Performance Data: A Tabular Comparison

While direct head-to-head quantitative comparisons across a single peptide scaffold are limited in published literature, the following table summarizes representative data on the effects of these modifications on peptide properties, drawn from various studies.

ModificationPeptide/SystemAssayResult
N-methylation Cyclopeptidic somatostatin analogMetabolic Stability (Intestinal Permeability)Tri-N-methylated analog showed 10% oral bioavailability.[10]
N-methylation Various peptidesProteolytic StabilitySignificantly increased half-life in the presence of proteases.[11]
β-amino acid incorporation Somatostatin-mimicking peptidesReceptor Binding Affinity (hsst4)A β-tetrapeptide showed specific binding to the hsst4 receptor, while its α-amino acid counterpart did not.[12]
N-acetylation General PeptidesProteolytic StabilityN-terminal acetylation can shield against enzymatic degradation, extending half-life.[9][13]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of peptides containing modified amino acids.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Modified Amino Acid

This protocol outlines the general steps for incorporating a modified amino acid, such as this compound, into a peptide sequence using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (standard and modified)

  • Rink Amide resin (or other suitable solid support)[14]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection[14]

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[14][15]

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[16]

  • Anhydrous diethyl ether

  • Peptide synthesizer or manual synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.[16]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.[14]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (standard or modified) by dissolving it with a coupling reagent (e.g., HATU) and DIEA in DMF.[15]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. For sterically hindered amino acids like N-methylated residues, extended coupling times or stronger coupling reagents may be necessary.[16]

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.

  • Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-4 hours.[16]

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[16]

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[16]

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and NMR.[1]

In Vitro Proteolytic Stability Assay

This assay is used to compare the stability of a modified peptide to its unmodified counterpart in the presence of proteases.

Materials:

  • Purified peptides (modified and unmodified)

  • Protease solution (e.g., trypsin, chymotrypsin, or serum)[11]

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • RP-HPLC system

Procedure:

  • Peptide Incubation: Dissolve the peptides in the assay buffer to a known concentration. Initiate the reaction by adding the protease solution.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[5]

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution.[11]

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and calculate the half-life (t₁/₂) of each peptide.[11]

Visualizing the Concepts

Signaling Pathway and Workflow Diagrams

Diagrams created using Graphviz (DOT language) help to visualize the complex relationships and workflows in peptidomimetic research.

cluster_Peptide Natural Peptide cluster_Modification Modification Strategies cluster_Peptidomimetic Peptidomimetic cluster_Properties Improved Properties Peptide Natural Peptide N_Methyl N-methylation Peptide->N_Methyl Beta_AA β-Amino Acid Incorporation Peptide->Beta_AA N_Acetyl N-acetylation Peptide->N_Acetyl Peptidomimetic Peptidomimetic N_Methyl->Peptidomimetic Beta_AA->Peptidomimetic N_Acetyl->Peptidomimetic Stability Increased Proteolytic Stability Peptidomimetic->Stability Bioavailability Enhanced Bioavailability Peptidomimetic->Bioavailability Affinity Modulated Receptor Affinity Peptidomimetic->Affinity cluster_Synthesis Peptide Synthesis cluster_Analysis Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection Repeat for each amino acid Cleavage 4. Cleavage from Resin Coupling->Cleavage Purification 5. HPLC Purification Cleavage->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR Stability_Assay Proteolytic Stability Assay Purification->Stability_Assay Binding_Assay Receptor Binding Assay Purification->Binding_Assay

References

Spectroscopic Showdown: Unmasking 3-[Acetyl(methyl)amino]propanoic Acid and Its Chemical Ancestors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 3-[Acetyl(methyl)amino]propanoic acid with its precursors, 3-aminopropanoic acid (β-alanine) and 3-(methylamino)propanoic acid, alongside the acetylating agent, acetic anhydride, provides critical insights for researchers in drug development and chemical synthesis. This guide offers a detailed analysis of their characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols.

The journey from a simple amino acid to a more complex derivative involves distinct chemical transformations that are clearly mirrored in their spectroscopic fingerprints. By examining the spectral shifts and pattern alterations at each synthetic step, scientists can confirm reaction success, assess purity, and elucidate the structural nuances of these molecules. This guide serves as a valuable resource for distinguishing between the target compound, this compound, and its chemical progenitors.

The Synthetic Pathway: A Step-by-Step Transformation

The synthesis of this compound typically proceeds through a two-step process starting from the readily available β-amino acid, 3-aminopropanoic acid (β-alanine). The first step involves the N-methylation of β-alanine to yield 3-(methylamino)propanoic acid. Subsequent acetylation of the secondary amine in 3-(methylamino)propanoic acid using an acetylating agent like acetic anhydride furnishes the final product, this compound.

Synthesis_Pathway 3-Aminopropanoic_Acid 3-Aminopropanoic Acid (β-Alanine) 3-Methylamino_propanoic_Acid 3-(Methylamino)propanoic Acid 3-Aminopropanoic_Acid->3-Methylamino_propanoic_Acid N-methylation Methylating_Agent Methylating Agent (e.g., CH₃I) Methylating_Agent->3-Methylamino_propanoic_Acid Final_Product This compound 3-Methylamino_propanoic_Acid->Final_Product Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Final_Product

A flowchart illustrating the synthesis of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (δ, ppm)

Compound-CH₂-COOH-CH₂-NN-CH₃CO-CH₃-NH / -NH₂
3-Aminopropanoic Acid (in D₂O)~2.5 (t)~3.2 (t)---
3-(Methylamino)propanoic Acid~2.4 (t)~2.9 (t)~2.6 (s)-Broad
This compound~2.6 (t)~3.5 (t)~2.9 (s) & ~3.0 (s)~2.1 (s)-
Acetic Anhydride (in CDCl₃)---~2.2 (s)-

Table 2: ¹³C NMR Data (δ, ppm)

Compound-COOH-CH₂-COOH-CH₂-NN-CH₃CO-CH₃C=O (anhydride)
3-Aminopropanoic Acid (in D₂O)~181~36~39---
3-(Methylamino)propanoic Acid~179~34~48~35--
This compound~177~32~46~36 & ~33~22-
Acetic Anhydride (in CDCl₃)----~22~167
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H (Carboxylic Acid)C=O (Carboxylic Acid)C=O (Amide/Anhydride)N-H Bend/Stretch
3-Aminopropanoic Acid2500-3300 (broad)~1710-~1580 (bend), ~3100 (stretch)
3-(Methylamino)propanoic Acid2500-3300 (broad)~1715-~1560 (bend), ~3000 (stretch)
This compound2500-3300 (broad)~1720~1640-
Acetic Anhydride--~1820 & ~1750-
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
3-Aminopropanoic Acid8971, 45, 44
3-(Methylamino)propanoic Acid10385, 58, 45
This compound145102, 86, 74, 43
Acetic Anhydride10260, 43

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 3-(Methylamino)propanoic Acid from β-Alanine
  • Dissolution: Dissolve 3-aminopropanoic acid in an aqueous solution of a suitable base (e.g., sodium hydroxide).

  • Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the solution dropwise while maintaining the temperature and pH.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture to the isoelectric point of the product to precipitate it.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain pure 3-(methylamino)propanoic acid.

Synthesis of this compound
  • Dissolution: Dissolve 3-(methylamino)propanoic acid in a suitable solvent, such as water or a mixture of water and an organic solvent.

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.[1] Maintain a slightly alkaline pH by the concurrent addition of a base (e.g., sodium bicarbonate solution).[1]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from an appropriate solvent to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O for amino acids, CDCl₃ for acetic anhydride) in an NMR tube.[2]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans. For ¹³C NMR, use proton decoupling and a larger number of scans to achieve a good signal-to-noise ratio.[2]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.[3] For liquid samples like acetic anhydride, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or salt plates.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known correlation charts.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for volatile compounds like acetic anhydride, while Electrospray Ionization (ESI) is often preferred for less volatile and more polar molecules like amino acids and their derivatives.[4]

  • Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection and Spectrum Generation: The detector records the abundance of each ion, and a mass spectrum is generated, plotting ion intensity versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the characterization of this compound and its precursors. The distinct shifts in NMR signals, the appearance and disappearance of specific IR absorption bands, and the unique fragmentation patterns in mass spectra allow for a clear and objective comparison of these compounds. This guide, with its tabulated data and detailed experimental protocols, is intended to aid researchers in the unambiguous identification and quality assessment of these important molecules in their synthetic endeavors.

References

Performance Benchmarking of 3-[Acetyl(methyl)amino]propanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the exploration of novel chemical scaffolds is paramount. Derivatives of 3-[Acetyl(methyl)amino]propanoic acid have emerged as a promising class of compounds with diverse biological activities. This guide provides a comprehensive performance benchmark of various derivatives, offering a comparative analysis of their efficacy based on available experimental data. The focus is on derivatives bearing thiazole and 4-hydroxyphenyl moieties, for which significant research has been published.

Comparative Performance of Thiazole Derivatives in Oncology

Recent studies have highlighted the potential of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as anticancer agents. The performance of these compounds has been evaluated primarily through their antiproliferative activity against various cancer cell lines.

Antiproliferative Activity Data

A series of synthesized thiazole derivatives have demonstrated significant, structure-dependent antiproliferative activity. Notably, the presence of an oxime moiety was found to significantly enhance cytotoxic effects. The following table summarizes the key quantitative data on the most promising compounds compared to the standard chemotherapeutic agent, cisplatin.[1]

Compound IDModificationCell LineIC50 (µM)A549 Cell Viability (%)
21 4-phenylthiazol-2-yl with oximeA5495.4235.3
22 4-(4-chlorophenyl)thiazol-2-yl with oximeA5492.4737.6
23 Methyl ester of 21A549-41.9
24 Methyl ester of 22A549-77.7
Cisplatin -A549-65.9

Data presented as mean values from three experimental replicates.[1]

Antimicrobial and Anticancer Potential of 4-Hydroxyphenyl Derivatives

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated for their antimicrobial and anticancer properties. These compounds have shown promising activity against multidrug-resistant pathogens and cancer cell lines.

Antimicrobial and Anticancer Activity Data

The introduction of various substituents to the 4-hydroxyphenyl scaffold has resulted in compounds with potent biological activity. The table below presents a selection of derivatives and their performance in antimicrobial and anticancer assays.

Compound IDModificationTarget Organism/Cell LineMinimum Inhibitory Concentration (µg/mL)A549 Cell Viability (%)
14-16 Hydrazones with heterocyclic substituentsCandida auris0.5 - 64-
12, 20-22, 29 Various heterocyclic and aromatic moietiesA549-~50
20 -A549-Most promising

Note: Specific IC50 or MIC values for each compound in this series were not fully detailed in the provided search results, but their promising activity was highlighted.[2][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key experiments cited in the performance data.

Synthesis of Thiazole Derivatives

The synthesis of 3-/[4-(4-substituted phenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino/propanoic acids (compounds 21 and 22) involves the condensation of the corresponding carbonyl compounds with hydroxylamine hydrochloride in the presence of sodium acetate.[1]

General Procedure:

  • Dissolve the starting carbonyl compound in 2-propanol.

  • Add hydroxylamine hydrochloride and sodium acetate.

  • Reflux the mixture for 1 hour.

  • Cool the reaction mixture to allow for precipitation.

  • Filter the precipitate and wash with a suitable solvent to obtain the final oxime product.

The synthesis workflow is depicted in the diagram below.

G Synthesis of Oxime Derivatives start Carbonyl Compound (5, 6) reagents HONH2·HCl, CH3COONa 2-PrOH, reflux, 1h start->reagents Condensation product Oxime Derivatives (21, 22) reagents->product

Caption: Synthesis of oxime derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid.

Antiproliferative Activity Assay (MTT Assay)

The viability of cancer cells following treatment with the test compounds is commonly assessed using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay.[3]

Protocol:

  • Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1 × 10^4 cells per well and incubate overnight.

  • Remove the medium and add fresh medium containing various concentrations of the test compounds.

  • Incubate for a specified period (e.g., 24 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

The experimental workflow for the MTT assay is illustrated below.

G MTT Assay Workflow cell_seeding Seed Cells treatment Add Test Compounds cell_seeding->treatment incubation Incubate treatment->incubation mtt_addition Add MTT incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization absorbance_reading Read Absorbance formazan_solubilization->absorbance_reading data_analysis Analyze Data absorbance_reading->data_analysis

Caption: Workflow for assessing cell viability using the MTT assay.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of these derivatives are still under investigation, their biological activities suggest interactions with key cellular pathways. For instance, propanoic acid and its metabolites are known to influence cellular metabolism and signaling.

Propanoate Metabolism

Propionic acid, the parent structure, is metabolized in the mitochondria. It is converted to propionyl-CoA, which is then carboxylated and eventually enters the citric acid cycle as succinyl-CoA.[6] This metabolic pathway is crucial for cellular energy production and its modulation could be a potential mechanism of action for some derivatives.

G Propanoate Metabolism Pathway propionate Propionate propionyl_coa Propionyl-CoA propionate->propionyl_coa Propionyl-CoA Synthetase d_methylmalonyl_coa D-Methylmalonyl-CoA propionyl_coa->d_methylmalonyl_coa Propionyl-CoA Carboxylase l_methylmalonyl_coa L-Methylmalonyl-CoA d_methylmalonyl_coa->l_methylmalonyl_coa Methylmalonyl-CoA Epimerase succinyl_coa Succinyl-CoA l_methylmalonyl_coa->succinyl_coa Methylmalonyl-CoA Mutase tca_cycle Citric Acid Cycle succinyl_coa->tca_cycle

Caption: Simplified metabolic pathway of propionate in mitochondria.

References

Safety Operating Guide

Essential Guidance for the Disposal of 3-[Acetyl(methyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory professionals must adhere to strict protocols for the disposal of chemical waste to ensure personnel safety and environmental compliance. This document provides a detailed operational plan for the proper disposal of 3-[Acetyl(methyl)amino]propanoic acid (CAS Number: 58706-66-4). The primary source of information for chemical handling and disposal is the Safety Data Sheet (SDS) provided by the manufacturer.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for a preliminary assessment of its potential hazards.

PropertyValue
CAS Number 58706-66-4[1][2][3][4][5]
Molecular Formula C6H11NO3[1][2][3][5]
Molecular Weight 145.16 g/mol [1][2][3]
Physical Form Solid[2][3][5]
Purity 95%[2][3][5]
GHS Hazard Statements H319: Causes serious eye irritation[2]

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles and gloves. Handle the chemical in a well-ventilated area to avoid inhalation of any dust.

Step-by-Step Disposal Protocol

The following procedural guidance is based on available data suggesting that this compound is not classified as hazardous material for transportation.[2] However, final disposal methods must be in accordance with local, state, and federal regulations, and confirmed with your institution's Environmental Health and Safety (EHS) department.

  • Consult the Safety Data Sheet (SDS): The SDS for the specific product you are using is the most critical document for determining the correct disposal method. Section 13 of the SDS will provide specific disposal considerations.

  • Hazard Assessment: Based on available information, this compound is an eye irritant.[2] It is essential to determine if the waste is considered hazardous by the Environmental Protection Agency (EPA) or local authorities. A waste is typically classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

  • Non-Hazardous Waste Disposal: If the SDS and your institution's EHS office confirm that the chemical is non-hazardous, it may be permissible to dispose of it as a non-hazardous solid waste.[6][7]

    • Solid Waste: Place the solid chemical in a securely sealed, clearly labeled container. The label should indicate the contents ("this compound, non-hazardous waste") and the date. Do not dispose of this directly into regular laboratory trash cans that are handled by custodial staff.[6] Follow your institution's procedure for placing it in the appropriate dumpster for non-hazardous solid waste.[6]

    • Aqueous Solutions: For dilute aqueous solutions of non-hazardous chemicals, drain disposal may be an option, but this requires explicit approval from your EHS department and knowledge of local wastewater regulations.[6][8][9] Generally, drain disposal is only permitted for small quantities of substances that are readily biodegradable and do not pose an environmental threat.

  • Hazardous Waste Disposal: If the chemical is determined to be hazardous waste by the SDS or your EHS department, it must be disposed of through a licensed hazardous waste contractor.

    • Package the waste in a compatible, sealed, and properly labeled container.

    • The label must include the words "Hazardous Waste," the chemical name, and the associated hazards.[10]

    • Store the container in a designated Satellite Accumulation Area (SAA) until it is collected by EHS or a certified waste disposal company.[10][11]

  • Empty Containers: Empty containers that held this compound should be managed as well. If the chemical is non-hazardous, the container can often be disposed of in the regular trash after the label has been defaced.[6] If the chemical is deemed hazardous, the container may need to be triple-rinsed, with the rinsate collected as hazardous waste.[12]

Experimental Protocols

This document provides operational guidance and does not cite specific experimental protocols that would require detailed methodologies.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal route for a laboratory chemical such as this compound.

Figure 1. Disposal Decision Workflow for this compound start Start: Have this compound for disposal sds Consult the manufacturer's Safety Data Sheet (SDS) start->sds is_hazardous Is the chemical classified as hazardous waste in the SDS or by EHS? sds->is_hazardous haz_waste Manage as Hazardous Waste is_hazardous->haz_waste Yes consult_ehs Consult Institutional Environmental Health & Safety (EHS) for confirmation. is_hazardous->consult_ehs No / Unsure non_haz_solid Dispose of as non-hazardous solid waste per institutional guidelines. Place in a sealed, labeled container. end End of Process non_haz_solid->end package_haz Package in a compatible, sealed container. Label clearly with 'Hazardous Waste' and contents. haz_waste->package_haz store_haz Store in a designated Satellite Accumulation Area (SAA). package_haz->store_haz ehs_pickup Arrange for pickup by EHS or a licensed disposal company. store_haz->ehs_pickup ehs_pickup->end consult_ehs->non_haz_solid

Caption: Disposal Decision Workflow for this compound

Disclaimer: The information provided here is for guidance purposes only. The overriding principle is that no chemical disposal should be undertaken without a clear plan that is in full compliance with institutional policies and all applicable regulations.[13] Always consult with your institution's Environmental Health and Safety (EHS) department to ensure proper disposal procedures are followed.

References

Essential Safety and Logistical Information for Handling 3-[Acetyl(methyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Core Hazards: Based on the data for its isomer, 3-[Acetyl(methyl)amino]propanoic acid is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed.

Personal Protective Equipment (PPE): A comprehensive approach to personal safety involves the use of appropriate protective gear.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles or a face shieldTo prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and subsequent irritation.[2]
Body Protection Laboratory coatTo protect skin and personal clothing from splashes and spills.[2]
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.To avoid inhalation of dusts that may cause respiratory irritation.[1][2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form to minimize dust inhalation.[1][2]

  • Ensure an eyewash station and safety shower are readily accessible.[3]

2. Procedural Steps for Handling:

  • Before starting, ensure all necessary PPE is worn correctly.

  • Carefully weigh and transfer the chemical, avoiding the generation of dust.

  • Keep the container tightly closed when not in use.[2]

  • Avoid eating, drinking, or smoking in the work area.[4]

  • Wash hands thoroughly after handling the substance.[2]

3. Spill Response:

  • In case of a spill, evacuate non-essential personnel from the area.

  • For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

  • For larger spills, prevent the substance from entering drains. Collect and contain the material for proper disposal.

  • Clean the affected area thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of the chemical in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or weighing boats, that come into contact with the chemical should be considered contaminated and disposed of as hazardous waste.

  • Empty Containers: Rinse empty containers thoroughly and dispose of them according to institutional guidelines. Do not reuse empty containers.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS & Assess Risks prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh & Transfer Chemical prep_setup->handle_weigh handle_use Perform Experimental Procedure handle_weigh->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.